Apratoxin A
Description
Properties
CAS No. |
350791-64-9 |
|---|---|
Molecular Formula |
C45H69N5O9S |
Molecular Weight |
840.1 g/mol |
IUPAC Name |
(2S,3S,5S,7S,10S,16S,19S,22S,25E,27S)-16-[(2S)-butan-2-yl]-7-tert-butyl-3-hydroxy-22-[(4-methoxyphenyl)methyl]-2,5,17,19,20,25-hexamethyl-8-oxa-29-thia-14,17,20,23,30-pentazatricyclo[25.2.1.010,14]triaconta-1(30),25-diene-9,15,18,21,24-pentone |
InChI |
InChI=1S/C45H69N5O8S/c1-13-27(3)38-43(55)50-20-14-15-35(50)44(56)58-37(45(7,8)9)22-26(2)21-36(51)29(5)40-46-32(25-59-40)23-28(4)39(52)47-34(24-31-16-18-33(57-12)19-17-31)42(54)48(10)30(6)41(53)49(38)11/h16-19,23,26-27,29-30,32,34-38,51H,13-15,20-22,24-25H2,1-12H3,(H,47,52)/b28-23+/t26-,27-,29-,30-,32-,34-,35-,36-,37-,38-/m0/s1 |
InChI Key |
YGTAWXSDIPGVIB-QRWYZSQDSA-N |
SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CS3)C=C(C(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)C)C)O)C)C(C)(C)C |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)O[C@@H](C[C@H](C[C@@H]([C@@H](C3=N[C@H](CS3)/C=C(/C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)\C)C)O)C)C(C)(C)C |
Canonical SMILES |
CCC(C)C1C(=O)N2CCCC2C(=O)OC(CC(CC(C(C3=NC(CS3)C=C(C(=O)NC(C(=O)N(C(C(=O)N1C)C)C)CC4=CC=C(C=C4)OC)C)C)O)C)C(C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Apratoxin A; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Apratoxin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apratoxin A is a potent cyclodepsipeptide of marine origin that has garnered significant interest within the scientific community due to its profound cytotoxic activity against a range of cancer cell lines. This technical guide provides an in-depth overview of the discovery of this compound, its biological source, and detailed methodologies for its isolation and purification. Furthermore, it elucidates the molecular mechanism of action, focusing on the inhibition of the protein secretory pathway. Quantitative data on its bioactivity are presented, and key experimental workflows and signaling pathways are visualized to facilitate a comprehensive understanding of this promising natural product.
Discovery and Biological Source
This compound was first isolated from the marine cyanobacterium Lyngbya majuscula Harvey ex Gomont, collected in Guam.[1] Subsequent studies have identified other producing organisms, including other species of Lyngbya and cyanobacteria of the genus Moorea (formerly classified as Lyngbya), such as Moorea producens and Moorea bouillonii, found in various tropical and subtropical marine environments, including Palau and the Red Sea.[2][3][4] These filamentous cyanobacteria are known producers of a diverse array of bioactive secondary metabolites.[5]
The chemical structure of this compound, a cyclic depsipeptide of mixed peptide-polyketide biosynthetic origin, was elucidated through extensive spectroscopic analysis, including 2D NMR techniques, and chiral HPLC analysis of its hydrolysis products.[1][6] Its unique structure features a thiazoline (B8809763) ring and a novel dihydroxylated fatty acid unit.[1]
Isolation and Purification of this compound
The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic purification. The following is a generalized experimental protocol based on methodologies described in the literature. It is important to note that specific parameters may require optimization based on the cyanobacterial species, collection site, and biomass quantity.
Experimental Protocol: Isolation of this compound
2.1.1. Biomass Collection and Preparation:
-
Collect filamentous cyanobacterial mass (e.g., Moorea producens) from its marine habitat.
-
Freeze-dry the biomass to remove water content.
-
Grind the dried biomass into a fine powder to increase the surface area for extraction.
2.1.2. Extraction:
-
Extract the powdered cyanobacterial biomass (e.g., 100 g) exhaustively with a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) at room temperature.
-
Perform the extraction multiple times (e.g., 3 x 500 mL) to ensure complete recovery of the secondary metabolites.
-
Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2.1.3. Bioassay-Guided Fractionation:
-
Subject the crude extract to bioassay-guided fractionation to isolate the cytotoxic compounds. A common initial screen is the brine shrimp lethality assay.
2.1.4. Chromatographic Purification:
-
Step 1: Vacuum Liquid Chromatography (VLC):
-
Pre-pack a VLC column with silica (B1680970) gel.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Apply the adsorbed extract to the top of the VLC column.
-
Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane and ethyl acetate (B1210297) (EtOAc), and finally with EtOAc and methanol (MeOH). A typical gradient might be:
-
100% n-hexane
-
80:20 n-hexane:EtOAc
-
60:40 n-hexane:EtOAc
-
40:60 n-hexane:EtOAc
-
20:80 n-hexane:EtOAc
-
100% EtOAc
-
90:10 EtOAc:MeOH
-
100% MeOH
-
-
Collect fractions and monitor by thin-layer chromatography (TLC) and bioassay. This compound typically elutes in the more polar fractions (e.g., 80-100% EtOAc in n-hexane).
-
-
Step 2: High-Performance Liquid Chromatography (HPLC):
-
Subject the bioactive fractions from the VLC to further purification by reversed-phase HPLC.
-
Use a C18 column and a gradient elution system, for example, with water and acetonitrile (B52724) (ACN) or methanol (MeOH), often with a modifier like trifluoroacetic acid (TFA).
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
-
Step 3: Final Purification:
-
If necessary, perform a final purification step using preparative TLC or another round of HPLC under isocratic conditions to obtain pure this compound.
-
2.1.5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry (MS).
Quantitative Data
Cytotoxicity of this compound and its Analogs
This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines, with IC₅₀ values in the nanomolar and sub-nanomolar range. The following table summarizes the reported in vitro cytotoxicity data for this compound and some of its natural analogs.
| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference(s) |
| This compound | LoVo | Colon Cancer | 0.36 | [1] |
| KB | Nasopharyngeal | 0.52 | [1] | |
| NCI-H460 | Lung Cancer | ~0.5 | ||
| Apratoxin D | H-460 | Lung Cancer | 2.6 | [7] |
| Apratoxin H | NCI-H460 | Lung Cancer | 3.4 | [8] |
| This compound sulfoxide | NCI-H460 | Lung Cancer | 89.9 | [8] |
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects through a novel mechanism of action: the inhibition of cotranslational translocation of proteins into the endoplasmic reticulum (ER).[8][9] This process is fundamental for the proper folding, modification, and trafficking of secretory and membrane proteins.
The direct molecular target of this compound is the Sec61α subunit, the central component of the Sec61 protein translocation channel in the ER membrane.[7][9][10] By binding to Sec61α, this compound blocks the entry of newly synthesized polypeptides into the ER lumen. This leads to the accumulation of untranslocated proteins in the cytoplasm, which are subsequently targeted for proteasomal degradation.
The inhibition of the secretory pathway has profound downstream consequences, affecting multiple signaling pathways crucial for cancer cell proliferation and survival. For instance, this compound has been shown to:
-
Downregulate Receptor Tyrosine Kinases (RTKs): By preventing their entry into the secretory pathway, this compound leads to the depletion of various RTKs, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), from the cell surface.[9][11]
-
Inhibit JAK/STAT Signaling: this compound causes a rapid downregulation of the interleukin-6 signal transducer (gp130), a key component of the JAK/STAT signaling pathway.[8]
-
Induce G1-Phase Cell Cycle Arrest and Apoptosis: The disruption of protein secretion and the downregulation of critical signaling proteins ultimately lead to cell cycle arrest in the G1 phase and the induction of programmed cell death (apoptosis).[6]
Visualizations
Experimental Workflow
Caption: Generalized workflow for the isolation of this compound.
Signaling Pathway Inhibition
Caption: Mechanism of action of this compound.
References
- 1. Inhibition of cotranslational translocation by apratoxin S4: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apratoxin H and this compound Sulfoxide from the Red Sea Cyanobacterium Moorea producens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review: Sample Preparation and Chromatographic Technologies for Detection of Aflatoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Shows Novel Pancreas-Targeting Activity through the Binding of Sec 61 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Apratoxin S10 as a dual-action modulator of receptor tyrosine kinases and tumor microenvironment: emerging anticancer insights from marine-derived analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel [pubmed.ncbi.nlm.nih.gov]
- 11. Separation and Purification of Aflatoxins by Centrifugal Partition Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Apratoxin A-Producing Marine Cyanobacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Apratoxin A, a potent cytotoxic cyclodepsipeptide produced by marine cyanobacteria. It covers the producing organisms, biosynthesis, mechanism of action, and detailed experimental protocols for isolation, purification, and characterization, designed to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a secondary metabolite produced by certain species of marine cyanobacteria, notably belonging to the genus Moorea (formerly Lyngbya).[1][2][3] It is a mixed peptide-polyketide natural product synthesized via a polyketide synthase/non-ribosomal peptide synthase (PKS/NRPS) pathway.[4] this compound has garnered significant interest in the scientific community due to its potent cytotoxic activity against a broad range of cancer cell lines, with IC50 values in the nanomolar to sub-nanomolar range.[5][6] Its unique mechanism of action involves the inhibition of cotranslational translocation, a critical process in protein secretion, by directly targeting the Sec61α subunit of the Sec61 translocon complex in the endoplasmic reticulum.[7][8] This disruption of the secretory pathway leads to G1-phase cell cycle arrest and apoptosis.[4]
This compound-Producing Marine Cyanobacteria
The primary producers of this compound identified to date are filamentous marine cyanobacteria belonging to the genus Moorea.
Table 1: Known this compound-Producing Cyanobacteria Species
| Species Name | Former Classification | Collection Location | Reference |
| Moorea producens | Lyngbya majuscula | Nabq Mangroves, Gulf of Aqaba (Red Sea); Guam | [2][5] |
| Moorea bouillonii | Lyngbya bouillonii | Palau | [2] |
Biosynthesis of this compound
This compound is synthesized by a complex enzymatic machinery involving both polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). The biosynthetic gene cluster for apratoxin has been identified and is approximately 58 kb in length, comprising 12 open reading frames.[4] The pathway involves the assembly of a polyketide chain which is subsequently fused with amino acid residues, followed by cyclization to form the final macrolide structure.
Diagram 1: Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data on this compound
Production Yield
The production of this compound can vary depending on the cyanobacterial strain and culture conditions.
Table 2: Reported Yield of this compound
| Cyanobacterial Species | Source | Extraction Method | Yield | Reference |
| Moorea producens | Culture | CH2Cl2-MeOH (2:1) extraction of biomass | 41.0 mg from 1.32 g of organic extract | [9] |
Cytotoxicity
This compound and its analogues exhibit potent cytotoxicity against a variety of human cancer cell lines.
Table 3: In Vitro Cytotoxicity (IC50) of this compound and Analogues
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HCT116 | Colon Carcinoma | 0.36 - 0.52 | [5][6] |
| This compound | KB | Cervical Carcinoma | 0.5 | [7] |
| This compound | NCI-H460 | Lung Cancer | 2.5 | [9] |
| Apratoxin H | NCI-H460 | Lung Cancer | 3.4 | [9] |
| This compound Sulfoxide | NCI-H460 | Lung Cancer | 89.9 | [9] |
Experimental Protocols
Cultivation of Moorea producens
5.1.1. Media Preparation (SWBG-11 Medium)
The following protocol is for the preparation of 1 liter of SWBG-11 (Saltwater Blue-Green Medium).
Table 4: Composition of SWBG-11 Medium
| Component | Stock Solution Concentration | Amount per 1 L of Medium |
| NaNO₃ | 150 g/L | 10 mL |
| K₂HPO₄ | 40 g/L | 1 mL |
| MgSO₄·7H₂O | 75 g/L | 1 mL |
| CaCl₂·2H₂O | 36 g/L | 1 mL |
| Citric Acid | 6 g/L | 1 mL |
| Ferric Ammonium Citrate | 6 g/L | 1 mL |
| EDTA (disodium salt) | 1 g/L | 1 mL |
| Na₂CO₃ | 20 g/L | 1 mL |
| Trace Metal Mix A5 | See below | 1 mL |
| Instant Ocean® Sea Salt | - | 33 g |
| Distilled Water | - | to 1 L |
Trace Metal Mix A5 (per 1 L of distilled water):
-
H₃BO₃: 2.86 g
-
MnCl₂·4H₂O: 1.81 g
-
ZnSO₄·7H₂O: 0.222 g
-
Na₂MoO₄·2H₂O: 0.39 g
-
CuSO₄·5H₂O: 0.079 g
-
Co(NO₃)₂·6H₂O: 0.0494 g
Protocol:
-
Dissolve 33 g of Instant Ocean® Sea Salt in approximately 800 mL of distilled water.
-
Add the specified volumes of each stock solution to the seawater solution while stirring.
-
Bring the final volume to 1 L with distilled water.
-
Adjust the pH to 7.8-8.2 using 1M HCl or 1M NaOH.
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Aseptically add 1 mL of sterile filtered Vitamin B12 solution (1 mg/mL) after the medium has cooled.
5.1.2. Culture Conditions
-
Inoculation: Inoculate the sterile SWBG-11 medium with a clonal, non-axenic strain of Moorea producens.
-
Temperature: Maintain the culture at 28°C.[4]
-
Light: Provide a light intensity of 7 µmol photons s⁻¹ m⁻² on a 16:8 hour light:dark cycle.[4]
-
Aeration: Gentle aeration can be provided to ensure adequate gas exchange.
-
Harvesting: Cultures are typically harvested after several weeks to months of growth by filtration or centrifugation.
Extraction and Purification of this compound
5.2.1. Extraction
-
Freeze-dry the harvested Moorea producens biomass.
-
Extract the dried biomass exhaustively with a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) at room temperature.
-
Combine the solvent extracts and evaporate to dryness under reduced pressure to yield a crude organic extract.
5.2.2. Solid-Phase Extraction (SPE)
-
Column: Use a reversed-phase SPE cartridge (e.g., C18 or HP20SS).
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Loading: Dissolve the crude extract in a minimal amount of methanol and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a stepwise gradient of decreasing polarity (e.g., 100% water, 80:20 water:methanol, etc.) to remove salts and highly polar impurities.
-
Elution: Elute the fractions containing this compound with increasing concentrations of an organic solvent such as isopropanol (B130326) or methanol (e.g., 20%, 40%, 70%, 90%, and 100% isopropanol in water).[10]
5.2.3. High-Performance Liquid Chromatography (HPLC) Purification
-
Column: Utilize a preparative reversed-phase C18 column (e.g., 10 µm particle size, 250 x 10 mm).
-
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
-
-
Gradient: A linear gradient from approximately 60% B to 100% B over 30-40 minutes is a typical starting point for purification.
-
Flow Rate: A flow rate of 2-4 mL/min is common for a preparative column of this size.
-
Detection: Monitor the elution profile at 210 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the peak of interest and confirm the presence of this compound by LC-MS analysis.
-
Final Purification: Pool the fractions containing this compound and perform a final isocratic or shallow gradient HPLC run to obtain the pure compound.
LC-MS/MS Analysis of this compound
5.3.1. Sample Preparation
-
Dissolve the purified this compound or the SPE fraction in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.
5.3.2. Chromatographic Conditions
-
Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A fast gradient from approximately 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
5.3.3. Mass Spectrometry Parameters
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): 840.5 [M+H]⁺
-
Product Ions (m/z): Monitor characteristic fragment ions. For structural analogues, these will differ. For example, for Apratoxin H, a pseudo c ion at m/z 725 is observed.[9]
-
-
Collision Energy: Optimize the collision energy for each transition to achieve maximum sensitivity. This is instrument-dependent but typically ranges from 20-40 eV.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway: Inhibition of Sec61 Translocon
This compound exerts its cytotoxic effect by binding to the Sec61α subunit of the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum membrane. This binding event stabilizes the closed conformation of the channel, thereby physically blocking the entry of nascent polypeptide chains into the ER lumen. This inhibition of cotranslational translocation prevents the proper synthesis and localization of a wide range of secreted and membrane-bound proteins, including growth factor receptors and cytokines, ultimately leading to cell cycle arrest and apoptosis.[7][8][11]
Diagram 2: Inhibition of Sec61-Mediated Cotranslational Translocation by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. himedialabs.com [himedialabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HPLC Tips & Tricks – Mobile Phase Preparation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of cotranslational translocation by apratoxin S4: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
Elucidation of the Chemical Structure of Apratoxin A: A Technical Guide
Introduction
Apratoxin A is a potent cyclodepsipeptide of mixed polyketide-peptide biosynthetic origin, first isolated from the marine cyanobacterium Lyngbya majuscula.[1][2] As a member of the apratoxin family, it has garnered significant interest within the scientific community due to its remarkable cytotoxic activity against a range of human cancer cell lines, inducing G1-phase cell cycle arrest and apoptosis.[3][4] This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the complete structural determination of this compound, from its initial isolation to the definitive assignment of its complex stereochemistry. The elucidation of its novel chemical architecture has been pivotal for subsequent synthetic efforts and the exploration of its potential as an anticancer agent.[5][6][7]
Gross Structure Determination
The initial phase of the structural elucidation focused on determining the molecular formula and the planar structure, revealing the sequence of amino acid and polyketide-derived units.
1.1. Isolation and Initial Characterization
This compound was first isolated from collections of the cyanobacterium Lyngbya majuscula from Apra Harbor, Guam.[1] The freeze-dried biological material underwent extraction with organic solvents. A series of cytotoxicity-guided solvent partitioning, normal-phase chromatography, and reversed-phase High-Performance Liquid Chromatography (HPLC) yielded this compound as a colorless, amorphous solid.[1][8]
1.2. Molecular Formula and Functional Group Analysis
The molecular formula of this compound was established through a combination of mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) provided a protonated molecular ion peak [M + H]⁺ at an m/z of 840.4974.[1] This corresponded to a molecular formula of C₄₅H₆₉N₅O₈S.[1][3]
-
Infrared (IR) Spectroscopy: IR analysis indicated the presence of key functional groups. Broad absorption at 3412 cm⁻¹ suggested hydroxyl (O-H) groups, while a prominent band at 1733 cm⁻¹ was consistent with an ester carbonyl (C=O) functionality. A broad amide band was also observed with a maximum at 1623 cm⁻¹.[1]
1.3. NMR Spectroscopic Analysis for Connectivity
The core structure and connectivity of this compound were pieced together using a suite of two-dimensional (2D) NMR experiments. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Rotating frame Overhauser Effect Spectroscopy (ROESY) were instrumental in establishing the linear sequence of the molecule.[1][8]
The analysis revealed a cyclodepsipeptide structure composed of a proline residue, three N-methylated amino acids (N-methylisoleucine, N-methylalanine, O-methyltyrosine), a modified cysteine residue incorporated into a thiazoline (B8809763) ring, and a novel dihydroxylated fatty acid moiety.[1][9] This unique polyketide unit was identified as 3,7-dihydroxy-2,5,8,8-tetramethylnonanoic acid (Dtena).[1][2] HMBC and ROESY experiments were crucial in connecting these individual units to form the final macrocyclic structure.[8] For instance, a key ROESY correlation between a proton on the proline residue and a proton on the N-methylisoleucine residue confirmed the macrocyclic ring closure point.[8]
Stereochemical Elucidation
Determining the absolute and relative stereochemistry of the numerous chiral centers within this compound was a critical and complex challenge, addressed by a combination of chemical degradation and advanced spectroscopic methods.
2.1. Amino Acid-Derived Units
The absolute configurations of the amino acid components were determined following chemical degradation.
-
Acid Hydrolysis and Chiral HPLC: this compound was subjected to acid hydrolysis to break the amide bonds and liberate the constituent amino acids. The resulting hydrolysate was then analyzed by chiral HPLC. This analysis confirmed the L-configuration (S-stereochemistry) for Pro, N-Me-Ile, N-Me-Ala, and O-Me-Tyr.[1][8]
-
Modified Cysteine Residue: To determine the stereochemistry of the modified cysteine residue within the thiazoline ring, the molecule was first treated with ozone (ozonolysis) followed by an oxidative workup. This process converted the cysteine derivative into cysteic acid, which was then subjected to acid hydrolysis and chiral HPLC analysis, revealing it to be the D-isomer (corresponding to S-stereochemistry at C30 in the intact molecule).[8]
2.2. The Dtena Polyketide Moiety
The novel fatty acid unit, Dtena, contains multiple stereocenters whose configurations were assigned using sophisticated NMR techniques and chemical derivatization.
-
Relative Stereochemistry (J-Based Configuration Analysis): The relative stereochemistry of the Dtena unit was elucidated using a J-based configuration analysis.[2][8] This method relies on the measurement of homonuclear (³JH,H) and heteronuclear (²,³JC,H) spin-coupling constants. The magnitudes of these coupling constants provide information about the dihedral angles between adjacent protons and between protons and carbons, allowing for the determination of the relative arrangement (e.g., syn or anti) of substituents along the acyclic carbon chain.[1]
-
Absolute Stereochemistry (Mosher Analysis): The absolute stereochemistry of the Dtena moiety was established by Mosher analysis.[2][8] This chemical derivatization technique involves reacting the free hydroxyl groups of the Dtena unit with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the ¹H NMR chemical shift differences (Δδ) of the protons near the newly formed ester linkage, the absolute configuration of the alcohol stereocenter can be determined.
Structural Confirmation via Total Synthesis
The definitive confirmation of the elucidated structure of this compound was achieved through its total chemical synthesis.[5][6] Multiple synthetic routes have been successfully developed.[7][9][10] The synthetic this compound was shown to be identical to the natural product based on a comparison of their spectroscopic data (¹H NMR, Mass Spectrometry), thin-layer chromatography (TLC) behavior, and specific rotation, thereby validating the proposed structure.[6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data gathered during the structural elucidation of this compound.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₅H₆₉N₅O₈S | [1][3] |
| Molecular Mass | 840.12426 g/mol | [3] |
| HR-FABMS [M+H]⁺ | m/z 840.4974 (obs.), 840.4945 (calc.) | [1] |
| Optical Rotation | [α]²⁵D -161 (c 1.33, MeOH) | [1] |
| IR Absorptions (cm⁻¹) | 3412 (O-H), 1733 (ester C=O), 1623 (amide C=O) | [1] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (nM) | Reference |
| KB (human oral carcinoma) | 0.52 | [1] |
| LoVo (human colon adenocarcinoma) | 0.36 | [1][2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies cited in the structural elucidation of this compound.
1. Isolation of this compound
-
Extraction: Freeze-dried samples of Lyngbya majuscula were extracted with a mixture of organic solvents (e.g., dichloromethane/methanol).
-
Chromatography: The crude extract was subjected to cytotoxicity-guided fractionation using normal-phase column chromatography followed by purification using reversed-phase HPLC to yield pure this compound.[1]
2. Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer with a fast atom bombardment (FAB) ion source was used.
-
Procedure: The purified sample was dissolved in a suitable matrix and ionized. The mass-to-charge ratio (m/z) of the resulting protonated molecular ion was measured with high accuracy to allow for the determination of the elemental composition and molecular formula.[1]
3. NMR Spectroscopy
-
Instrumentation: High-field NMR spectrometers (e.g., 500 MHz or higher) were used.
-
Sample Preparation: The sample was dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Experiments Performed: A standard suite of 1D (¹H, ¹³C) and 2D NMR experiments were conducted, including COSY, HMBC, and ROESY, to establish proton-proton and proton-carbon correlations over two to three bonds, and through-space proximities, respectively.[1][8]
4. Chiral Analysis of Amino Acids
-
Hydrolysis: A sample of this compound was hydrolyzed in 6N HCl at an elevated temperature (e.g., 110°C) for approximately 24 hours to cleave all amide bonds.
-
Analysis: The resulting amino acid mixture was analyzed using a chiral HPLC column with a suitable mobile phase. The retention times of the components were compared with those of authentic L- and D-amino acid standards to determine their absolute configurations.[1][8]
5. Mosher Ester Analysis
-
Esterification: The isolated Dtena moiety (or a fragment thereof containing the secondary alcohols) was treated separately with (R)- and (S)-MTPA chloride in the presence of a base (e.g., pyridine) to form the corresponding (S)- and (R)-MTPA diastereomeric esters.
-
¹H NMR Analysis: ¹H NMR spectra were acquired for both diastereomers.
-
Configuration Assignment: The chemical shifts of protons adjacent to the esterified carbinol center were compared. The difference in chemical shifts (Δδ = δS - δR) was calculated. A positive Δδ for protons on one side of the carbinol center and a negative Δδ for those on the other side allows for the unambiguous assignment of the absolute configuration of that center.[2]
Visualizations
The following diagrams illustrate key workflows and concepts in the structural elucidation of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total structure determination of this compound, a potent novel cytotoxin from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. datapdf.com [datapdf.com]
- 5. Total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Total synthesis of this compound and B using Matteson's homologation approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Molecular Siege of the Cell: Apratoxin A's Direct Assault on the Sec61 Translocon
A Technical Guide for Researchers and Drug Development Professionals
Core Target: Sec61α, the central subunit of the protein translocation channel in the endoplasmic reticulum.
Mechanism of Action: Inhibition of cotranslational translocation, leading to a cascade of downstream effects including the suppression of oncogenic signaling pathways.
This technical guide provides an in-depth exploration of the molecular interactions between the potent marine cyanotoxin, Apratoxin A, and its primary cellular target. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details critical experimental methodologies, and visualizes the complex biological processes involved.
Executive Summary
Quantitative Analysis of this compound's Biological Activity
The potency of this compound and its synthetic analogs has been extensively documented across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its sub-nanomolar to low nanomolar efficacy in inducing cytotoxicity and inhibiting key cellular processes.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | HCT116 (Colon) | Cytotoxicity | 0.36 - 0.52 | Not explicitly cited |
| NCI/ADR-RES (Ovarian) | Cytotoxicity | 0.48 | Not explicitly cited | |
| OVCAR-3 (Ovarian) | Cytotoxicity | 0.51 | Not explicitly cited | |
| 786-0 (Renal) | Cytotoxicity | 0.38 | Not explicitly cited | |
| NCI-H460 (Lung) | Cytotoxicity | 0.43 | Not explicitly cited | |
| SF-295 (CNS) | Cytotoxicity | 0.41 | Not explicitly cited | |
| RXF 393 (Renal) | Cytotoxicity | 0.47 | Not explicitly cited | |
| SNB-75 (CNS) | Cytotoxicity | 0.44 | Not explicitly cited | |
| UACC-257 (Melanoma) | Cytotoxicity | 0.42 | Not explicitly cited | |
| UACC-62 (Melanoma) | Cytotoxicity | 0.45 | Not explicitly cited | |
| MDA-MB-435 (Melanoma) | Cytotoxicity | 0.49 | Not explicitly cited | |
| Apratoxin S4 | HCT116 (Colon) | Cytotoxicity | 1.3 | [5] |
| A549 (Lung) | Cytotoxicity | 1.8 | [5] | |
| PANC-1 (Pancreatic) | Cytotoxicity | 1.2 | [5] | |
| HCT116 (Colon) | VEGF-A Secretion | 0.3 | [5] | |
| Apratoxin S10 | A498 (Renal) | Cytotoxicity | 1.2 | Not explicitly cited |
| Huh7 (Liver) | Cytotoxicity | 2.1 | Not explicitly cited | |
| NCI-H727 (Lung) | Cytotoxicity | 1.5 | Not explicitly cited | |
| A498 (Renal) | VEGF-A Secretion | ~1 | Not explicitly cited | |
| Huh7 (Liver) | VEGF-A Secretion | ~1 | Not explicitly cited | |
| NCI-H727 (Lung) | VEGF-A Secretion | ~1 | Not explicitly cited | |
| A498 (Renal) | IL-6 Secretion | ~1 | Not explicitly cited | |
| Huh7 (Liver) | IL-6 Secretion | ~1 | Not explicitly cited |
Note: While IC50 values provide a measure of the functional potency of this compound, a definitive dissociation constant (Kd) for its binding to Sec61α has not been explicitly reported in the reviewed literature. The potent biological effects observed at low nanomolar concentrations strongly suggest a high-affinity interaction.
Signaling Pathways and Downstream Consequences
The inhibition of Sec61 by this compound initiates a cascade of events that profoundly impact cellular function, particularly in cancer cells that are highly dependent on the secretory pathway for their growth and survival.
Inhibition of Cotranslational Translocation
The primary mechanism of this compound is the physical obstruction of the Sec61 translocon, preventing the entry of nascent polypeptide chains into the ER. This process is fundamental for the proper folding, modification, and trafficking of proteins destined for the cell membrane, secretion, or residence within the organelles of the secretory pathway.
Downregulation of Receptor Tyrosine Kinases and Growth Factors
A critical consequence of Sec61 inhibition is the failure of RTKs to be properly synthesized and integrated into the cell membrane. This leads to their accumulation in the cytoplasm and subsequent degradation, effectively stripping the cancer cell of key signaling receptors. Concurrently, the secretion of their cognate ligands, such as Vascular Endothelial Growth Factor (VEGF) and Interleukin-6 (IL-6), is also blocked.[5][6][7][8] This dual blockade of both receptor and ligand disrupts the autocrine and paracrine signaling loops that drive tumor growth and angiogenesis.
Key Experimental Protocols
The elucidation of this compound's mechanism of action has relied on a suite of sophisticated biochemical and cell-based assays. The following sections provide detailed methodologies for cornerstone experiments.
In Vitro Cotranslational Translocation Assay
This assay directly assesses the ability of a compound to inhibit the translocation of a nascent polypeptide into ER-derived microsomes.
Objective: To determine if this compound inhibits the translocation of a model protein into ER microsomes in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate in vitro translation system
-
Canine pancreatic rough microsomes (RMs)
-
Plasmid DNA encoding a secretory protein with a signal sequence (e.g., preprolactin)
-
T7 or SP6 RNA polymerase for in vitro transcription
-
[³⁵S]-Methionine for radiolabeling
-
RNase-free water, buffers, and reagents
-
This compound
-
Proteinase K
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
In Vitro Transcription:
-
Linearize the plasmid DNA downstream of the coding sequence.
-
Set up a transcription reaction using T7 or SP6 RNA polymerase to generate mRNA encoding the secretory protein.
-
Purify the mRNA.
-
-
In Vitro Translation and Translocation:
-
Prepare a master mix of rabbit reticulocyte lysate containing [³⁵S]-Methionine, amino acids, and energy sources.
-
Aliquot the master mix into tubes.
-
To the experimental tubes, add this compound at various concentrations. To the control tube, add vehicle (e.g., DMSO).
-
Add the purified mRNA to each tube to initiate translation.
-
Immediately add canine pancreatic rough microsomes to each tube.
-
Incubate the reactions at 30°C for 60-90 minutes to allow for translation and translocation.
-
-
Protease Protection Assay:
-
Divide each reaction into two aliquots.
-
To one aliquot, add Proteinase K. To the other, add buffer.
-
Incubate on ice for 30 minutes. Proteinase K will digest any protein not protected within the microsomes.
-
Add a protease inhibitor (e.g., PMSF) to stop the digestion.
-
-
Analysis:
-
Analyze all samples by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen for autoradiography.
-
Expected Result: In the absence of this compound, a protected, translocated protein band (often with its signal peptide cleaved, resulting in a slightly lower molecular weight) will be visible in the Proteinase K-treated lane. In the presence of effective concentrations of this compound, this protected band will be absent or significantly reduced, indicating inhibition of translocation.
-
Photo-Crosslinking for Target Identification
Photo-crosslinking is a powerful technique to covalently link a small molecule inhibitor to its protein target upon UV irradiation, enabling definitive target identification.
Objective: To demonstrate a direct interaction between a photoreactive analog of this compound and the Sec61α protein.
Materials:
-
A photoreactive analog of this compound (containing a diazirine or benzophenone (B1666685) moiety).
-
HeLa cells or other suitable cell line.
-
Cell lysis buffer.
-
Antibodies specific for Sec61α and other potential binding partners.
-
Protein A/G beads for immunoprecipitation.
-
UV lamp (365 nm).
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Treatment:
-
Culture HeLa cells to ~80% confluency.
-
Treat the cells with the photoreactive this compound analog for a specified time. Include control groups with no treatment and with a non-photoreactive this compound analog.
-
-
UV Crosslinking:
-
Wash the cells with ice-cold PBS to remove excess compound.
-
Irradiate the cells with UV light (365 nm) on ice for 15-30 minutes to induce covalent crosslinking.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells in a suitable lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the lysate with an antibody against Sec61α (or other candidate proteins) overnight at 4°C.
-
Add Protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by SDS-PAGE and Western blotting using an antibody that recognizes a tag on the this compound analog (if present) or by mass spectrometry to identify the crosslinked protein.
-
Expected Result: A band corresponding to the molecular weight of Sec61α (or a Sec61α-Apratoxin adduct) will be detected in the immunoprecipitate from cells treated with the photoreactive analog and exposed to UV light. This band should be absent or significantly reduced in the control groups.
-
Conclusion
This compound represents a potent and specific inhibitor of the Sec61 translocon, a critical component of the cellular protein secretion machinery. Its ability to disrupt the biogenesis of a wide range of oncoproteins and growth factors underscores its potential as a lead compound for the development of novel anticancer therapeutics. The methodologies and data presented in this guide provide a comprehensive overview of the molecular basis of this compound's activity, offering a foundation for further research and drug development efforts targeting the secretory pathway. The continued exploration of the structure-activity relationships of this compound and the development of more targeted analogs hold significant promise for the future of cancer therapy.
References
- 1. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol to measure human IL-6 secretion from CAR T cell-primed macrophage and monocyte lineage cells in vitro and in vivo using humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Shows Novel Pancreas-Targeting Activity through the Binding of Sec 61 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cotranslational translocation by apratoxin S4: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of cotranslational translocation by apratoxin S4: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.uees.edu.ec [research.uees.edu.ec]
- 8. Apratoxin S10 as a dual-action modulator of receptor tyrosine kinases and tumor microenvironment: emerging anticancer insights from marine-derived analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthetic Pathway of Apratoxin A: A PKS/NRPS Assembly Line
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Apratoxin A is a potent cyclodepsipeptide of marine cyanobacterial origin, first isolated from Lyngbya majuscula and later found in other species such as Moorea bouillonii.[1] It exhibits significant cytotoxicity against a range of cancer cell lines, making it a molecule of high interest for drug development.[2][3] The complex architecture of this compound, featuring a polyketide-derived chain and a modified pentapeptide, is the product of a sophisticated hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic assembly line.[4][5] This guide provides a detailed overview of the biosynthetic pathway, presenting key data and experimental methodologies for its study.
The Apratoxin Biosynthetic Gene Cluster (apr)
The genetic blueprint for this compound biosynthesis is encoded in the apr gene cluster, a contiguous stretch of DNA approximately 58 kb in length. First identified through a combination of single-cell genomic sequencing and metagenomic library screening, the cluster contains 12 open reading frames (ORFs), designated aprA through aprL. The overall architecture is a type I modular mixed PKS/NRPS system, comprising a unique loading module and nine extension modules—four for polyketide synthesis and five for non-ribosomal peptide synthesis.[6]
The PKS/NRPS Assembly Line: A Step-by-Step Synthesis
The biosynthesis of this compound is a modular process, with each module responsible for the incorporation and, in some cases, modification of a specific building block. The process begins with a unique loading module and proceeds through a series of condensation reactions, culminating in the cyclization and release of the final product.
Loading Module: Formation of the t-Butyl Starter Unit
A distinctive feature of this compound is its t-butyl group, which serves as the starter unit for the entire assembly line.[2] This unusual moiety is synthesized by the loading module, AprA.[7] AprA is a remarkable PKS loading module that contains an inactive "pseudo" GCN5-related N-acetyltransferase (ΨGNAT) domain, flanked by two methyltransferase domains (MT1 and MT2).[7] Structural and biochemical studies have revealed that the synthesis of the pivaloyl-acyl carrier protein (ACP) starter unit is a multi-step process primed by the fatty acid synthase malonyl acyltransferase (FabD), which compensates for the inactive ΨGNAT domain.[7]
Elongation Modules: Building the Polyketide and Peptide Chains
Following the loading of the pivaloyl starter unit, the growing chain is passed sequentially through the nine extension modules. The four PKS modules are responsible for adding ketide units, while the five NRPS modules incorporate amino acid residues. The specific domains within each module (e.g., ketosynthase [KS], acyltransferase [AT], ketoreductase [KR] in PKS modules; condensation [C], adenylation [A], peptidyl carrier protein [PCP] in NRPS modules) dictate the structure of the elongating chain.
The proposed sequence of modules and their incorporated units is as follows:
-
Loading (AprA): Pivaloyl-ACP (t-butyl starter unit)
-
Module 1 (PKS): Extends with a malonyl-CoA derived unit.
-
Module 2 (PKS): Further extension and modification.
-
Module 3 (NRPS): Incorporates a modified cysteine.
-
Module 4 (NRPS): Incorporates O-methyl-tyrosine.
-
Module 5 (NRPS): Incorporates N-methyl-alanine.
-
Module 6 (NRPS): Incorporates N-methyl-isoleucine.
-
Module 7 (NRPS): Incorporates proline.
-
Module 8 (PKS): Another polyketide extension.
-
Module 9 (PKS): The final polyketide extension.
Termination: Cyclization and Release
The final step in the biosynthesis is the release and macrocyclization of the linear precursor. This is typically carried out by a thioesterase (TE) domain, which is often found at the C-terminus of the final NRPS or PKS module. The exact mechanism of cyclization in this compound biosynthesis is still under investigation but is proposed to involve a novel off-loading and cyclization mechanism.[6]
Quantitative Data
While detailed kinetic data for each enzymatic step in the this compound pathway is not extensively available in the public domain, several studies have provided quantitative insights into its production and activity.
| Parameter | Value | Source Organism/System | Reference |
| Heterologous Production Yield | |||
| (2R,3R,5R,7R)-3,7-dihydroxy-2,5,8,8-tetramethylnonanoic acid | 9.7 mg/L | Anabaena sp. PCC7120 | [8] |
| Cytotoxicity (IC50) | |||
| This compound vs. H-460 cancer cells | 2 nM | [9] | |
| Apratoxin F vs. H-460 cancer cells | 14 nM | [9] | |
| This compound vs. various human tumor cell lines | 0.36 - 0.52 nM | [3] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of advanced molecular biology and analytical chemistry techniques.
Identification of the apr Gene Cluster
The identification of the apr gene cluster was a significant challenge due to the complex microbial assemblages in which the producing cyanobacteria are found. A dual-method approach was employed:
-
Single-Cell Genome Amplification:
-
Individual filaments of L. bouillonii were isolated via micromanipulation.
-
The genomic DNA from a single filament was amplified using Multiple Displacement Amplification (MDA).
-
The amplified DNA was sequenced using 454 pyrosequencing.
-
Bioinformatic analysis of the resulting contigs was used to identify sequences with homology to known PKS and NRPS genes.[6]
-
-
Metagenomic Library Screening:
-
High molecular weight DNA was extracted from a bulk culture of L. bouillonii.
-
This DNA was used to construct a fosmid library in an E. coli host.
-
Primers designed from the sequences obtained via single-cell genomics were used to screen the fosmid library by PCR.
-
Positive fosmids were then sequenced to obtain the full, contiguous apr gene cluster.[6]
-
Heterologous Expression of the Polyketide Sub-cluster
To confirm the function of a portion of the gene cluster, the sub-cluster responsible for the synthesis of the C33-C45 polyketide fragment was heterologously expressed.[8]
-
Gene Cluster Isolation and Engineering:
-
The 25-kb sub-cluster containing the aprA-G genes was isolated from a Moorea bouillonii environmental DNA library.
-
A type-II thioesterase (TEII) domain was engineered into the construct to facilitate the release of the polyketide product.
-
A rhamnose-inducible promoter (Prha) was placed upstream of the gene cluster to control its expression.[8]
-
-
Transformation and Expression:
-
The engineered construct was introduced into the filamentous cyanobacterium Anabaena sp. PCC7120.
-
Cultures were grown to a suitable density, and gene expression was induced by the addition of rhamnose (5 mM).[8]
-
-
Product Analysis:
-
After a period of induction, the cyanobacterial cells were harvested and extracted.
-
The extract was analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the produced polyketide.[8]
-
Visualizations
Biosynthetic Pathway of this compound
Caption: The modular assembly line for this compound biosynthesis.
Experimental Workflow for apr Gene Cluster Identification
Caption: Workflow for the identification of the apratoxin gene cluster.
References
- 1. Total synthesis of this compound and B using Matteson's homologation approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Total synthesis of this compound and B using Matteson's homologation approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00713K [pubs.rsc.org]
- 3. Khan Academy [khanacademy.org]
- 4. Frontiers | Comparative Genomic Analysis of Ochratoxin A Biosynthetic Cluster in Producing Fungi: New Evidence of a Cyclase Gene Involvement [frontiersin.org]
- 5. pnas.org [pnas.org]
- 6. Single Cell Genome Amplification Accelerates Identification of the Apratoxin Biosynthetic Pathway from a Complex Microbial Assemblage | PLOS One [journals.plos.org]
- 7. Biosynthesis of t-Butyl in this compound: Functional Analysis and Architecture of a PKS Loading Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterologous production of the C33–C45 polyketide fragment of anticancer apratoxins in a cyanobacterial host - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Gene Cluster Analysis of Apratoxin A Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the genetic and biochemical underpinnings of Apratoxin A biosynthesis. This compound, a potent cytotoxic cyclodepsipeptide of cyanobacterial origin, is a molecule of significant interest in anticancer drug development due to its ability to induce G1-phase cell cycle arrest and apoptosis.[1] A thorough understanding of its biosynthetic pathway is critical for efforts in pathway engineering and the generation of novel, therapeutically valuable analogs. This document details the organization of the biosynthetic gene cluster, the enzymatic pathway, and the key experimental methodologies employed in its discovery and characterization.
Genetic Organization of the Apratoxin (apra) Biosynthetic Gene Cluster
The biosynthesis of this compound is orchestrated by a large, contiguous set of genes, referred to as the apra biosynthetic gene cluster (BGC). This cluster was identified from the filamentous marine cyanobacterium Moorea bouillonii (formerly Lyngbya bouillonii).[2] The apra BGC is a type I modular mixed Polyketide Synthase/Non-Ribosomal Peptide Synthetase (PKS/NRPS) system, which is characteristic of many complex natural products.[1][2]
The core quantitative features of the apra gene cluster are summarized below.
| Parameter | Value | Reference |
| Gene Cluster Size | ~58 kb | [1][2] |
| Number of Open Reading Frames (ORFs) | 12 | [1][2] |
| Biosynthetic System Type | Type I modular mixed PKS/NRPS | [1][2] |
| Producing Organism | Moorea bouillonii PNG 5-198 | [3] |
| Final Product Molecular Formula | C₄₅H₆₉N₅O₈S | [1] |
| Final Product Molar Mass | 840.12426 g/mol | [1] |
The this compound Biosynthetic Pathway
The assembly of this compound is a multi-step process involving a series of enzymatic modules encoded by the apra gene cluster. The pathway features a unique loading module for the incorporation of a t-butyl group and several extension modules that append polyketide and amino acid building blocks.
Initiation and Formation of the t-Butyl Starter Unit
A distinctive feature of this compound is its t-butyl group, the formation of which is a critical initiating step.[3] This process is catalyzed by the loading module AprA .[3][4]
-
Priming: The process begins with the fatty acid synthase malonyl-acyltransferase (FabD), which loads a malonyl group onto the Acyl Carrier Protein (ACP) domain of AprA, forming malonyl-ACP.[3] This represents a key instance of crosstalk between primary and secondary metabolism.
-
Double Methylation: The first methyltransferase domain of the loading module, MT1, catalyzes the transfer of two methyl groups from S-adenosylmethionine (SAM) to malonyl-ACP, yielding dimethylmalonyl-ACP.[3]
-
Decarboxylative Methylation: The second methyltransferase domain, MT2, then facilitates a coupled decarboxylation and methylation reaction, transforming dimethylmalonyl-ACP into the final pivaloyl-ACP starter unit.[3] Notably, the AprA module contains an inactive "pseudo" GCN5-related N-acetyltransferase (ΨGNAT) domain.[3]
PKS and NRPS Extension Modules
Following initiation, the pivaloyl starter unit is passed to the subsequent modules of the hybrid PKS/NRPS machinery for chain elongation and modification. The assembly line is composed of a series of modules on the multienzymes AprB and AprC, where each module is responsible for the incorporation and modification of one building block. The final product is released and cyclized by a terminal thioesterase (TE) domain, likely located at the end of AprC.
The proposed sequence of domains involved in the biosynthesis is outlined in the diagram below.
Experimental Protocols for Gene Cluster Analysis
The identification and characterization of the apra gene cluster required a sophisticated, multi-pronged approach to overcome the challenges of working with non-axenic (unculturable in pure form) cyanobacteria.[2]
Gene Cluster Identification and Cloning
The strategy combined single-cell genomics with metagenomic library screening to isolate the complete gene cluster from a complex microbial sample.[2]
Protocol Outline:
-
Single Filament Isolation: Individual filaments of M. bouillonii are isolated from the unialgal culture using micromanipulation. This step is crucial to separate the cyanobacterial DNA from the rich community of heterotrophic bacteria living in its polysaccharide sheath.[2]
-
Whole Genome Amplification (WGA): The minuscule amount of DNA from a single filament is amplified using Multiple Displacement Amplification (MDA). MDA uses the highly processive bacteriophage φ29 DNA polymerase to isothermally amplify the entire genome, providing sufficient DNA for sequencing.[2]
-
Initial Sequencing and Marker Identification: The amplified DNA is partially sequenced. Bioinformatic analysis is then used to screen for conserved gene motifs characteristic of PKS/NRPS pathways, such as HMG-CoA Synthase (HCS) homolog genes, which were predicted to be part of the apra cluster.[2]
-
Metagenomic Library Construction: Concurrently, total DNA is extracted from a bulk culture of M. bouillonii and its associated bacteria. This metagenomic DNA is used to construct a fosmid library, where large fragments of DNA are cloned into vectors.
-
Library Screening and Contig Assembly: The fosmid library is screened using PCR with primers designed from the sequences obtained in step 3. Positive fosmids are then fully sequenced and assembled to reconstruct the entire ~58 kb apra gene cluster.[2]
Functional Analysis of Biosynthetic Enzymes
To confirm the role of specific enzymes, particularly the unusual AprA loading module, in vitro biochemical assays are essential.
General Protocol:
-
Gene Cloning and Protein Expression: The gene of interest (e.g., aprA) or specific domains are amplified from the cluster and cloned into an expression vector (e.g., pMCSG7).[5] The protein is then overexpressed in a suitable host like E. coli and purified.
-
Biochemical Assay: The purified enzyme is incubated with predicted substrates and cofactors. For example, to test AprA's function, the enzyme is incubated with malonyl-CoA, S-adenosylmethionine (SAM), and a purified holo-ACP.[3]
-
Product Analysis: The reaction products are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the formation of the expected intermediates, such as dimethylmalonyl-ACP and pivaloyl-ACP.[3]
Precursor Incorporation Studies
These experiments are used to verify the building blocks of the final natural product.
General Protocol:
-
Culturing: The producing organism (M. bouillonii) is cultured in a suitable medium.
-
Feeding of Labeled Precursors: Isotopically labeled versions of suspected precursors (e.g., ¹³C- or ¹⁴C-labeled amino acids or acetate) are added to the culture medium.
-
Extraction and Purification: After a period of incubation, this compound is extracted from the culture and purified.
-
Structural Analysis: The purified this compound is analyzed by Mass Spectrometry and/or Nuclear Magnetic Resonance (NMR) spectroscopy to detect the incorporation of the isotopic labels, thereby confirming the biosynthetic origins of different parts of the molecule.
Conclusion
The analysis of the this compound biosynthetic gene cluster provides a detailed blueprint for the enzymatic assembly of a potent anticancer agent. The discovery, achieved through an innovative combination of single-cell genomics and metagenomics, has illuminated a unique biochemical pathway, including the novel mechanism for t-butyl group formation.[2][3] This foundational knowledge enables targeted genetic engineering and synthetic biology approaches to produce novel Apratoxin analogs with potentially improved pharmacological properties, paving the way for the development of next-generation therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Single Cell Genome Amplification Accelerates Identification of the Apratoxin Biosynthetic Pathway from a Complex Microbial Assemblage | PLOS One [journals.plos.org]
- 3. Biosynthesis of t-Butyl in this compound: Functional Analysis and Architecture of a PKS Loading Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
3D conformational analysis of the Apratoxin A structure.
An In-depth Technical Guide to the 3D Conformational Analysis of the Apratoxin A Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent cyclodepsipeptide of marine origin, first isolated from the cyanobacterium Lyngbya majuscula.[1][2] As a member of the apratoxin family of cytotoxins, it exhibits powerful anticancer properties, primarily by inducing G1-phase cell cycle arrest and apoptosis.[3] The complex molecular architecture of this compound, a 25-membered ring of mixed peptide-polyketide biogenesis, dictates its biological activity.[2][4] A thorough understanding of its three-dimensional (3D) conformation is therefore paramount for elucidating its mechanism of action and for the rational design of synthetic analogs with improved therapeutic profiles.
This technical guide provides a detailed overview of the methodologies used to determine the 3D structure of this compound, presents key conformational data, and outlines the experimental and computational workflows involved.
Methodologies for 3D Conformational Analysis
The elucidation of this compound's conformation is a multi-step process that integrates several analytical and computational techniques to define its stereochemistry and spatial arrangement in solution.
Spectroscopic and Chromatographic Techniques
The foundational analysis relies on a suite of spectroscopic and chromatographic methods to determine the molecule's gross structure and the absolute configuration of its constituent parts.
-
2D NMR Spectroscopy : A variety of two-dimensional Nuclear Magnetic Resonance (NMR) experiments are essential for assigning the complex proton (¹H) and carbon (¹³C) signals and establishing connectivity. Techniques such as COSY, TOCSY, HMQC, and HMBC are used to piece together the molecular skeleton.[5]
-
ROESY/NOESY : Rotating Frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) are crucial for identifying protons that are close in space, providing the distance restraints necessary for 3D modeling.[2][6] A strong ROESY cross-peak, for instance, was key to confirming the macrocyclic connection between the Pro and N-Me-Ile residues.[2][6]
-
J-Based Configuration Analysis : The relative stereochemistry of the novel polyketide unit (3,7-dihydroxy-2,5,8,8-tetramethylnonanoic acid) was determined using proton-proton (³J(H,H)) and carbon-proton (²,³J(C,H)) spin-coupling constants.[1][2]
-
Chiral HPLC Analysis : To determine the absolute stereochemistry of the amino acid components, this compound is hydrolyzed, and the resulting amino acids are analyzed by chiral High-Performance Liquid Chromatography (HPLC).[1][2] This revealed the L configuration for Pro, N-Me-Ile, N-Me-Ala, and O-Me-Tyr, and the D configuration for the cysteine-derived unit.[2]
-
Mosher Analysis : The absolute stereochemistry of the dihydroxylated fatty acid portion was established using Mosher's method.[1]
Computational Molecular Modeling
Computational methods are used to translate the experimental NMR data into a physically realistic 3D model.
-
Distance Geometry (DG) : The interproton distance restraints obtained from ROESY spectra are used as inputs for distance geometry calculations. This algorithm generates an ensemble of 3D structures that are consistent with the experimental distance constraints.[1][7]
-
Restrained Molecular Dynamics (rMD) : The structures generated by DG are further refined using restrained molecular dynamics simulations. This process uses the laws of classical mechanics to simulate the motion of the atoms over time while applying energy penalties for conformations that violate the experimental restraints, leading to a set of low-energy, stable conformers.[1][7]
Key Conformational Features of this compound
The combined analytical approach reveals several critical features of the this compound structure in solution.
-
Macrocyclic Structure : It is a 25-membered cyclodepsipeptide.[4]
-
Thiazoline (B8809763) Ring Bend : The 3D structure features a distinctive, nearly rectangular bend at the thiazoline ring. This structural motif is crucial for constraining the overall conformation of the macrocycle.[8]
-
Cis-Trans Amide Bond Isomerism : NMR analysis in solvents like CD₃CN shows that this compound exists as a mixture of two primary conformers in solution.[5][8] These conformers arise from the cis-trans isomerization of the tertiary amide bond between O-methyltyrosine (Tyr(Me)) and N-methylalanine (MeAla). The two conformers can be distinguished by unique chemical shifts for their N-Me groups.[8] The trans-amide conformation is typically the major form.[4]
-
Side Chain Orientation : In the dominant conformation, the side chains of key residues, such as Tyr(Me), are oriented towards the exterior of the macrocyclic structure.[4]
Data Presentation
The following tables summarize the key experimental techniques and the types of data used in the conformational analysis of this compound.
Table 1: Summary of Experimental Techniques and Their Purpose
| Technique | Purpose | Reference |
| 2D NMR (COSY, TOCSY, HMQC, HMBC) | Elucidation of the gross structure and assignment of ¹H and ¹³C chemical shifts. | [1][2] |
| ROESY / NOESY | Determination of through-space proton-proton proximities to provide distance restraints for 3D modeling. | [2][6] |
| J-Based Configuration Analysis | Determination of the relative stereochemistry of the polyketide unit via ³J(H,H) and ²,³J(C,H) coupling constants. | [1][7] |
| Chiral HPLC Analysis | Determination of the absolute configuration (L or D) of the amino acid residues after acid hydrolysis. | [1][2] |
| Mosher Analysis | Establishment of the absolute stereochemistry of the dihydroxylated fatty acid unit. | [1] |
| Distance Geometry (DG) | Generation of initial 3D structural models based on NMR-derived distance restraints. | [1][7] |
| Restrained Molecular Dynamics (rMD) | Refinement of the DG-generated structures to produce a set of low-energy, solution-state conformers. | [1][7] |
Table 2: Representative NMR Data for Conformational Analysis
| Data Type | Description | Role in Conformational Analysis |
| ¹H & ¹³C Chemical Shifts | Unique resonance frequencies for each nucleus. | Two distinct sets of signals for several nuclei indicate the presence of two conformers (cis/trans amide).[8] |
| ³J(H,H) Coupling Constants | Scalar coupling between protons three bonds apart. | Used in Karplus-type analysis to estimate dihedral angles within the structure.[1] |
| ROESY Cross-Peaks | Correlation between protons that are close in space (< 5 Å). | Provide crucial distance restraints. A strong ROE between H14 (Tyr(Me)) and H18 (MeAla) is characteristic of the cis-amide conformer.[8] |
| N-Me Group Signals | Chemical shifts of the N-methyl protons. | Serve as sensitive probes to differentiate and quantify the ratio of trans- and cis-amide bond conformers.[5][8] |
Experimental and Computational Protocols
Protocol 1: General Workflow for 3D Structure Elucidation
-
Sample Preparation : Dissolve a pure sample of this compound in a deuterated solvent, typically acetonitrile-d₃ (CD₃CN), for NMR analysis.[5][8]
-
NMR Data Acquisition : Perform a comprehensive suite of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, TOCSY, HMQC, HMBC, ROESY) at a high-field strength.
-
Spectral Assignment : Assign all ¹H and ¹³C resonances using the correlation data from the 2D NMR spectra.
-
Stereochemistry Determination :
-
Distance Restraint Generation : Integrate the cross-peaks from the ROESY spectrum to classify interproton distances as strong, medium, or weak, which correspond to upper bond distance limits (e.g., <2.5 Å, <3.5 Å, <5.0 Å).
-
Computational Modeling :
-
Structural Validation : Analyze the final ensemble of structures to ensure they are consistent with the original experimental data and have reasonable molecular geometries.
Mandatory Visualizations
Caption: Workflow for 3D Conformational Analysis of this compound.
Caption: Simplified signaling pathway of this compound leading to apoptosis.
Conclusion
The 3D conformational analysis of this compound reveals a well-defined, yet dynamic, structure in solution governed by the constraints of its macrocyclic backbone and the presence of key structural motifs like the thiazoline bend. The existence of a cis-trans amide bond equilibrium adds a layer of conformational complexity that is crucial to consider. This detailed structural knowledge, derived from a powerful combination of NMR spectroscopy and computational modeling, is indispensable for understanding its potent cytotoxicity.[1][9] Furthermore, it provides a validated structural blueprint for the design and synthesis of novel apratoxin analogs and mimetics, paving the way for the development of new anticancer therapeutics with enhanced efficacy and reduced toxicity.[8][10]
References
- 1. Total structure determination of this compound, a potent novel cytotoxin from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. datapdf.com [datapdf.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Conformation-Based Design and Synthesis of this compound Mimetics Modified at the α,β-Unsaturated Thiazoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Cytotoxic and Antiproliferative Effects of Apratoxin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apratoxin A, a potent cyclodepsipeptide of marine origin, has garnered significant attention within the scientific community for its profound cytotoxic and antiproliferative properties against a broad spectrum of cancer cell lines. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the bioactivity of this compound, with a focus on its direct interaction with the Sec61 translocon, leading to the inhibition of cotranslational translocation. This guide details the downstream cellular consequences, including the induction of G1-phase cell cycle arrest and apoptosis. Furthermore, it presents a compilation of quantitative cytotoxicity data, detailed experimental protocols for assessing its effects, and visual representations of the key signaling pathways involved.
Introduction
This compound is a secondary metabolite produced by marine cyanobacteria, notably from the genus Lyngbya.[1][2] Its intricate chemical structure, a hybrid of peptide and polyketide elements, contributes to its potent biological activity.[1] The primary anticancer mechanism of this compound is its ability to induce G1-phase cell cycle arrest and apoptosis in cancer cells.[1][3] This activity stems from its unique mode of action: the inhibition of the biogenesis of secretory and membrane proteins.[4]
Mechanism of Action: Inhibition of Cotranslational Translocation
The principal molecular target of this compound is the Sec61 protein translocation channel, a crucial component of the endoplasmic reticulum (ER) membrane.[4][5] By directly binding to the central subunit, Sec61α, this compound effectively blocks the cotranslational translocation of newly synthesized polypeptides destined for the secretory pathway.[4][5] This blockade is comprehensive and not substrate-selective, affecting a wide range of proteins.[4]
The inhibition of cotranslational translocation leads to a cascade of downstream effects that collectively contribute to the potent cytotoxicity of this compound:
-
Downregulation of Receptor Tyrosine Kinases (RTKs): The biogenesis of numerous RTKs, which are critical for cancer cell proliferation and survival, is halted. This leads to the depletion of key receptors such as EGFR, MET, and others from the cell surface.[6]
-
Inhibition of Growth Factor Secretion: The secretion of corresponding ligands for these RTKs, including growth factors, is also inhibited. This disrupts the autocrine and paracrine signaling loops that drive tumor growth.
-
Induction of Endoplasmic Reticulum Stress: The accumulation of untranslocated proteins in the cytoplasm can lead to ER stress, a condition that can trigger apoptotic pathways.
Below is a diagram illustrating the primary mechanism of this compound.
Cytotoxic and Antiproliferative Activity
This compound and its synthetic analogs exhibit potent cytotoxic and antiproliferative effects against a diverse range of human cancer cell lines, with IC50 values often in the low to sub-nanomolar range.
Quantitative Cytotoxicity Data
The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and its derivatives across various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| This compound | Various | Human Tumor Cell Lines | 0.3 - 0.5 |
| Apratoxin D | NCI-H460 | Human Lung Cancer | 2.6 |
| Apratoxin F | NCI-H460 | Human Lung Cancer | 2 |
| Apratoxin G | NCI-H460 | Human Lung Cancer | 14 |
| Apratoxin H | NCI-H460 | Human Lung Carcinoma | 3.4 |
| Apratoxin S4 | HCT116 | Human Colon Cancer | Potent |
| Apratoxin S10 | A498 | Renal Cancer | 3.35 ± 0.34 |
| Huh7 | Hepatocellular Carcinoma | 0.83 ± 0.06 | |
| NCI-H727 | Neuroendocrine Cancer | 2.55 ± 0.19 | |
| PANC-1 | Pancreatic Cancer | 2.75 | |
| EC68 | Patient-Derived Pancreatic | 0.35 | |
| EC46 | Patient-Derived Pancreatic | 0.32 |
Induction of G1-Phase Cell Cycle Arrest
A primary consequence of this compound treatment is the arrest of the cell cycle in the G1 phase.[3] This is largely attributed to the disruption of the synthesis of key regulatory proteins required for the G1 to S phase transition. The inhibition of cotranslational translocation prevents the production of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.
The following diagram illustrates the proposed signaling pathway for this compound-induced G1 cell cycle arrest.
Induction of Apoptosis
In addition to cell cycle arrest, this compound is a potent inducer of apoptosis, or programmed cell death.[3] The apoptotic cascade is initiated by the cellular stress caused by the inhibition of protein synthesis and potential ER stress. This leads to the activation of intrinsic apoptotic pathways.
The signaling pathway for this compound-induced apoptosis is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V Staining Protocol [bdbiosciences.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Inhibition of cotranslational translocation by apratoxin S4: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
The Thiazoline Ring: A Linchpin in the Bioactivity of Apratoxin A
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Apratoxin A, a potent cyclodepsipeptide of marine origin, has garnered significant attention in the field of oncology for its profound cytotoxic activity against a broad spectrum of cancer cell lines. Its unique mechanism of action, which involves the inhibition of cotranslational translocation, sets it apart from many conventional chemotherapeutic agents. Central to its molecular architecture and bioactivity is a thiazoline (B8809763) ring, a heterocyclic moiety that plays a critical role in maintaining the conformational rigidity required for target engagement. This technical guide provides a comprehensive analysis of the role of the thiazoline ring in this compound's bioactivity, integrating quantitative data from structure-activity relationship studies, detailed experimental protocols for key biological assays, and visualizations of the intricate signaling pathways affected by this potent natural product.
Introduction: this compound and its Mechanism of Action
This compound is a secondary metabolite produced by marine cyanobacteria, most notably Lyngbya majuscula. It exhibits potent cytotoxicity against various cancer cell lines by inducing G1-phase cell cycle arrest and apoptosis. The primary molecular target of this compound is the Sec61 protein translocation channel, a key component of the endoplasmic reticulum (ER) membrane.[1][2] By binding to the Sec61α subunit, this compound physically obstructs the channel, thereby inhibiting the cotranslational translocation of newly synthesized secretory and membrane proteins into the ER.[1][3]
This blockade of protein translocation has far-reaching consequences for cancer cells, leading to the downregulation of numerous receptor tyrosine kinases (RTKs), such as EGFR, as well as growth factors and cytokines that are crucial for tumor growth, angiogenesis, and survival.[3][4][5] The inhibition of the JAK/STAT signaling pathway is a notable downstream effect, resulting from the depletion of cytokine receptors like gp130.[4][6]
The Crucial Role of the Thiazoline Ring
The thiazoline ring in this compound is not merely a passive structural element; it is a critical determinant of the molecule's three-dimensional conformation, which is essential for its potent bioactivity.
Conformational Rigidity
Structural studies have revealed that the thiazoline ring, along with the adjacent α,β-unsaturated moiety, imparts a nearly rectangular bend in the macrocyclic structure of this compound.[7] This constrained conformation is believed to be crucial for the molecule's ability to bind effectively to its target, the Sec61 translocon. Modifications or replacements of the thiazoline ring that disrupt this conformation often lead to a significant reduction or complete loss of cytotoxic activity.
Structure-Activity Relationship (SAR) Studies
Numerous studies have explored the structure-activity relationship of the thiazoline ring in this compound by synthesizing and evaluating a series of analogs with modifications in this region. These studies have consistently demonstrated the importance of this moiety for potent cytotoxicity.
Table 1: Cytotoxicity of this compound Analogs with Modified Thiazoline Moieties against HCT-116 Cancer Cells
| Compound | Modification of the moCys (thiazoline-containing) Moiety | IC50 (nM)[8][9][10] |
| This compound | Unmodified | 2.5 |
| Apratoxin M1 | 4-aminobutanoic acid linker | 2,100 |
| Apratoxin M2 | N-methyl-4-aminobutanoic acid linker | 260 |
| Apratoxin M3 | 3-aminopropanoic acid linker | > 10,000 |
| Apratoxin M4 | N-methyl-3-aminopropanoic acid linker | 2,700 |
| Apratoxin M5 | 3-(aminomethyl)benzoic acid linker | 1,100 |
| Apratoxin M6 | 3-(N-methylaminomethyl)benzoic acid linker | 650 |
| Apratoxin M7 | 4-piperidinecarboxylic acid linker | 120 |
| Apratoxin M16 | 4-piperidinecarboxylic acid linker with Biphenylalanine substitution | 1.1 |
Data is presented as the mean IC50 value from at least three independent experiments.
The data clearly indicates that replacement of the thiazoline-containing moiety with more flexible linear linkers (Apratoxins M1-M4) dramatically reduces cytotoxicity. In contrast, the introduction of a more rigid piperidinecarboxylic acid linker (Apratoxin M7) retains a higher degree of activity, suggesting that it can better mimic the conformational constraints imposed by the natural thiazoline ring. The highly potent analog, Apratoxin M16, which combines the rigid linker with a modification in the tripeptide region, underscores the importance of a constrained conformation for optimal bioactivity.[8][9][10]
Signaling Pathways Modulated by this compound
The inhibition of cotranslational translocation by this compound triggers a cascade of downstream effects that disrupt critical signaling pathways essential for cancer cell proliferation and survival.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's bioactivity.
Cell Viability and Cytotoxicity Assays
This protocol is adapted for determining the cytotoxic effects of this compound and its analogs.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
This compound or analog stock solution (in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound or its analogs in complete culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Shake the plate for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound or analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the WST-1 assay protocol.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate for 2-4 hours at 37°C, allowing formazan (B1609692) crystals to form.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the WST-1 assay.
In Vitro Cotranslational Translocation Assay
This assay directly measures the ability of this compound to inhibit the translocation of a nascent polypeptide into microsomes.
Procedure:
-
In Vitro Transcription: Generate capped mRNA encoding a secretory protein with a signal sequence from a linearized plasmid DNA template.
-
In Vitro Translation/Translocation Reaction:
-
Combine rabbit reticulocyte lysate, [³⁵S]-methionine, and the in vitro transcribed mRNA.
-
Add canine pancreatic microsomes to the reaction mixture.
-
Add this compound or vehicle (DMSO) at the desired concentrations.
-
Incubate the reaction at 30°C for 60-90 minutes to allow for translation and translocation.
-
-
Protease Protection Assay:
-
Divide each reaction into two aliquots. To one aliquot, add a protease (e.g., proteinase K). To the other, add buffer.
-
Incubate on ice for 30-60 minutes.
-
Stop the protease digestion by adding a protease inhibitor (e.g., PMSF).
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE.
-
Visualize the radiolabeled proteins by autoradiography.
-
Successful translocation is indicated by the presence of a protease-protected, and often glycosylated, protein band in the sample containing microsomes but no protease, which is absent or of a lower molecular weight in the protease-treated sample. Inhibition of translocation by this compound will result in the absence of this protected band.
-
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the impact of this compound on the expression levels of RTKs and the phosphorylation status of key proteins in the JAK/STAT pathway.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Electrotransfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-EGFR, anti-phospho-STAT3, anti-STAT3, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Conclusion
The thiazoline ring of this compound is an indispensable structural feature that dictates the molecule's conformation and, consequently, its potent bioactivity. By enforcing a rigid macrocyclic structure, the thiazoline ring ensures optimal binding to the Sec61 translocon, leading to the inhibition of cotranslational translocation and the subsequent disruption of key oncogenic signaling pathways. The structure-activity relationship data from various synthetic analogs unequivocally highlight the importance of this heterocyclic moiety. A thorough understanding of the role of the thiazoline ring is paramount for the rational design and development of novel this compound-based anticancer therapeutics with improved efficacy and pharmacological properties. The experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the intricate mechanism of action of this promising natural product.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. materialneutral.info [materialneutral.info]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. In Vitro Dissection of Protein Translocation into the Mammalian Endoplasmic Reticulum | Springer Nature Experiments [experiments.springernature.com]
- 10. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Apratoxin Arsenal: A Technical Guide to Natural Analogs and Their Structures
For Immediate Release
This technical guide provides an in-depth analysis of the natural analogs of Apratoxin A, a potent cyclodepsipeptide of marine origin. Since the discovery of this compound from the cyanobacterium Lyngbya majuscula, a family of structurally related compounds, including Apratoxins B, C, D, E, F, G, and H, have been isolated and characterized. These molecules have garnered significant interest within the scientific community, particularly for their profound cytotoxic and anticancer activities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the structures, biological activities, and underlying mechanisms of action of these promising natural products.
Core Structures and Natural Variability
The apratoxins are characterized by a unique cyclic depsipeptide scaffold, which consists of a macrocycle containing both amide and ester bonds. The core structure is a 25-membered ring composed of a pentapeptide and a polyketide fragment.[1] Variations among the natural analogs primarily arise from differences in their methylation patterns, the composition of the peptide fragment, and modifications within the polyketide chain.[1]
This compound , the archetypal member of this family, features a thiazoline (B8809763) ring within its structure, which is crucial for its biological activity.[2] It is a mixed peptide-polyketide natural product.[2]
Apratoxin B, C, and D exhibit variations in their methylation patterns compared to this compound.[1] For instance, Apratoxin D possesses an N-methylated isoleucyl residue and a distinct side-chain adjacent to the lactone.[3]
Apratoxin E is unique in that it lacks the Michael acceptor in the modified cysteine unit present in this compound, featuring a double bond at a different position.[4][5]
Apratoxins F and G introduce further diversity by incorporating an N-methyl alanine (B10760859) residue in place of the proline unit found in other apratoxins, while still retaining high cytotoxic potency.[6]
Apratoxin H has also been identified as a natural analog, expanding the structural diversity of this potent family of marine natural products.
Tabulated Biological Activity
The apratoxin family exhibits potent cytotoxic activity against a range of cancer cell lines, with IC50 values often in the nanomolar to subnanomolar range. The following table summarizes the reported cytotoxicities of various natural apratoxin analogs.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | KB | 0.52 | [7] |
| LoVo | 0.36 | [7] | |
| H-460 | - | [6] | |
| Apratoxin D | H-460 | 2.6 | [8][9] |
| Apratoxin F | H-460 | 2 | [6] |
| Apratoxin G | H-460 | 14 | [6] |
| Apratoxin E | HT29 | 21 | |
| HeLa | 72 | ||
| U2OS | 59 |
Mechanism of Action: Targeting the Secretory Pathway
The primary mechanism of action for the apratoxins is the inhibition of cotranslational translocation, a fundamental process in the secretory pathway. They directly target the Sec61α subunit of the Sec61 translocon, a protein channel in the endoplasmic reticulum (ER) membrane. By binding to Sec61α, apratoxins block the entry of newly synthesized proteins into the ER, leading to their degradation in the cytoplasm.
This disruption of protein translocation has profound downstream effects, particularly on cancer cells that are highly dependent on the secretion of growth factors and the expression of cell surface receptors. Apratoxins have been shown to downregulate various receptor tyrosine kinases (RTKs) and inhibit the secretion of key signaling molecules like vascular endothelial growth factor (VEGF) and interleukin-6 (IL-6). This dual action of inhibiting both receptor expression and growth factor secretion contributes to their potent anti-proliferative and anti-angiogenic effects.
Experimental Protocols
Isolation and Characterization
The isolation of apratoxin analogs typically involves the collection of marine cyanobacteria, followed by extraction with organic solvents. A general workflow is as follows:
-
Collection and Extraction: The cyanobacterial biomass (e.g., Lyngbya sp.) is collected and lyophilized. The dried material is then extracted with a mixture of organic solvents, such as 1:1 dichloromethane/isopropanol.
-
Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane and 90% aqueous methanol.
-
Chromatographic Purification: The bioactive fractions are further purified using a combination of chromatographic techniques. This often includes:
-
Silica Gel Chromatography: For initial fractionation based on polarity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For final purification of the individual apratoxin analogs. A C18 column is typically used with a gradient of an organic solvent (e.g., acetonitrile) in water.
-
-
Structure Elucidation: The structures of the purified compounds are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments are used to elucidate the planar structure and relative stereochemistry.
-
Chiral Analysis: The absolute stereochemistry of the amino acid residues is often determined by chiral HPLC or GC-MS analysis of the acid hydrolysate.
-
Biological Evaluation: Cytotoxicity Assays
The cytotoxic activity of apratoxin analogs is commonly evaluated using in vitro cell-based assays. A standard protocol is the MTT or WST-1 assay:
-
Cell Culture: Cancer cell lines (e.g., HCT116, HeLa, NCI-H460) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The apratoxin analogs are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these dilutions for a specific period (e.g., 48 or 72 hours).
-
Cell Viability Assessment:
-
MTT Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
WST-1 Assay: WST-1 (water-soluble tetrazolium salt) reagent is added to each well. The bioreduction of WST-1 by viable cells produces a water-soluble formazan dye.
-
-
Data Analysis: The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT, 450 nm for WST-1). The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The natural analogs of this compound represent a rich source of structurally diverse and biologically potent molecules. Their unique mechanism of action, targeting the Sec61 translocon, offers a promising avenue for the development of novel anticancer therapeutics, particularly for cancers that are resistant to conventional therapies. Further research into the structure-activity relationships of these compounds, aided by synthetic chemistry efforts to create novel analogs, will be crucial in optimizing their therapeutic potential while minimizing toxicity. The detailed methodologies and data presented in this guide are intended to facilitate these ongoing research and development efforts.
References
- 1. Apratoxin S10 as a dual-action modulator of receptor tyrosine kinases and tumor microenvironment: emerging anticancer insights from marine-derived analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Total Synthesis and Biological Evaluation of Potent Apratoxin S4 Based Anticancer Agents with Differential Stability and Further Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of this compound and B using Matteson's homologation approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00713K [pubs.rsc.org]
- 7. Inhibition of cotranslational translocation by apratoxin S4: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pancreatic Cancer | Apratoxin S10 as a dual-action modulator of receptor tyrosine kinases and tumor microenvironment: emerging anticancer insights from marine-derived analogs | springermedicine.com [springermedicine.com]
Methodological & Application
Total Chemical Synthesis of Apratoxin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apratoxin A, a potent cyclodepsipeptide of marine origin, has garnered significant attention in the scientific community due to its pronounced cytotoxic activity against a range of cancer cell lines. Its complex molecular architecture, featuring a unique polyketide chain, a modified cysteine residue within a thiazoline (B8809763) ring, and a peptidic macrocycle, presents a formidable challenge for total synthesis. This document provides a detailed protocol for the total chemical synthesis of this compound, drawing from established methodologies in the field. It includes a comprehensive overview of the synthetic strategy, detailed experimental procedures for key transformations, and a summary of quantitative data to guide researchers in this endeavor.
Introduction
This compound is a natural product isolated from the marine cyanobacterium Lyngbya majuscula.[1] It exhibits potent cytotoxicity by inhibiting the Sec61 protein translocation channel, a novel mechanism of action that makes it an attractive candidate for anticancer drug development. The total synthesis of this compound is a complex undertaking that requires a convergent strategy, typically involving the independent synthesis of a polyketide fragment and a peptide fragment, followed by their coupling and subsequent macrolactamization.
A critical and often challenging aspect of the synthesis is the construction of the sensitive 2,4-disubstituted thiazoline moiety and the stereocontrolled synthesis of the intricate polyketide chain.[2][3] Several research groups have reported successful total syntheses of this compound, each employing unique strategies and key reactions to overcome these synthetic hurdles.[4][5][6] This protocol consolidates these findings to provide a comprehensive guide for its synthesis.
Overall Synthetic Strategy
The total synthesis of this compound is approached through a convergent strategy, which can be broadly divided into three major stages:
-
Synthesis of the Polyketide Fragment: This involves the stereoselective construction of the 3,7-dihydroxy-2,5,8,8-tetramethylnonanoic acid (Dtna) moiety.
-
Synthesis of the Peptide Fragment: This stage focuses on the assembly of the tetrapeptide chain, which includes modified and N-methylated amino acids.
-
Fragment Coupling, Macrolactamization, and Thiazoline Formation: The final stage involves the union of the polyketide and peptide fragments, macrocyclization to form the 25-membered ring, and the formation of the crucial thiazoline ring.[2]
The following diagram illustrates the general workflow of the total synthesis of this compound.
Caption: General workflow for the total synthesis of this compound.
Experimental Protocols
I. Synthesis of the Polyketide Fragment
The synthesis of the polyketide fragment of this compound has been approached through various stereoselective methods. One notable strategy, developed by Kazmaier and co-workers, utilizes a Matteson homologation approach, which allows for the iterative and highly stereocontrolled construction of the carbon chain.[2] An alternative approach by Forsyth and co-workers involves a Brown allylation, ring-closing metathesis, and a Paterson anti-aldol reaction.[1][7]
A. Polyketide Synthesis via Matteson Homologation (Kazmaier's Approach)
This method begins with a chiral boronic ester and proceeds through five successive Matteson homologation steps.[2]
Key Steps and Quantitative Data:
| Step | Reaction | Reagents and Conditions | Yield (%) | Diastereomeric Ratio |
| 1 | Matteson Homologation (x5) | 1. CH2Cl2, n-BuLi, ZnCl2; 2. Grignard reagents or enolates | 27 (overall) | >95:5 |
| 2 | Oxidation | H2O2, NaOH | - | - |
| 3 | Protection and Elaboration | TrocCl, DDQ, Fmoc-Pro-Cl, TFA | - | - |
Detailed Protocol for a Representative Matteson Homologation Step: To a solution of the chiral boronic ester in THF at -78 °C is added dropwise a solution of (dichloromethyl)lithium (generated in situ from dichloromethane (B109758) and n-butyllithium). The reaction mixture is stirred for 30 minutes, after which a solution of the appropriate Grignard reagent in THF is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
II. Synthesis of the Peptide Fragment
The peptide fragment is typically assembled using either solid-phase peptide synthesis (SPPS) or solution-phase methods.[8] The synthesis involves the sequential coupling of protected amino acids, including the modified cysteine precursor.
A. Solid-Phase Peptide Synthesis (SPPS) Approach
Key Steps and Quantitative Data:
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Loading of first amino acid | Trityl-based resin, Fmoc-N-Me-Ile-OH, DIC, DMAP | - |
| 2 | Iterative Deprotection | 20% Piperidine in DMF | >95 |
| 3 | Iterative Coupling | Fmoc-amino acid, HATU, HOAt, DIPEA | >95 |
| 4 | Cleavage from resin | TFA/TIS/H2O (95:2.5:2.5) | 85-90 |
Detailed Protocol for a Representative SPPS Coupling Step: The resin-bound amine is washed with DMF. A solution of the Fmoc-protected amino acid (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF is added to the resin, followed by the addition of DIPEA (8 eq.). The mixture is agitated at room temperature for 2 hours. The resin is then washed with DMF, DCM, and methanol (B129727) and dried under vacuum.
III. Fragment Coupling, Thiazoline Formation, and Macrolactamization
The final stages of the synthesis involve the crucial steps of joining the two fragments, forming the thiazoline ring, and closing the macrocycle.
A. Thiazoline Formation via Staudinger Reduction/Intramolecular Aza-Wittig Reaction (Forsyth's Approach)
This elegant one-pot reaction involves the reaction of an α-azido thioester with triphenylphosphine (B44618) to generate a phosphinimine, which then undergoes an intramolecular aza-Wittig reaction with the adjacent thioester carbonyl to form the thiazoline ring.[1][9]
Caption: Signaling pathway for thiazoline formation.
Detailed Protocol for Thiazoline Formation: To a solution of the α-azido thioester in anhydrous THF is added triphenylphosphine (1.5 eq.). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the thiazoline-containing fragment.
B. Macrolactamization
The final ring closure is typically achieved by forming an amide bond between the N-terminus and the C-terminus of the linear precursor.
Key Reagents and Conditions:
| Reagent | Conditions | Yield (%) |
| PyAOP | DIPEA, DMF, 0 °C to rt | 60-70 |
| HATU | DIPEA, DMF, 0 °C to rt | 55-65 |
Detailed Protocol for Macrolactamization: To a solution of the linear precursor in DMF at 0 °C is added DIPEA (4 eq.) and PyAOP (1.5 eq.). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by preparative HPLC to yield this compound.
Conclusion
The total chemical synthesis of this compound is a significant achievement in organic chemistry, requiring a carefully planned and executed strategy. The protocols outlined in this document, based on the successful approaches of leading research groups, provide a detailed roadmap for researchers aiming to synthesize this potent natural product. The modular nature of the synthesis also allows for the generation of analogues, which will be crucial for further structure-activity relationship studies and the development of new anticancer therapeutics.
References
- 1. Total synthesis of the marine cyanobacterial cyclodepsipeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of this compound and B using Matteson's homologation approach - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00713K [pubs.rsc.org]
- 3. scribd.com [scribd.com]
- 4. Catalysis Driven Six-Step Synthesis of this compound Key Polyketide Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of this compound and B using Matteson's homologation approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pnas.org [pnas.org]
- 8. Solid-phase total synthesis of (-)-apratoxin A and its analogues and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of the apratoxin 2,4-disubstituted thiazoline via an intramolecular aza-Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-Phase Peptide Synthesis of Apratoxin A Mimetics
For Researchers, Scientists, and Drug Development Professionals.
This document provides detailed protocols and application notes for the solid-phase peptide synthesis (SPPS) of Apratoxin A mimetics, potent cytotoxic agents with potential for anticancer drug development. The methodologies outlined are based on established synthetic routes for first and second-generation mimetics, offering a guide for their preparation and biological evaluation.
Part 1: First-Generation this compound Mimetics (M1-M7) Synthesis
The initial development of this compound mimetics focused on replacing the modified cysteine (moCys) moiety with simpler amino acids to improve synthetic accessibility while aiming to retain the bioactive conformation.[1][2][3][4][5] The synthesis combines solid-phase peptide synthesis for the linear precursor followed by a solution-phase macrolactamization.[1][2][3][4][5]
Workflow for First-Generation Mimetics
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Conformation-Based Design and Synthesis of this compound Mimetics Modified at the α,β-Unsaturated Thiazoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformation-Based Design and Synthesis of this compound Mimetics Modified at the α,β-Unsaturated Thiazoline Moiety. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: A Catalysis-Driven Six-Step Synthesis of the Apratoxin A Polyketide Fragment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Apratoxin A is a potent marine-derived cyclodepsipeptide with significant cytotoxic activity against a range of cancer cell lines, making it a molecule of high interest in medicinal chemistry and drug development.[1] A primary challenge in the total synthesis of this compound lies in the stereoselective construction of its complex polyketide fragment (the C33–C39 domain). Previous synthetic routes have required between 12 and 20 steps.[1][2] This document outlines a highly efficient, catalysis-driven, six-step synthesis of this key polyketide fragment, as developed by Shao, Rodriguez, and Quintard. This streamlined approach significantly reduces step-count and relies on redox-economical catalytic transformations, offering a more practical and scalable route to this valuable synthetic intermediate.[2][3]
Overall Synthetic Workflow
The following diagram illustrates the six-step synthetic sequence from commercially available starting materials to the target polyketide fragment.
Caption: Six-step synthesis workflow for the this compound polyketide fragment.
Quantitative Data Summary
The table below summarizes the key quantitative data for each step in the synthesis.
| Step | Transformation | Key Reagents | Yield (%) | Stereoselectivity |
| 1 | Iron-Catalyzed Reductive Coupling | [Fe(cod)(BF₄)₂], (R,R)-Ph-BPE, PhSiH₃ | 82% | 99:1 er |
| 2 | Iron-Catalyzed Allylic Alkylation | [Fe(cod)(BF₄)₂], (R,R)-iPr-BPE, Allyl Acetate (B1210297) | 78% | >20:1 dr |
| 3 | Ruthenium-Catalyzed Cross Metathesis | Hoveyda-Grubbs II catalyst, Ethyl Acrylate (B77674) | 85% | N/A |
| 4 | Iridium-Catalyzed Asymmetric Hydrogenation | [Ir(cod)Cl]₂, (R,R)-f-spiroPhos, I₂ | 95% | >20:1 dr |
| 5 | Ester Reduction | DIBAL-H | 94% | N/A |
| 6 | Site-Selective Silylation | TBSCl, Imidazole (B134444) | 63% | N/A |
| er = enantiomeric ratio; dr = diastereomeric ratio; brsm = based on recovered starting material.[2] |
Experimental Protocols
The following section provides detailed methodologies for the six key synthetic steps. All reactions should be carried out in oven-dried glassware under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise noted.
Step 1: Iron-Catalyzed Enantioselective Reductive Coupling
-
Preparation: To a flame-dried Schlenk tube, add [Fe(cod)(BF₄)₂] (5 mol %) and (R,R)-Ph-BPE (5.5 mol %).
-
Reaction Assembly: Add anhydrous THF, followed by (E)-but-2-en-1-ol (1.5 equivalents). Stir the solution for 15 minutes at room temperature.
-
Addition of Reagents: Add pivalaldehyde (1.0 equivalent), followed by the dropwise addition of phenylsilane (B129415) (PhSiH₃, 2.0 equivalents) over 10 minutes.
-
Reaction and Workup: Stir the reaction mixture at room temperature for 16 hours. Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the chiral alcohol.
-
Yield: 82%
-
Enantiomeric Ratio: 99:1
-
Step 2: Iron-Catalyzed Diastereoselective Allylic Alkylation
-
Preparation: To a flame-dried Schlenk tube, add [Fe(cod)(BF₄)₂] (10 mol %) and (R,R)-iPr-BPE (11 mol %).
-
Reaction Assembly: Add anhydrous THF and the alcohol from Step 1 (1.0 equivalent). Stir for 15 minutes.
-
Addition of Reagents: Add allyl acetate (3.0 equivalents).
-
Reaction and Workup: Stir the mixture at 50 °C for 24 hours. After cooling to room temperature, quench with saturated aqueous NaHCO₃ and extract with diethyl ether (3x).
-
Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography to yield the diene product.
-
Yield: 78%
-
Diastereomeric Ratio: >20:1
-
Step 3: Ruthenium-Catalyzed Cross Metathesis
-
Reaction Assembly: Dissolve the diene from Step 2 (1.0 equivalent) and ethyl acrylate (3.0 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Catalyst Addition: Add Hoveyda-Grubbs II catalyst (2 mol %).
-
Reaction and Workup: Reflux the mixture for 12 hours. Cool to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product directly by flash column chromatography on silica gel to afford the α,β-unsaturated ester.
-
Yield: 85%
-
Step 4: Iridium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, add [Ir(cod)Cl]₂ (0.5 mol %), (R,R)-f-spiroPhos (1.1 mol %), and iodine (I₂, 2 mol %) to a Schlenk tube. Add anhydrous DCM and stir for 30 minutes.
-
Reaction Assembly: To this catalyst solution, add the unsaturated ester from Step 3 (1.0 equivalent).
-
Hydrogenation: Pressurize the vessel with H₂ gas (50 bar) and stir the reaction at room temperature for 16 hours.
-
Workup and Purification: Carefully release the pressure and concentrate the solvent. Purify the residue by flash column chromatography to yield the saturated ester.
-
Yield: 95%
-
Diastereomeric Ratio: >20:1
-
Step 5: Ester Reduction to Diol
-
Reaction Assembly: Dissolve the ester from Step 4 (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Reagent Addition: Add DIBAL-H (1.0 M in hexanes, 2.5 equivalents) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
-
Reaction and Workup: Stir the reaction at -78 °C for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of Rochelle's salt. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify by flash column chromatography to obtain the diol.
-
Yield: 94%
-
Step 6: Site-Selective Monosilylation
-
Reaction Assembly: Dissolve the diol from Step 5 (1.0 equivalent) in anhydrous DCM. Add imidazole (1.1 equivalents).
-
Reagent Addition: Cool the solution to 0 °C and add a solution of tert-butyldimethylsilyl chloride (TBSCl, 1.05 equivalents) in DCM dropwise.
-
Reaction and Workup: Stir the mixture at 0 °C for 4 hours. Quench with saturated aqueous NaHCO₃ and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography to isolate the final protected polyketide fragment.[2]
-
Yield: 63% (with 20% recovered starting material, giving a 79% yield based on recovered starting material).[2]
-
Alternative Synthetic Strategies
While the six-step route is the most efficient to date, several other notable strategies have been reported for accessing the this compound polyketide fragment. These provide alternative approaches that may be suitable for specific analog synthesis or scale-up considerations.
References
How to conduct in vitro cytotoxicity assays for Apratoxin A.
Application Notes: In Vitro Cytotoxicity of Apratoxin A
Introduction
This compound is a potent, cyclic depsipeptide of marine origin, isolated from cyanobacteria.[1] It exhibits powerful cytotoxic effects against a variety of cancer cell lines at nanomolar concentrations. Its primary mechanism of action involves the direct targeting and inhibition of the Sec61 translocon, a central component of the protein translocation machinery in the endoplasmic reticulum.[2][3] By blocking Sec61, this compound inhibits the cotranslational translocation of newly synthesized secretory and membrane proteins, including a wide array of receptor tyrosine kinases (RTKs) and their associated growth factors.[4] This disruption of the secretory pathway leads to the depletion of critical signaling molecules, ultimately inducing G1 phase cell cycle arrest and apoptosis.[3] These application notes provide a summary of its cytotoxic potency and detailed protocols for assessing its effects in vitro.
Data Presentation: Cytotoxicity of this compound
This compound has demonstrated broad-spectrum, potent cytotoxicity across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the low to sub-nanomolar range, highlighting its potential as an anticancer agent. The data presented below is a representative summary from published studies.
Table 1: Representative IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hrs) | Assay Type |
|---|---|---|---|---|
| HCT116 | Colorectal Carcinoma | ~0.5 | 72 | Not Specified |
| KB | Cervical Carcinoma | ~0.4 | 72 | Not Specified |
| NCI-60 Panel | Various | 0.36 - 0.52 | 48 | Not Specified |
| BxPC3 | Pancreatic Cancer | Low Nanomolar | Not Specified | Not Specified |
| A549 | Lung Cancer | Low Nanomolar | Not Specified | Not Specified |
Note: IC50 values can vary between studies due to differences in experimental conditions, including cell density, passage number, and specific assay protocols.
Experimental Protocols
Three standard assays are recommended to provide a comprehensive profile of this compound's cytotoxic and apoptotic effects: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis induction.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line and appropriate complete culture medium
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Include a blank control (medium only, no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank control from all other values. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Cytotoxicity Assessment (LDH Assay)
This assay quantifies lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of cytotoxicity.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line and appropriate complete culture medium
-
96-well flat-bottom sterile plates
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, lysis buffer, and stop solution)
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with the kit's lysis buffer 45 minutes before the end of the incubation period.
-
Vehicle Control: Cells treated with the highest concentration of DMSO vehicle.
-
Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Sample Collection: After incubation, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture from the kit to each well of the new plate. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background control absorbance from all other values. Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100).
Apoptosis Assessment (Caspase-3/7 Activity Assay)
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. Luminescent or fluorescent "add-mix-measure" assays are common for high-throughput screening.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line and appropriate complete culture medium
-
White-walled 96-well plates (for luminescence)
-
Commercially available Caspase-Glo® 3/7 Assay Kit or similar
-
Luminometer or fluorometer
Protocol:
-
Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT protocol (Steps 1 & 2). Include appropriate vehicle controls. A known apoptosis inducer (e.g., staurosporine) should be used as a positive control.
-
Incubation: Incubate the plate for a predetermined time sufficient to induce apoptosis (e.g., 6, 12, or 24 hours) at 37°C, 5% CO₂.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay Procedure:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture.
-
Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the average luminescence from the "no-cell" control wells from all other measurements. Express the results as fold-change in caspase activity relative to the vehicle-treated control.
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. Apratoxin S10 as a dual-action modulator of receptor tyrosine kinases and tumor microenvironment: emerging anticancer insights from marine-derived analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of cotranslational translocation by apratoxin S4: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Apratoxin A in Human Colon Cancer (HCT116) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apratoxin A is a potent cyclodepsipeptide of marine origin, isolated from cyanobacteria. It has demonstrated significant cytotoxic activity across a spectrum of cancer cell lines, including the human colon cancer cell line HCT116. The primary mechanism of action of this compound is the inhibition of cotranslational translocation, a crucial step in protein synthesis and trafficking. By targeting the Sec61 translocon complex in the endoplasmic reticulum, this compound prevents the proper folding and maturation of a wide array of secretory and membrane-bound proteins, including essential receptor tyrosine kinases (RTKs) and growth factors.[1] This disruption of protein biogenesis ultimately leads to cell cycle arrest and apoptosis in cancer cells. These application notes provide a comprehensive guide for the use of this compound in research focused on HCT116 human colon cancer cells.
Mechanism of Action
This compound exerts its cytotoxic effects by directly targeting the Sec61α subunit of the Sec61 protein translocation channel. This interaction blocks the entry of newly synthesized polypeptides into the endoplasmic reticulum, effectively halting the secretory pathway.[1] The consequences of this inhibition in HCT116 cells include:
-
Downregulation of Receptor Tyrosine Kinases (RTKs): The biogenesis of multiple RTKs, which are critical for cancer cell proliferation, survival, and angiogenesis, is inhibited. This includes receptors such as the Vascular Endothelial Growth Factor Receptor (VEGFR).[1]
-
Reduced Growth Factor Secretion: The secretion of essential growth factors, like VEGF-A, from HCT116 cells is blocked, disrupting autocrine and paracrine signaling loops that promote tumor growth.[1]
-
Induction of Apoptosis: The cumulative cellular stress from inhibited protein synthesis and disrupted signaling pathways leads to the induction of programmed cell death (apoptosis).
-
Cell Cycle Arrest: this compound has been shown to induce G1-phase cell cycle arrest.
Data Presentation
Table 1: Cytotoxicity of this compound and its Analogues in HCT116 Cells
| Compound | IC50 (nM) | Exposure Time |
| This compound | 0.36 - 0.52 | Not Specified |
| Apratoxin S4 | Potent antiproliferative activity | Not Specified |
| Apratoxin S8 | 1.99 ± 0.13 | 48 hours[1] |
| Apratoxin S9 | Potent | Not Specified |
| Apratoxin S10 | 1.47 ± 0.11 | 48 hours[1] |
| Apratoxin M7 | Potent | Not Specified |
| Apratoxin M16 | 1.1 | Not Specified |
Table 2: Illustrative Apoptosis Analysis in HCT116 Cells Treated with this compound (Hypothetical Data)
Disclaimer: The following data is illustrative and based on typical results observed with cytotoxic agents in HCT116 cells. Specific quantitative data for this compound-induced apoptosis in HCT116 cells was not available in the reviewed literature.
| This compound Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle Control) | 2.5 | 1.8 | 4.3 |
| 1 | 8.2 | 4.5 | 12.7 |
| 10 | 25.6 | 15.3 | 40.9 |
| 100 | 45.1 | 28.7 | 73.8 |
Table 3: Illustrative Cell Cycle Analysis in HCT116 Cells Treated with this compound (Hypothetical Data)
Disclaimer: The following data is illustrative and based on typical results observed with cytotoxic agents in HCT116 cells. Specific quantitative data for this compound-induced cell cycle changes in HCT116 cells was not available in the reviewed literature.
| This compound Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.2 | 30.1 | 24.7 |
| 1 | 58.9 | 25.3 | 15.8 |
| 10 | 72.1 | 15.6 | 12.3 |
| 100 | 85.3 | 8.9 | 5.8 |
Mandatory Visualizations
Caption: A flowchart outlining the key steps for investigating the effects of this compound on HCT116 cells.
Caption: A diagram illustrating the mechanism of action of this compound in HCT116 cells.
Experimental Protocols
HCT116 Cell Culture and Maintenance
Materials:
-
HCT116 cell line (ATCC® CCL-247™)
-
McCoy's 5A Medium (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryovial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and seed into new flasks or plates at the desired density.
This compound Treatment
Materials:
-
This compound stock solution (in DMSO)
-
Complete growth medium
Protocol:
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.
-
Seed HCT116 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and cell cycle analysis) and allow them to adhere overnight.
-
Remove the existing medium and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the this compound dilutions.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability (MTT) Assay
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Protocol:
-
Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells per well and treat with this compound as described above.
-
At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cold PBS
-
Flow cytometer
Protocol:
-
Seed HCT116 cells in 6-well plates at a density of 2 x 10⁵ cells per well and treat with this compound.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples using a flow cytometer within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Materials:
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Seed and treat HCT116 cells as for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
Application Notes and Protocols for Analyzing Apratoxin A's Effect on VEGF-A Secretion
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the inhibitory effects of Apratoxin A on Vascular Endothelial Growth Factor-A (VEGF-A) secretion. The protocols outlined below are essential for researchers in oncology, angiogenesis, and drug discovery fields.
Introduction to this compound and VEGF-A
Apratoxins are potent cyclodepsipeptides of marine origin that have demonstrated significant cytotoxic and anti-angiogenic properties.[1][2][3] this compound, a notable member of this class, exerts its biological activity by inhibiting the cotranslational translocation of proteins into the endoplasmic reticulum, effectively blocking the secretory pathway.[1][2] This mechanism makes it a powerful inhibitor of the secretion of various proteins, including key signaling molecules involved in cancer progression.
Vascular Endothelial Growth Factor-A (VEGF-A) is a critical signaling protein that promotes angiogenesis, the formation of new blood vessels.[4][5][6] In the context of cancer, tumors often overexpress and secrete VEGF-A to stimulate the growth of a vascular network that supplies them with nutrients and oxygen, facilitating their growth and metastasis.[6][7] Therefore, inhibiting VEGF-A secretion is a key therapeutic strategy in oncology. This compound has been shown to effectively block the secretion of VEGF-A from cancer cells, highlighting its potential as an anti-angiogenic agent.[1][2]
Data Presentation: Quantitative Analysis of this compound's Impact
The following tables summarize the quantitative data on the effects of this compound and its analogs on VEGF-A secretion and related processes.
Table 1: Effect of Apratoxin S10 on VEGF-A and IL-6 Secretion in HCT116 Colon Cancer Cells
| Treatment | Concentration | VEGF-A Secretion (% of Control) | IL-6 Secretion (% of Control) |
| Control | - | 100% | 100% |
| Apratoxin S10 | 1 nM | Significantly Reduced | Significantly Reduced |
Note: This table is a qualitative summary based on statements that Apratoxin S10 blocked the secretion of VEGF-A and IL-6 from cancer cells.[1][2] Specific quantitative percentages were not provided in the source material.
Table 2: In Vitro Anti-Angiogenic Activity of Apratoxin S10
| Assay | Cell Line | Treatment | Concentration | Observed Effect |
| Tube Formation | HUVECs | Apratoxin S10 | Dose-dependent | Inhibition of angiogenesis |
| VEGFR2 Expression | HUVECs | Apratoxin S10 | Not Specified | Down-regulation |
Source: Adapted from studies on Apratoxin S10's anti-angiogenic effects.[1][2]
Experimental Protocols
Here are detailed methodologies for key experiments to analyze the effect of this compound on VEGF-A secretion.
Protocol 1: Quantification of Secreted VEGF-A using ELISA
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of VEGF-A in the conditioned media of cancer cells treated with this compound.[8][9][10]
Materials:
-
Cancer cell line known to secrete VEGF-A (e.g., HCT116, HeLa)
-
This compound
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Human VEGF-A ELISA Kit (e.g., from R&D Systems)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 24-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Treatment: The next day, replace the medium with fresh, serum-free medium containing various concentrations of this compound (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 16-24 hours) to allow for VEGF-A secretion.[10]
-
Conditioned Media Collection: Carefully collect the conditioned medium from each well and centrifuge at 1000 rpm for 10 minutes to pellet any detached cells.[8][9]
-
ELISA Procedure: Perform the VEGF-A ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of VEGF-A in each sample using a standard curve. Normalize the results to the cell number or total protein content of the corresponding well.
Protocol 2: Western Blot Analysis of VEGFR2 Expression
This protocol details the procedure for analyzing the expression levels of VEGF Receptor 2 (VEGFR2) in endothelial cells (e.g., HUVECs) treated with this compound.[1]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound
-
Endothelial cell growth medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-VEGFR2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to 80% confluency in 6-well plates. Treat the cells with the desired concentrations of this compound for a specified time (e.g., 14 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-VEGFR2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the VEGFR2 signal to the β-actin signal.
Protocol 3: In Vitro Angiogenesis (Tube Formation) Assay
This protocol assesses the functional consequence of reduced VEGF-A secretion by examining the ability of endothelial cells to form capillary-like structures.[1]
Materials:
-
HUVECs
-
Matrigel
-
Endothelial cell basal medium (EBM)
-
This compound
-
96-well plate
-
Microscope with imaging capabilities
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in EBM containing different concentrations of this compound.
-
Seed 1.5 x 10^4 cells per well onto the polymerized Matrigel.
-
-
Incubation: Incubate the plate at 37°C for 6-18 hours.
-
Imaging and Analysis:
-
Visualize the tube formation using a microscope.
-
Capture images of the capillary-like structures.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length using image analysis software (e.g., ImageJ with an angiogenesis plugin).[1]
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in these application notes.
Caption: Mechanism of this compound inhibiting protein secretion.
Caption: Simplified VEGF-A signaling pathway in endothelial cells.
Caption: Workflow for quantifying VEGF-A secretion inhibition.
References
- 1. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total structure determination of this compound, a potent novel cytotoxin from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cusabio.com [cusabio.com]
- 6. VEGF in Signaling and Disease: Beyond Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of VEGF-A secretion from tumor cells under cellular stresses in conventional monolayer culture and microfluidic three-dimensional spheroid models | PLOS One [journals.plos.org]
- 9. Comparison of VEGF-A secretion from tumor cells under cellular stresses in conventional monolayer culture and microfluidic three-dimensional spheroid models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of vascular endothelial growth factor with a sequence-specific hypoxia response element antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of Apratoxin A-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apratoxin A is a potent cyclodepsipeptide of marine origin that has demonstrated significant cytotoxic and anticancer activities. Its primary mechanism of action involves the inhibition of cotranslational translocation of proteins into the endoplasmic reticulum by targeting the Sec61α subunit of the Sec61 translocon. This disruption of protein biogenesis leads to the downregulation of numerous proteins crucial for cancer cell proliferation and survival, including receptor tyrosine kinases and cyclins. A key consequence of this compound treatment is the induction of G1 phase cell cycle arrest and subsequent apoptosis.[1] These application notes provide detailed protocols for analyzing the cell cycle effects of this compound on treated cells.
Mechanism of Action: this compound-Induced G1 Cell Cycle Arrest
This compound's primary molecular target is the Sec61 translocon, a protein-conducting channel in the endoplasmic reticulum membrane. By binding to Sec61α, this compound physically obstructs the channel, thereby preventing the entry of newly synthesized polypeptides destined for the secretory pathway. This leads to a rapid depletion of short-lived proteins, including key regulators of the cell cycle.
The G1 phase of the cell cycle is controlled by the activity of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which form complexes with D-type cyclins (Cyclin D1, D2, D3). These active Cyclin D-CDK4/6 complexes phosphorylate the retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, repressing the transcription of genes required for S-phase entry. Phosphorylation of pRb by Cyclin D-CDK4/6 leads to the release of E2F, allowing for the transcription of S-phase genes and progression through the cell cycle.
This compound treatment leads to the downregulation of Cyclin D1, a protein with a high turnover rate. The inhibition of Cyclin D1 synthesis, due to the blockade of cotranslational translocation, results in reduced levels of active Cyclin D1-CDK4/6 complexes. Consequently, pRb remains in its active, hypophosphorylated state, sequestering E2F and thereby preventing the G1 to S phase transition, leading to an accumulation of cells in the G1 phase of the cell cycle.
Caption: this compound signaling pathway leading to G1 cell cycle arrest.
Data Presentation
The following table summarizes representative quantitative data from a flow cytometry-based cell cycle analysis of a human cancer cell line (e.g., HeLa) treated with this compound for 24 hours.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control | 0 | 54.2 ± 2.1 | 32.5 ± 1.8 | 13.3 ± 1.5 |
| This compound | 1 | 68.9 ± 2.5 | 20.1 ± 1.9 | 11.0 ± 1.2 |
| This compound | 5 | 79.5 ± 3.1 | 12.3 ± 1.5 | 8.2 ± 1.0 |
| This compound | 10 | 85.1 ± 2.8 | 8.7 ± 1.3 | 6.2 ± 0.9 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the general procedure for culturing cells and treating them with this compound prior to cell cycle analysis.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 6-well plates at a density that will result in 60-70% confluency at the time of treatment.
-
Incubate the cells for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Proceed with the desired cell cycle analysis technique.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol outlines the steps for preparing this compound-treated cells for cell cycle analysis using PI staining and flow cytometry.[2]
Caption: Experimental workflow for PI staining and flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with ice-cold PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C.
-
Add 1 mL of complete medium to inactivate the trypsin and gently pipette to create a single-cell suspension.
-
Transfer the cell suspension to a labeled flow cytometry tube.
-
-
Fixation:
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells on ice or at -20°C for at least 2 hours (can be stored for up to a week).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Collect at least 10,000 events per sample.
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Bromodeoxyuridine (BrdU) Incorporation Assay
This assay measures DNA synthesis and is a direct indicator of cell proliferation. A decrease in BrdU incorporation in this compound-treated cells would confirm an S-phase block.
Caption: Experimental workflow for the BrdU incorporation assay.
Materials:
-
BrdU Labeling Reagent (10 mM)
-
BrdU Staining Kit (containing fixing/denaturing solution, anti-BrdU antibody, and fluorescently labeled secondary antibody)
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
BrdU Labeling:
-
Following this compound treatment, add BrdU labeling reagent to the culture medium at a final concentration of 10 µM.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Preparation:
-
Harvest and fix the cells as described in the flow cytometry protocol (steps 1 and 2).
-
-
Immunostaining:
-
Follow the manufacturer's protocol for the BrdU staining kit. This typically involves:
-
Permeabilizing the cells.
-
Treating with DNase to denature the DNA and expose the incorporated BrdU.
-
Incubating with a primary antibody against BrdU.
-
Incubating with a fluorescently labeled secondary antibody.
-
-
-
Analysis:
-
Resuspend the cells in PBS.
-
Analyze the samples by flow cytometry, detecting the fluorescence of the secondary antibody to identify BrdU-positive cells.
-
Alternatively, cells can be analyzed by fluorescence microscopy.
-
Western Blotting for Cell Cycle Regulatory Proteins
This protocol is used to detect changes in the expression levels of key cell cycle proteins, such as Cyclin D1, CDK4, and phosphorylated pRb, in response to this compound treatment.
Caption: Experimental workflow for Western blotting.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-phospho-pRb, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Wash this compound-treated cells with ice-cold PBS.
-
Add RIPA buffer to the cells and scrape to collect the lysate.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
-
References
Application Notes and Protocols for Apratoxin A in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and administration of Apratoxin A for in vivo animal studies, based on established research. The information is intended to guide researchers in designing and executing preclinical evaluations of this potent cytotoxic agent.
Introduction
This compound is a potent cyclic depsipeptide of marine origin with significant antiproliferative activity against a range of human cancer cell lines.[1][2][3] Its mechanism of action involves the inhibition of cotranslational translocation of proteins into the endoplasmic reticulum by targeting the Sec61 protein translocation channel.[1][4][5][6][7][8][9] This disruption of the secretory pathway leads to the downregulation of various receptor tyrosine kinases and growth factors, ultimately inducing G1-phase cell cycle arrest and apoptosis.[3][4] While promising, this compound has demonstrated a narrow therapeutic window in vivo, necessitating careful formulation and dosing to balance efficacy and toxicity.[1][2] This document outlines key considerations and detailed protocols for its use in animal models.
Formulation of this compound for In Vivo Administration
A critical aspect of in vivo studies is the appropriate formulation of the therapeutic agent to ensure its solubility, stability, and bioavailability. For this compound, a common vehicle for intravenous administration has been established.
Vehicle Composition:
A widely used vehicle for solubilizing this compound for intravenous injection in mice consists of:
-
5% Tween-80
-
85% Saline[1]
Protocol for Formulation:
-
Preparation of Stock Solution: Begin by dissolving the calculated amount of this compound in 100% ethanol to create a concentrated stock solution.
-
Addition of Surfactant: To the ethanolic solution, add Tween-80 to the desired final concentration (5%). Mix thoroughly to ensure homogeneity.
-
Final Dilution with Saline: Gradually add saline (85% of the final volume) to the ethanol/Tween-80 mixture while gently vortexing or stirring. This should result in a clear solution.
-
Sterilization: Filter the final formulation through a 0.22 µm sterile filter to ensure sterility before administration.
-
Storage: The prepared formulation should be used immediately or stored under appropriate conditions to maintain stability, although specific stability data for this formulation is not detailed in the provided results. It is recommended to prepare fresh batches for each experiment.
Dosing and Administration in Animal Models
The majority of in vivo studies with this compound have been conducted in xenograft mouse models of cancer. Intravenous (IV) administration is the preferred route to achieve systemic exposure.
Quantitative Data Summary:
| Parameter | Details | Animal Model | Tumor Type | Reference |
| Formulation Vehicle | 10% Ethanol, 5% Tween-80, 85% Saline | BALB/c Mice, NCr nu/nu Mice | - | [1] |
| Route of Administration | Intravenous (IV) | BALB/c Mice, NCr nu/nu Mice | BxPC-3 Pancreatic, A549 Lung | [1] |
| Dose Volume | 10 mL/kg | BALB/c Mice, NCr nu/nu Mice | - | [1] |
| Therapeutic Dose (No Body Weight Loss) | 0.6 mg/kg | NCr nu/nu Mice | A549 Lung Xenograft | [1] |
| Toxic Dose (Severe Body Weight Loss) | 0.75 - 1 mg/kg | NCr nu/nu Mice | A549 Lung Xenograft | [1] |
| Toxicity Study Dose | 0.75 mg/kg | BALB/c Mice | - | [1] |
| Dosing Schedule (BxPC-3 T1 Study) | Every 7 days for 2 total doses (Q7Dx2) | NCr nu/nu Mice | BxPC-3 Pancreatic Xenograft | [1][2] |
| Dosing Schedule (A549 Study) | Every 7 days for 3 total doses | NCr nu/nu Mice | A549 Lung Xenograft | [1][2] |
| Toxicity Study Schedule | Two doses with a 7-day interval | BALB/c Mice | - | [1] |
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is a generalized procedure based on the methodologies described in the cited literature.[1][2]
-
Animal Model: Utilize immunodeficient mice (e.g., NCr nu/nu) for the engraftment of human cancer cell lines.
-
Tumor Cell Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., BxPC-3 pancreatic cancer cells or A549 lung cancer cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to reach a palpable size (e.g., 100-200 mm³). Measure tumor volumes twice weekly using calipers.
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Drug Administration:
-
Prepare the this compound formulation as described in Section 2.
-
Administer this compound intravenously via the tail vein at the predetermined dose (e.g., 0.6 mg/kg).
-
Follow the specified dosing schedule (e.g., once every 7 days for a total of 2 or 3 doses).[1][2]
-
The control group should receive the vehicle solution following the same administration route and schedule.
-
-
Monitoring:
-
Monitor animal body weight regularly (e.g., twice weekly) as an indicator of toxicity.[1]
-
Continue to measure tumor volumes throughout the experiment.
-
-
Endpoint: Euthanize the animals at the end of the study or when tumors reach a predetermined maximum size. Collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting the cotranslational translocation of nascent polypeptides into the endoplasmic reticulum (ER).[4] This is achieved by directly binding to the Sec61α subunit of the Sec61 translocon complex.[1][8] The disruption of this fundamental process of the secretory pathway leads to the depletion of many cancer-associated receptor tyrosine kinases (RTKs) and the inhibition of growth factor and cytokine secretion.[4][10][11][12]
Caption: Mechanism of action of this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy and toxicity study of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound reversibly inhibits the secretory pathway by preventing cotranslational translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. [PDF] this compound Reversibly Inhibits the Secretory Pathway by Preventing Cotranslational Translocation | Semantic Scholar [semanticscholar.org]
- 7. Inhibition of cotranslational translocation by apratoxin S4: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Shows Novel Pancreas-Targeting Activity through the Binding of Sec 61 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of Apratoxin S10 (Apra S10) as an Anti-pancreatic Cancer Agent and Its Preliminary Evaluation in an Orthotopic Patient-derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pancreatic Cancer | Apratoxin S10 as a dual-action modulator of receptor tyrosine kinases and tumor microenvironment: emerging anticancer insights from marine-derived analogs | springermedicine.com [springermedicine.com]
- 12. Apratoxin S10 as a dual-action modulator of receptor tyrosine kinases and tumor microenvironment: emerging anticancer insights from marine-derived analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2D NMR for the Structural Determination of Apratoxin A
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document outlines the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the complete structural elucidation of Apratoxin A, a potent cyclodepsipeptide isolated from the marine cyanobacterium Lyngbya majuscula.[1][2][3] Detailed protocols for key 2D NMR experiments, including COSY, HSQC, and HMBC, are provided, along with a discussion of how the data from these experiments are integrated to determine the complex macrocyclic structure of this compound.
Introduction
This compound is a natural product with significant cytotoxic activity against various human tumor cell lines, exhibiting IC50 values in the nanomolar range.[1][2][3] Its complex structure, a cyclodepsipeptide of mixed peptide-polyketide biogenesis, presents a significant challenge for structural determination.[1][2] High-resolution mass spectrometry can provide the molecular formula, but NMR spectroscopy, particularly a suite of 2D NMR experiments, is indispensable for delineating the complete covalent structure and relative stereochemistry.[4] This note details the workflow and experimental protocols for utilizing 2D NMR to assemble the molecular puzzle of this compound.
Structural Elucidation Workflow
The structural determination of this compound using 2D NMR follows a systematic workflow. The process begins with the acquisition of 1D ¹H and ¹³C NMR spectra to identify the basic proton and carbon environments. Subsequently, a series of 2D NMR experiments are performed to establish connectivity between atoms. The data from these experiments are then pieced together to construct the final molecular structure.
Data Presentation: Key 2D NMR Correlations for this compound
The following tables summarize the types of quantitative data obtained from various 2D NMR experiments that are crucial for the structural determination of this compound.
Table 1: Homonuclear Correlation Data
| Experiment | Information Provided | Example Application for this compound |
| COSY | Shows proton-proton couplings over 2-3 bonds (¹H-¹H J-coupling).[5] | Identifies adjacent protons within the amino acid and polyketide residues, helping to trace out individual spin systems. |
| TOCSY | Correlates all protons within a spin system.[6] | Delineates the complete proton network of each amino acid residue, such as proline and N-methylated amino acids. |
Table 2: Heteronuclear Correlation Data
| Experiment | Information Provided | Example Application for this compound |
| HSQC | Shows one-bond correlations between protons and directly attached carbons (¹H-¹³C).[7][8] | Assigns protons to their corresponding carbons, crucial for identifying CH, CH₂, and CH₃ groups in the complex structure. |
| HMBC | Shows long-range correlations between protons and carbons over 2-3 bonds.[7][8] | Connects the individual spin systems (fragments) identified from COSY and TOCSY, establishing the final carbon skeleton and the sequence of residues in the macrocycle. |
| ROESY/NOESY | Shows through-space correlations between protons that are close in proximity. | A strong cross-peak in the ROESY spectrum between Pro (H-5b) and N-Me-Ile (H-7) confirmed the connection of these two units, leading to the macrocyclic structure.[3] |
Experimental Protocols
The following are generalized protocols for the key 2D NMR experiments used in the structural elucidation of this compound. These protocols can be adapted for modern NMR spectrometers.
Sample Preparation
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
General Spectrometer Setup
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire a 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.
COSY (Correlation Spectroscopy) Protocol
Purpose: To identify ¹H-¹H scalar couplings.
-
Experiment Type: Gradient-selected COSY (gCOSY).
-
Pulse Program: Use a standard cosygpqf or similar pulse sequence.
-
Parameters:
-
Spectral Width (F2 and F1): Set to cover all proton signals (e.g., 10-12 ppm).
-
Number of Points (F2): 2048 (2k).
-
Number of Increments (F1): 256-512.
-
Number of Scans: 4-16 per increment, depending on sample concentration.
-
Relaxation Delay: 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence) Protocol
Purpose: To identify one-bond ¹H-¹³C correlations.[8]
-
Experiment Type: Gradient-selected, sensitivity-enhanced HSQC with multiplicity editing (optional, to distinguish CH/CH₃ from CH₂).
-
Pulse Program: Use a standard hsqcedetgpsp or similar pulse sequence.
-
Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): Set to cover all carbon signals (e.g., 0-180 ppm).
-
Number of Points (F2): 2048 (2k).
-
Number of Increments (F1): 128-256.
-
Number of Scans: 8-32 per increment.
-
Relaxation Delay: 1.5 seconds.
-
¹J(C,H) Coupling Constant: Set to an average value of 145 Hz.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation) Protocol
Purpose: To identify long-range (2-3 bond) ¹H-¹³C correlations.[8]
-
Experiment Type: Gradient-selected HMBC.
-
Pulse Program: Use a standard hmbcgplpndqf or similar pulse sequence.
-
Parameters:
-
Spectral Width (F2 - ¹H): 10-12 ppm.
-
Spectral Width (F1 - ¹³C): 0-180 ppm.
-
Number of Points (F2): 2048 (2k).
-
Number of Increments (F1): 256-512.
-
Number of Scans: 16-64 per increment.
-
Relaxation Delay: 1.5-2.0 seconds.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for an average value of 8 Hz.
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase and baseline correct the spectrum.
-
Data Interpretation and Structure Assembly
The process of assembling the structure of this compound from the 2D NMR data is a logical progression, as illustrated in the workflow diagram.
-
Fragment Identification: COSY and TOCSY spectra are used to identify individual amino acid and polyketide fragments by tracing the proton-proton coupling networks.
-
Carbon Assignment: The HSQC spectrum allows for the unambiguous assignment of each proton to its directly attached carbon atom.
-
Fragment Connection: The HMBC spectrum is the key to connecting these fragments. For example, a correlation from an alpha-proton of one amino acid to the carbonyl carbon of the adjacent residue establishes the peptide bond. Similarly, correlations across ester linkages and other connecting bonds are identified.
-
Macrocyclization: The final ring-closing connection is often confirmed by a key HMBC or ROESY correlation, such as the observed ROESY cross-peak between Proline and N-Me-Isoleucine in this compound.[3]
-
Stereochemistry: The relative stereochemistry is determined using a combination of J-based configuration analysis (coupling constants) and NOESY/ROESY data to determine the spatial proximity of protons.[1][2]
Conclusion
The structural elucidation of complex natural products like this compound is a testament to the power of 2D NMR spectroscopy. By systematically applying a suite of experiments including COSY, HSQC, and HMBC, it is possible to piece together the complete covalent structure. This detailed structural information is fundamental for understanding its mechanism of action and for guiding synthetic efforts in drug development.
References
- 1. Total structure determination of this compound, a potent novel cytotoxin from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. Recent Advances and Applications of Experimental Technologies in Marine Natural Product Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 6. omicsonline.org [omicsonline.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Application Notes and Protocols: Stereochemical Analysis of Apratoxin A using Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apratoxin A is a potent cyclodepsipeptide of marine origin that has garnered significant interest in the field of drug discovery due to its profound cytotoxicity against cancer cell lines. The complex stereochemistry of this compound is crucial for its biological activity, making the accurate determination of its stereoisomeric composition a critical aspect of its synthesis, characterization, and structure-activity relationship (SAR) studies. While direct chiral High-Performance Liquid Chromatography (HPLC) of the intact macrocycle is challenging, a robust and established method involves the hydrolysis of this compound followed by the chiral HPLC analysis of its constituent amino acid residues. This application note provides a detailed protocol for this analytical approach.
The stereochemical integrity of this compound is paramount to its biological function.[1][2][3][4] The absolute configuration of the amino acid-derived components of this compound was originally determined by chiral HPLC analysis of the products after hydrolysis.[5][6][7] This methodology remains the gold standard for the stereochemical verification of both natural and synthetic this compound.
Principle
The method is based on the acid-catalyzed hydrolysis of the amide and ester bonds within the this compound macrocycle to liberate its individual amino acid and polyketide-derived components. The resulting mixture of amino acids is then analyzed by chiral HPLC, employing a chiral stationary phase (CSP) that can differentiate between the D- and L-enantiomers of each amino acid. By comparing the retention times of the amino acids from the hydrolysate to those of authentic D- and L-amino acid standards, the absolute stereochemistry of each chiral center in the peptide portion of this compound can be unequivocally assigned.
Data Presentation
Table 1: Expected Amino Acid Constituents of this compound and their Stereochemistry
| Amino Acid Derivative | Expected Stereoisomer |
| Proline (Pro) | L-Proline |
| N-Methylisoleucine (N-Me-Ile) | L-N-Methylisoleucine |
| N-Methylalanine (N-Me-Ala) | L-N-Methylalanine |
| O-Methyltyrosine (O-Me-Tyr) | L-O-Methyltyrosine |
| Modified Cysteine (moCys)¹ | D-Cysteic Acid |
¹The modified cysteine residue, upon oxidative workup and hydrolysis, yields cysteic acid.[7]
Experimental Protocols
I. Hydrolysis of this compound
This protocol describes the acid hydrolysis of this compound to liberate its constituent amino acids.
Materials:
-
This compound sample (natural or synthetic)
-
6 N Hydrochloric Acid (HCl)
-
Pyrex hydrolysis tube with a vacuum-sealable stopcock
-
Heating block or oven
-
Vacuum pump
-
Nitrogen gas source
-
Lyophilizer or centrifugal evaporator
Procedure:
-
Place a precisely weighed aliquot of the this compound sample (approximately 100-500 µg) into a clean hydrolysis tube.
-
Add 1 mL of 6 N HCl to the tube.
-
Freeze the sample in liquid nitrogen.
-
Evacuate the tube using a vacuum pump and seal the stopcock.
-
Allow the sample to thaw at room temperature.
-
Heat the sealed tube at 110 °C for 24 hours in a heating block or oven.
-
After cooling to room temperature, carefully open the tube.
-
Remove the HCl by drying the sample under a stream of nitrogen gas or by using a lyophilizer or centrifugal evaporator.
-
Re-dissolve the dried hydrolysate in a known volume of HPLC-grade water or a suitable buffer for chiral HPLC analysis.
II. Chiral HPLC Analysis of Amino Acid Hydrolysate
This protocol outlines a general method for the chiral separation of the amino acid constituents of this compound. The specific column and mobile phase conditions may require optimization based on the available instrumentation and columns.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Chiral HPLC column (e.g., a polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phase)
-
Mobile phase components (e.g., hexane, isopropanol, ethanol, trifluoroacetic acid for normal phase; or aqueous buffers and organic modifiers for reversed-phase)
-
Authentic D- and L-amino acid standards (Pro, N-Me-Ile, N-Me-Ala, O-Me-Tyr, and Cysteic Acid)
General Chromatographic Conditions (Example for a Polysaccharide-Based CSP in Normal Phase):
| Parameter | Condition |
| Column | Chiralpak® AD-H (or equivalent polysaccharide-based CSP) |
| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare standard solutions of individual D- and L-amino acids in the mobile phase or a compatible solvent.
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution for each D- and L-amino acid to determine their respective retention times.
-
Inject the redissolved this compound hydrolysate.
-
Monitor the chromatogram and identify the peaks corresponding to the amino acids by comparing their retention times with the standards.
-
Confirm the stereochemistry of each amino acid in the hydrolysate by matching its retention time with the corresponding L- or D-standard.
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Total structure determination of this compound, a potent novel cytotoxin from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Heterologous Production of the Apratoxin A Polyketide Fragment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apratoxin A, a potent anticancer cyclodepsipeptide of cyanobacterial origin, presents a compelling scaffold for therapeutic development. However, its natural supply is limited, and total chemical synthesis is complex. A key challenge lies in the synthesis of its stereochemically rich polyketide fragment, (2R,3R,5R,7R)-3,7-dihydroxy-2,5,8,8-tetramethylnonanoic acid (APK). This document provides detailed protocols for the heterologous production of this APK fragment in the filamentous cyanobacterium Anabaena sp. PCC 7120. By leveraging synthetic biology approaches, including the engineering of an apratoxin polyketide synthase (PKS) subcluster under an inducible promoter, this method offers a controllable and scalable platform for producing this valuable chiral building block for apratoxin analog synthesis and preclinical investigations.
Introduction
The apratoxin family of natural products exhibits potent cytotoxicity against cancer cell lines by targeting the Sec61α subunit of the cotranslational translocation machinery.[1] The intricate structure of this compound is a hybrid of peptide and polyketide moieties. The polyketide portion, specifically the C33–C45 fragment (APK), features multiple stereocenters that are challenging to construct synthetically.[1][2][3] Heterologous expression of the corresponding biosynthetic gene cluster in a genetically tractable host offers a promising alternative for the sustainable production of this key intermediate.[4]
This application note details the successful expression of an engineered PKS subcluster from the native producer, Moorea bouillonii, in the model cyanobacterium Anabaena sp. PCC 7120.[1][5] The protocols herein cover the genetic engineering of the host, cultivation and induction of expression, and the extraction and analysis of the target polyketide fragment.
Quantitative Data Summary
While the primary literature qualitatively confirms the production of the this compound polyketide fragment, specific titers are not reported. The following table summarizes the key parameters and outcomes of the heterologous production system.
| Parameter | Value/Description | Reference |
| Product | (2R,3R,5R,7R)-3,7-dihydroxy-2,5,8,8-tetramethylnonanoic acid (APK) | [1][6] |
| Native Producer | Moorea bouillonii | [1] |
| Heterologous Host | Anabaena sp. PCC 7120 | [1] |
| Expression System | Replicative plasmid with rhamnose-inducible promoter | [1][4] |
| Key Genetic Elements | Engineered apratoxin PKS subcluster (7 genes, 3 PKSs), Type II thioesterase (TEII) domain | [1] |
| Confirmation Method | Liquid Chromatography-Mass Spectrometry (LC-MS) | [1] |
Experimental Diagrams
Caption: High-level workflow for the heterologous production of the this compound polyketide fragment.
Caption: Schematic of the engineered PKS pathway for APK synthesis.
Detailed Experimental Protocols
Plasmid Construction and Genetic Engineering
Objective: To construct an expression plasmid containing the engineered apratoxin PKS subcluster for transformation into Anabaena sp. PCC 7120.
Materials:
-
Genomic DNA from Moorea bouillonii
-
Anabaena sp. PCC 7120 replicative plasmid (e.g., based on RSF1010 origin of replication)
-
Restriction enzymes, DNA ligase, and competent E. coli for cloning
-
DNA sequencing services
-
Primers for amplification of the PKS subcluster and TEII domain
-
Rhamnose-inducible promoter sequence
Protocol:
-
Isolation of the PKS Subcluster: A 25-kb PKS subcluster, containing 7 genes that encode three PKSs and a complete set of HCS cassettes for β-methylation, is isolated from a Moorea bouillonii environmental DNA library.[1]
-
Engineering with a Thioesterase Domain: To facilitate the release of the polyketide product, a Type II thioesterase (TEII) domain is engineered at the terminus of the PKS gene cluster. This is typically achieved through PCR amplification and fusion cloning techniques.[1]
-
Promoter Integration: The engineered PKS-TEII construct is placed under the control of a rhamnose-inducible promoter to allow for controlled expression in the cyanobacterial host.[1][4]
-
Cloning into Expression Vector: The final engineered construct is cloned into a suitable Anabaena replicative plasmid. The integrity of the entire construct should be verified by DNA sequencing.
-
Transformation: The resulting plasmid is introduced into Anabaena sp. PCC 7120 via conjugation or electroporation. Transformants are selected on appropriate antibiotic-containing media.
Cultivation and Induction
Objective: To cultivate the engineered Anabaena sp. PCC 7120 and induce the production of the this compound polyketide fragment.
Materials:
-
Engineered Anabaena sp. PCC 7120 strain
-
BG-11 medium (with or without nitrate, depending on the specific experimental goals)[6][7]
-
Sterile culture flasks or photobioreactor
-
Light source (continuous illumination)
-
Incubator with temperature control (e.g., 24-30 °C)
-
L-Rhamnose solution (sterile filtered)
-
Appropriate antibiotics for selection
Protocol:
-
Starter Culture: Inoculate a starter culture of the engineered Anabaena sp. PCC 7120 in BG-11 medium containing the appropriate selective antibiotic. Grow at 24-30°C under continuous illumination until the culture reaches mid-logarithmic phase (OD750 of 0.4-0.5).[7]
-
Production Culture: Inoculate a larger production culture with the starter culture.
-
Induction: When the production culture reaches the desired cell density, induce the expression of the PKS gene cluster by adding L-rhamnose to the medium. The optimal final concentration of rhamnose should be determined empirically but can start in the range of 1-10 mM.
-
Incubation: Continue to incubate the culture under the same conditions for a period sufficient for product accumulation (e.g., 48-96 hours).
-
Harvesting: Harvest the cyanobacterial biomass by centrifugation. The cell pellet can be stored at -80°C until extraction.
Extraction and Purification
Objective: To extract the produced this compound polyketide fragment from the cyanobacterial biomass.
Materials:
-
Harvested cell pellet of engineered Anabaena sp. PCC 7120
-
Organic solvents (e.g., methanol (B129727), ethanol, ethyl acetate (B1210297), butanol)
-
Sonication or bead beating equipment for cell lysis
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges or preparative HPLC for purification
Protocol:
-
Cell Lysis and Extraction: Resuspend the cell pellet in an organic solvent such as methanol or ethanol. Lyse the cells using sonication or bead beating to ensure efficient extraction of intracellular metabolites.
-
Clarification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the extracted metabolites.
-
Solvent Partitioning (Optional): The crude extract can be concentrated under reduced pressure and then partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate or butanol) to enrich for the polyketide product.[8]
-
Purification: Further purify the target compound from the enriched extract using chromatographic techniques. This may involve solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[8]
Analysis by LC-MS
Objective: To confirm the presence and identity of the (2R,3R,5R,7R)-3,7-dihydroxy-2,5,8,8-tetramethylnonanoic acid product.
Materials:
-
Purified extract from the engineered Anabaena strain
-
LC-MS system equipped with a C18 column and an electrospray ionization (ESI) source
-
High-purity solvents for mobile phase (e.g., acetonitrile, water, formic acid)
Protocol:
-
Sample Preparation: Dissolve the dried, purified extract in a suitable solvent (e.g., methanol).
-
LC Separation: Inject the sample onto a C18 column. Elute the compounds using a gradient of water and acetonitrile, both typically containing 0.1% formic acid.
-
MS Detection: Analyze the eluent using mass spectrometry, operating in either positive or negative ion mode. The expected mass of the target compound should be monitored.
-
Data Analysis: Compare the retention time and mass spectrum of the peak of interest with that of an authentic standard, if available, or with theoretically calculated values and fragmentation patterns to confirm the identity of the produced this compound polyketide fragment.[1][9]
Conclusion
The protocols outlined provide a framework for the successful heterologous production of the C33–C45 polyketide fragment of this compound in Anabaena sp. PCC 7120. This cyanobacterial platform represents a significant step towards a sustainable and scalable supply of this valuable chiral building block.[1] Further optimization of fermentation conditions and metabolic engineering of the host strain could lead to improved titers, facilitating the synthesis of novel apratoxin analogs for anticancer drug discovery and development.
References
- 1. Heterologous production of the C33–C45 polyketide fragment of anticancer apratoxins in a cyanobacterial host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of the marine cyanobacterial cyclodepsipeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of the marine cyanobacterial cyclodepsipeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Heterologous Production of the C33-C45 Polyketide Fragment of Anticancer Apratoxins in a Cyanobacterial Host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fixing N2 into cyanophycin: continuous cultivation of Nostoc sp. PCC 7120 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Genes Involved in Heterocyst Differentiation in the Cyanobacterium Anabaena sp. Strain PCC 7120 by a Group 2 Sigma Factor SigC [mdpi.com]
- 8. Extraction, Isolation, Characterization, and Bioactivity of Polypropionates and Related Polyketide Metabolites from the Caribbean Region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Apratoxin S10 in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a devastating disease with a grim prognosis, largely due to late diagnosis and inherent resistance to conventional therapies.[1][2] The tumor microenvironment in pancreatic cancer is notoriously dense and fibrotic, which impedes drug delivery and fosters tumor progression.[2][3][4] Apratoxin S10 (Apra S10), a potent derivative of a marine cyanobacterial natural product, has emerged as a promising therapeutic candidate for pancreatic cancer.[2][3][5] This cyclodepsipeptide exhibits potent anticancer activity by targeting the secretory pathway, a critical cellular process often hyperactivated in cancers to support rapid growth and communication with the tumor microenvironment.[1][2][5]
Apratoxin S10 acts as a cotranslational translocation inhibitor, a novel mechanism of action that disrupts the synthesis and secretion of a wide array of proteins crucial for cancer cell proliferation, survival, and angiogenesis.[1][2][6] Preclinical studies have demonstrated its ability to inhibit the growth of both established and patient-derived pancreatic cancer cells at nanomolar concentrations.[2][5] Furthermore, in vivo studies using orthotopic patient-derived xenograft (PDX) models have shown significant anti-tumor effects, highlighting its potential for clinical translation.[1][2][4]
These application notes provide a comprehensive overview of the mechanism of action of Apratoxin S10 and detailed protocols for its investigation in pancreatic cancer research.
Mechanism of Action
Apratoxin S10 exerts its anticancer effects through a multi-pronged attack on key cellular processes that drive pancreatic cancer progression. Its primary mechanism is the inhibition of the Sec61 translocon, a protein complex that mediates the translocation of newly synthesized polypeptides with a signal peptide into the endoplasmic reticulum (ER).[7] This blockade of the secretory pathway leads to a cascade of downstream effects:
-
Downregulation of Receptor Tyrosine Kinases (RTKs): By preventing their entry into the ER, Apratoxin S10 effectively depletes the cell surface of critical RTKs such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), Insulin-like Growth Factor 1 Receptor (IGF-1R), and Fibroblast Growth Factor Receptor 4 (FGFR4).[1][6][7][8] These receptors are key drivers of cell growth, proliferation, and survival.
-
Inhibition of Growth Factor and Cytokine Secretion: Apratoxin S10 blocks the secretion of various growth factors and cytokines from both cancer cells and stromal cells within the tumor microenvironment.[2][5][9] This includes potent pro-angiogenic factors like VEGF-A and inflammatory cytokines such as Interleukin-6 (IL-6).[6][9][10]
-
Disruption of the Tumor Microenvironment: By inhibiting the secretion of signaling molecules, Apratoxin S10 disrupts the critical crosstalk between cancer cells and stromal cells, which is essential for tumor growth, invasion, and therapeutic resistance.[2][9]
This dual action of directly inhibiting cancer cell growth and modulating the tumor microenvironment makes Apratoxin S10 a particularly attractive candidate for treating highly vascularized and stromal-rich tumors like pancreatic cancer.[9][11]
Below is a diagram illustrating the signaling pathway affected by Apratoxin S10.
Quantitative Data Summary
The following tables summarize the in vitro potency of Apratoxin S10 in pancreatic cancer cell lines and its pharmacokinetic properties.
Table 1: In Vitro Growth Inhibition (GI50) of Apratoxin S10 in Pancreatic Cancer Cell Lines
| Cell Line | Description | Apratoxin S10 GI50 (nM) | Erlotinib GI50 (µM) |
| PANC-1 | Established pancreatic cancer cell line | Low nanomolar range | >10 |
| EC46 | Patient-derived primary pancreatic cancer cells | 0.32 | >10 |
| EC68 | Patient-derived primary pancreatic cancer cells | 0.35 | >10 |
| Data synthesized from Cai et al., 2018.[5] |
Table 2: Pharmacokinetic Parameters of Apratoxin S10
| Parameter | Value |
| Plasma Half-life (t1/2) | ~1.2 hours |
| Bioavailability (Intraperitoneal) | ~35% |
| Pancreas-to-Plasma Partition Coefficient (Kp) | ~15.4 |
| Data from Cai et al., 2018.[1] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of Apratoxin S10 in pancreatic cancer research.
Protocol 1: Cell Viability and Proliferation (MTT Assay)
This protocol is for determining the cytotoxic and anti-proliferative effects of Apratoxin S10 on pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, patient-derived cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Apratoxin S10 (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of Apratoxin S10 in culture medium. The final concentrations should typically range from picomolar to micromolar to determine the GI50 value. Add 100 µL of the diluted drug solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Cytokine and Chemokine Profiling (Luminex Assay)
This protocol allows for the simultaneous quantification of multiple secreted factors from pancreatic cancer cells or co-cultures with stromal cells treated with Apratoxin S10.
Materials:
-
Conditioned media from pancreatic cancer cell cultures (treated and untreated with Apratoxin S10)
-
Luminex bead-based multiplex assay kit (e.g., for human cytokines/chemokines)
-
Luminex instrument and software
-
96-well filter plates
Procedure:
-
Cell Culture and Treatment: Culture pancreatic cancer cells or co-cultures to 70-80% confluency. Treat the cells with Apratoxin S10 at relevant concentrations (e.g., at or below the GI50 value) for 24-48 hours.
-
Conditioned Media Collection: Collect the cell culture supernatant (conditioned media), centrifuge to remove cellular debris, and store at -80°C until use.
-
Luminex Assay:
-
Prepare the antibody-coupled beads and add them to a 96-well filter plate.
-
Wash the beads according to the kit manufacturer's instructions.
-
Add standards and collected conditioned media samples to the wells.
-
Incubate the plate with shaking for the recommended time.
-
Wash the beads and add the detection antibody cocktail.
-
Incubate with shaking.
-
Wash the beads and add streptavidin-phycoerythrin (SAPE).
-
Incubate with shaking.
-
Wash the beads and resuspend in sheath fluid.
-
-
Data Acquisition and Analysis: Acquire the data using a Luminex instrument. Analyze the median fluorescence intensity (MFI) to determine the concentration of each analyte using the standard curve.
Protocol 3: Western Blotting for RTK Downregulation
This protocol is used to assess the effect of Apratoxin S10 on the protein levels of various RTKs.
Materials:
-
Pancreatic cancer cells
-
Apratoxin S10
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target RTKs (e.g., VEGFR2, EGFR, IGF-1R) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat pancreatic cancer cells with Apratoxin S10 for a specified time (e.g., 24 hours). Lyse the cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Protocol 4: Orthotopic Patient-Derived Xenograft (PDX) Model
This protocol describes the in vivo evaluation of Apratoxin S10 in a clinically relevant pancreatic cancer model.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Patient-derived pancreatic tumor tissue
-
Matrigel
-
Surgical instruments
-
Apratoxin S10 formulation for in vivo administration
-
Calipers or imaging system for tumor monitoring
Procedure:
-
Tumor Implantation:
-
Surgically implant a small piece of patient-derived pancreatic tumor tissue into the pancreas of an anesthetized immunocompromised mouse.
-
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size. Monitor tumor growth regularly using calipers or a non-invasive imaging modality.
-
Drug Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer Apratoxin S10 (e.g., via intraperitoneal injection) according to a defined dosing schedule. The control group should receive the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly throughout the study to assess treatment efficacy and toxicity.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, western blotting).
Below is a diagram illustrating the general experimental workflow.
Conclusion
Apratoxin S10 represents a novel and promising therapeutic agent for pancreatic cancer with a unique mechanism of action that targets both the cancer cells and the supportive tumor microenvironment. The protocols and data presented in these application notes provide a framework for researchers to further investigate the potential of Apratoxin S10 and to accelerate its development towards clinical application for this challenging disease.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. Western blotting analysis as a tool to study receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytokine Profiling in Oncology: The Power of Luminex Technology - Creative Proteomics [cytokine.creative-proteomics.com]
- 4. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. Generation of orthotopic patient-derived xenograft models for pancreatic cancer using tumor slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orthotopic Models of Pancreatic Cancer to Study PDT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitigating In Vivo Toxicity of Apratoxin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the in vivo toxicity associated with Apratoxin A. The information is presented in a question-and-answer format, including troubleshooting guides, detailed experimental protocols, and visual diagrams to facilitate understanding and application in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it toxic in vivo?
This compound is a potent cyclodepsipeptide of marine origin with significant anticancer properties.[1] Its mechanism of action involves the inhibition of cotranslational translocation of proteins into the endoplasmic reticulum by targeting the Sec61 translocon.[1][2] This leads to the downregulation of various receptor tyrosine kinases and reduced secretion of growth factors, which is detrimental to cancer cells.[1] However, this compound exhibits a narrow therapeutic window and significant in vivo toxicity.[3] High doses (≥0.375 mg/kg) have been shown to cause irreversible toxicity and mortality in mouse models.[4]
Q2: What is the primary mechanism of this compound's in vivo toxicity?
The in vivo toxicity of this compound is believed to be an off-target effect, not directly related to its primary mechanism of action (inhibition of cotranslational translocation).[5] The prevailing hypothesis is that the α,β-unsaturated system within the modified cysteine (moCys) moiety of this compound acts as a Michael acceptor.[5] This makes it susceptible to nonspecific covalent bonding with cellular nucleophiles, such as thiols in proteins like glutathione, leading to cellular damage and toxicity.[5]
Q3: What are the general strategies to mitigate the in vivo toxicity of this compound?
The primary and most successful strategy to mitigate the in vivo toxicity of this compound is through structural modification to create analogs with an improved therapeutic index.[6] These modifications are designed to reduce the off-target toxicity while retaining or even enhancing the on-target anticancer activity. Another approach is to optimize the dosing regimen, for instance, by using chronic low-dose administration instead of acute high-dose bolus injections.[4]
Q4: Are there any well-studied, less toxic analogs of this compound?
Yes, medicinal chemistry efforts have led to the development of several analogs with improved in vivo tolerability. A notable example is Apratoxin S4 (B560321) , an this compound/E hybrid. In Apratoxin S4, the problematic α,β-unsaturated system is replaced with a saturated unit, which significantly reduces its toxicity.[6] Mice treated with high doses of Apratoxin S4 have been shown to recover after treatment cessation, unlike the irreversible toxicity observed with this compound.[4] Another promising analog is Apratoxin S10 , which has a balanced profile of potency and stability and exhibits both antiangiogenic and antitumor effects with manageable toxicity.[2][7]
Troubleshooting Guide for In Vivo Experiments
| Problem | Possible Cause | Suggested Solution |
| Severe weight loss (>15-20%), lethargy, and mortality in the treatment group. | The administered dose of this compound is too high, leading to acute toxicity. | - Immediately reduce the dosage in subsequent experiments.- Consider switching to a less toxic analog like Apratoxin S4.- Implement a dose-escalation study (Maximum Tolerated Dose study) to determine the optimal therapeutic dose for your specific animal model.- Instead of a bolus injection, try a chronic daily administration of a lower dose.[4] |
| Lack of significant tumor regression at non-toxic doses. | The therapeutic window of this compound is too narrow for the chosen cancer model. The dose required for efficacy is too close to the toxic dose. | - Use a more potent and less toxic analog, such as Apratoxin S4 or S10, which have shown efficacy in xenograft models without overt toxicity.[4][7]- Consider combination therapy with other anticancer agents to achieve a synergistic effect at lower, non-toxic doses. |
| Inconsistent results between experimental cohorts. | Variability in drug formulation, animal health, or experimental procedure. | - Ensure consistent and proper formulation of the compound for injection. Use a suitable vehicle like DMSO.- Closely monitor the health of the animals before and during the experiment.- Standardize all experimental procedures, including the route and timing of administration, and tumor measurement techniques. |
Detailed Mitigation Strategies
Structural Modification of this compound
The most effective approach to mitigate the in vivo toxicity of this compound is through rational drug design and the synthesis of analogs. The focus has been on modifying the regions of the molecule associated with off-target effects.
| Compound | Key Structural Modification | In Vitro Potency (IC50, HCT116 cells) | In Vivo Toxicity |
| This compound | Parent Compound | 0.36 - 0.52 nM[3] | High, irreversible toxicity at ≥0.375 mg/kg[4] |
| Apratoxin S4 | Replacement of the α,β-unsaturated system with a saturated unit | ~1 nM | Significantly reduced; mice recover from high doses[4] |
| Apratoxin S10 | Optimized structure for stability and potency | Not specified, but potent | Manageable toxicity with dual antiangiogenic and antitumor effects[2][7] |
| Apratoxin M16 | moCys moiety replaced and modifications in the tripeptide region | 1.1 nM | In vivo toxicity data not readily available |
Dosing and Administration Strategies
For this compound and its analogs, the dosing strategy can significantly impact the observed toxicity. It has been suggested that chronic administration of lower doses is better tolerated than acute high-dose injections.[4] For efficacy studies with Apratoxin S4 in a HCT116 xenograft model, a daily intraperitoneal (i.p.) injection of 0.25 mg/kg has been shown to be effective without causing significant toxicity.[5]
Key Experimental Protocols
General Protocol for In Vivo Acute Toxicity Assessment (Maximum Tolerated Dose - MTD)
This protocol is a general guideline and should be adapted based on specific research needs and institutional animal care and use committee (IACUC) regulations. It is based on principles from the OECD guidelines for acute toxicity testing.
-
Animal Model: Use a well-established rodent model, such as BALB/c or nude mice, 6-8 weeks old.
-
Grouping: Divide animals into groups of 3-5 per dose level. Include a vehicle control group (e.g., DMSO).
-
Dose Selection: Based on in vitro cytotoxicity data, select a starting dose. For this compound, a range of 0.1 mg/kg to 0.5 mg/kg could be explored.
-
Administration: Administer the compound as a single intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Observation:
-
Monitor animals continuously for the first 4 hours post-injection for any immediate signs of toxicity (e.g., lethargy, seizures, respiratory distress).
-
Record clinical signs and body weight daily for 14 days.
-
The MTD is defined as the highest dose that does not cause mortality or a body weight loss of more than 20%.
-
-
Endpoint: At the end of the 14-day observation period, euthanize the animals and perform gross necropsy. Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis.
Protocol for In Vivo Antitumor Efficacy and Toxicity Study in a Xenograft Model
This protocol describes a typical efficacy study using a human tumor xenograft model in immunodeficient mice.
-
Cell Culture and Tumor Implantation:
-
Culture a human cancer cell line (e.g., HCT116 colorectal carcinoma) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the animals into treatment and control groups (n=7-10 per group).
-
-
Treatment:
-
Administer the test compound (e.g., Apratoxin S4 at 0.25 mg/kg) or vehicle control daily via i.p. injection.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Record the body weight of each animal 2-3 times per week as an indicator of toxicity.
-
Observe the animals for any clinical signs of distress.
-
-
Endpoint:
-
Continue the treatment for a predetermined period (e.g., 16-21 days) or until the tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., immunoblotting for receptor levels).[4]
-
Diagrams
Signaling Pathway of this compound
References
- 1. "In silico design of apratoxin s4 derivatives as potential ace2 down-mo" by Eliyah Claris C. Caringal, Gabrielle Denise H. Austria et al. [greenprints.dlshsi.edu.ph]
- 2. Apratoxin S10 as a dual-action modulator of receptor tyrosine kinases and tumor microenvironment: emerging anticancer insights from marine-derived analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved Total Synthesis and Biological Evaluation of Potent Apratoxin S4 Based Anticancer Agents with Differential Stability and Further Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cotranslational translocation by apratoxin S4: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to Improve the Therapeutic Index of Apratoxin A: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Apratoxin A and its analogues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that contributes to its cytotoxicity?
A1: this compound exerts its potent cytotoxic effects by directly targeting and inhibiting the Sec61 protein translocation channel in the endoplasmic reticulum.[1][2] This blockade of the Sec61 lateral gate prevents the cotranslational translocation of newly synthesized secretory and membrane proteins, leading to the downregulation of receptor tyrosine kinases (RTKs) and reduced secretion of essential growth factors like VEGF-A and IL-6.[3][4][5][6] This disruption of protein biogenesis ultimately induces G1-phase cell cycle arrest and apoptosis in cancer cells.[7][8]
Q2: What is the main factor limiting the therapeutic use of this compound?
A2: The primary limitation of this compound is its narrow therapeutic window, characterized by significant in vivo toxicity.[7][9] Studies have revealed a specific pancreas-targeting activity of this compound, leading to severe pancreatic atrophy in animal models.[1][3][4][10] This organ-specific toxicity is attributed to high drug accumulation in the pancreas and salivary glands.[1][4][10]
Q3: What are the key strategies to improve the therapeutic index of this compound?
A3: The principal strategy to enhance the therapeutic index of this compound is through structural modification to create analogues with an improved balance of potency, stability, and toxicity.[3][11] Key approaches include:
-
Modification of the thiazoline (B8809763) moiety: This region is prone to epimerization and can be a site for non-specific reactions. Replacing it with more stable linkers can improve stability and reduce off-target toxicity.[11]
-
Alterations in the peptide core: Substitutions of amino acid residues in the tripeptide moiety can significantly impact potency and selectivity.[11]
-
Hybridization with other Apratoxin variants: Creating hybrid molecules, such as this compound/E hybrids, has been shown to yield compounds with improved in vivo antitumor activity and better tolerability.[6]
Q4: Are there any promising this compound analogues with an improved therapeutic index?
A4: Yes, medicinal chemistry efforts have led to the development of several promising analogues. For instance, Apratoxin S10 was designed for balanced potency, stability, and synthetic accessibility, and it demonstrates potent inhibition of angiogenesis and cancer cell growth.[5][6][12] Another noteworthy analogue is Apratoxin M16 , which exhibits cytotoxicity comparable to this compound against various cancer cell lines but with modifications that could lead to a better safety profile.[11]
Troubleshooting Guides
Synthesis of this compound and its Analogues
Issue 1: Low yields during the synthesis of this compound or its analogues.
-
Possible Cause 1: Instability of the thiazoline moiety. The thiazoline ring in this compound is sensitive to acidic conditions and its α-position can easily epimerize under mild acidic or basic conditions.[11][13]
-
Possible Cause 2: Difficulty in macrolactamization. The macrocyclization step can be challenging, particularly the lactonization involving the C39 hydroxyl group, which is sterically hindered.[9][13]
-
Possible Cause 3: Dehydration at C34-C35. Some analogues, particularly those with modifications around the polyketide chain, have a high tendency for dehydration during synthesis.[5]
In Vitro Cytotoxicity Assays
Issue 2: High variability and poor reproducibility in IC50 values from cytotoxicity assays.
-
Possible Cause 1: Poor solubility of this compound and its analogues. These are lipophilic cyclodepsipeptides with limited aqueous solubility, which can lead to inconsistent concentrations in cell culture media.
-
Possible Cause 2: Compound instability in culture media. The ester and amide bonds in the cyclodepsipeptide structure may be susceptible to hydrolysis over long incubation periods.
-
Troubleshooting Tip: Prepare fresh dilutions of the compound for each experiment. For longer-term assays, consider replenishing the compound-containing media at regular intervals.
-
-
Possible Cause 3: Inconsistent cell seeding and handling. Variations in cell density and uneven distribution of cells in multi-well plates can lead to significant variability in assay results.
-
Troubleshooting Tip: Ensure a homogeneous single-cell suspension before seeding. After plating, gently swirl the plate to ensure even distribution. Use multichannel pipettes carefully to minimize pipetting errors.
-
In Vivo Experiments
Issue 3: Unexpected toxicity and narrow therapeutic window in animal models.
-
Possible Cause 1: Pancreas-specific toxicity. As established with this compound, high accumulation in the pancreas can lead to severe atrophy and limit the maximum tolerated dose (MTD).[1][3][4][10]
-
Troubleshooting Tip: When testing new analogues, it is crucial to perform detailed histopathological analysis of the pancreas and other organs, even in the absence of significant body weight loss. Monitor for early signs of pancreatic distress.
-
-
Possible Cause 2: Formulation and delivery issues. The poor aqueous solubility of apratoxins can affect their bioavailability and biodistribution when administered in vivo.
-
Troubleshooting Tip: Develop a stable and biocompatible formulation for in vivo administration. This may involve the use of co-solvents, surfactants, or encapsulation in nanoparticle-based delivery systems to improve solubility and potentially alter the biodistribution profile away from organs of high toxicity.
-
-
Possible Cause 3: Inconsistent dosing. Variability in the preparation and administration of the dosing solution can lead to inconsistent exposure and variable outcomes.
-
Troubleshooting Tip: Ensure the dosing solution is well-formulated and homogenous. Use precise administration techniques and volumes calibrated to the animal's body weight.
-
Quantitative Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and Selected Analogues
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | HCT116 | ~1-2 | [5][11] |
| BxPC-3 | Low nM | [7] | |
| A549 | Low nM | [7] | |
| Apratoxin S10 | HCT116 | ~1 | [5] |
| A498 | 0.9 | [5] | |
| Huh7 | 1.2 | [5] | |
| NCI-H727 | 0.8 | [5] | |
| PANC-1 | Low nM | [12] | |
| EC46 (primary pancreatic) | 0.32 | [12] | |
| EC68 (primary pancreatic) | 0.35 | [12] | |
| Apratoxin M16 | HCT-116 | 1.1 | [11] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT/WST-based)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of the this compound analogue in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used for the dilutions).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Viability Assessment: Add 10 µL of MTT (5 mg/mL in PBS) or a water-soluble tetrazolium salt (WST) reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight. Measure the absorbance at 570 nm. If using a WST reagent, measure the absorbance at the recommended wavelength after the incubation period.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: In Vitro Sec61 Translocation Inhibition Assay (Protease Protection)
-
In Vitro Translation: Program a rabbit reticulocyte lysate system with mRNA encoding a secretory precursor protein in the presence of [35S]-methionine to synthesize the radiolabeled protein.
-
Microsome and Inhibitor Incubation: In a separate tube, incubate rough microsomes with the test this compound analogue or a vehicle control (DMSO) on ice for 30 minutes.
-
Translocation Reaction: Combine the in vitro translation mix with the pre-incubated microsomes and incubate at 30°C for 1 hour to allow for protein translocation into the microsomes.
-
Protease Protection: Divide each reaction into two aliquots. Treat one aliquot with Proteinase K to digest any protein that has not been translocated into the protective environment of the microsomes. Leave the other aliquot untreated.
-
Analysis: Analyze all samples by SDS-PAGE followed by autoradiography. A successfully translocated protein will be protected from Proteinase K digestion and will appear as a band in the treated lane. Inhibition of translocation by the this compound analogue will result in the absence of this protected band.
Visualizations
Caption: Mechanism of this compound-induced cytotoxicity.
Caption: Experimental workflow for developing improved this compound analogues.
Caption: Logical relationships in strategies to improve the therapeutic index.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Shows Novel Pancreas-Targeting Activity through the Binding of Sec 61 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway | Semantic Scholar [semanticscholar.org]
- 9. pnas.org [pnas.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of Apratoxin S10 (Apra S10) as an Anti-pancreatic Cancer Agent and Its Preliminary Evaluation in an Orthotopic Patient-derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Total synthesis of the marine cyanobacterial cyclodepsipeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Improving the solubility and in vitro cytotoxicity (anticancer activity) of ferulic acid by loading it into cyclodextrin nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the chemical instability and dehydration of Apratoxin A.
Welcome to the technical support center for Apratoxin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the chemical instability and dehydration of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your research and development efforts.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments with this compound.
Q1: I am observing a loss of activity of my this compound sample over time, even when stored at low temperatures. What could be the cause?
A1: this compound is known to be chemically unstable, primarily due to dehydration and susceptibility to acidic conditions. The loss of a water molecule from the polyketide portion of the molecule leads to the formation of a less active, dehydrated analog. Even trace amounts of acid in your storage solvent or on glassware can catalyze this degradation. It is also sensitive to hydrolysis of its thiazoline (B8809763) ring under certain acidic conditions.
Q2: How can I minimize the degradation of this compound during storage and handling?
A2: To minimize degradation, it is crucial to handle this compound under strictly anhydrous and neutral pH conditions. Use high-purity, anhydrous solvents for reconstitution and dilution. Store stock solutions in tightly sealed vials at -20°C or below. Avoid repeated freeze-thaw cycles. When preparing solutions, use buffers at a neutral pH (around 7.0-7.4). All glassware should be thoroughly dried and, if possible, rinsed with a neutral buffer before use.
Q3: My HPLC analysis of this compound shows multiple peaks, even for a freshly prepared sample. What are these additional peaks?
A3: The additional peaks are likely degradation products. The major degradation product is typically the dehydrated form of this compound. Depending on the conditions, you may also observe epimers or products of thiazoline ring hydrolysis. To confirm the identity of these peaks, LC-MS analysis is recommended.
Q4: I am considering synthesizing a more stable analog of this compound. What structural modifications have been shown to improve stability?
A4: Several strategies have been successfully employed to enhance the stability of this compound. One effective approach is the methylation at the C34 position, which prevents dehydration. Analogs like Apratoxin S8 and S10 incorporate this modification.[1] Another strategy involves replacing the thiazoline ring with a more stable oxazoline (B21484) ring.
Q5: Where can I find a reliable protocol for assessing the stability of my this compound samples or novel analogs?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach. We provide a detailed protocol for a stability-indicating HPLC assay in the "Experimental Protocols" section of this guide. This method will allow you to quantify the remaining parent compound and monitor the formation of degradation products over time under various stress conditions.
Data Presentation: Stability of Apratoxin Analogs
The following table summarizes the stability data for this compound analogs under different conditions. This data highlights the improved stability of synthetically modified apratoxins.
| Compound | Condition | Time (h) | % Remaining | Reference |
| Apratoxin S4 | pH 7.4 | 24 | ~80% | |
| pH 4.88 | 24 | ~60% | ||
| Mouse Serum | 24 | ~75% | ||
| Apratoxin S7 | pH 7.4 | 24 | ~85% | |
| pH 4.88 | 24 | ~70% | ||
| Mouse Serum | 24 | ~80% | ||
| Apratoxin S8 | pH 7.4 | 24 | >95% | |
| pH 4.88 | 24 | >95% | ||
| Mouse Serum | 24 | >95% |
Experimental Protocols
Stability-Indicating HPLC Assay for this compound and Analogs
This protocol describes a general method for assessing the stability of this compound and its analogs in various aqueous solutions.
Materials:
-
This compound or analog sample
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetate (B1210297) buffer, pH 4.88
-
HPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) and UV or MS detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the test compound in DMSO at a concentration of 1 mM.
-
For the stability study, dilute the stock solution to a final concentration of 10 µM in the desired test buffer (e.g., PBS pH 7.4, acetate buffer pH 4.88, or mouse serum).
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
-
Sample Quenching and Preparation for HPLC:
-
To stop the degradation, immediately add an equal volume of cold acetonitrile to the aliquot.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate any proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 10-15 minutes).
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm) or by mass spectrometry.
-
-
Data Analysis:
-
Integrate the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the t=0 time point.
-
General Solid-Phase Synthesis of Apratoxin Analogs (e.g., Apratoxin S10)
This protocol outlines a general strategy for the solid-phase synthesis of stabilized Apratoxin analogs. For a detailed, step-by-step synthesis of a specific analog like Apratoxin S10, it is recommended to consult the primary literature.[1]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Piperidine (B6355638) in DMF (for Fmoc deprotection)
-
Reagents for the synthesis of the polyketide fragment
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Procedure:
-
Resin Swelling and Fmoc Deprotection: Swell the Rink Amide resin in DMF. Remove the Fmoc protecting group using 20% piperidine in DMF.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids of the linear peptide sequence using a coupling reagent like HBTU in the presence of DIPEA. Monitor the completion of each coupling step using a qualitative test (e.g., Kaiser test).
-
Synthesis of the Polyketide Moiety: The polyketide fragment is typically synthesized separately in solution and then coupled to the resin-bound peptide.
-
Coupling of the Polyketide Fragment: Couple the synthesized polyketide acid to the N-terminus of the resin-bound peptide.
-
Cleavage from Resin: Cleave the linear precursor from the solid support using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Macrolactamization: Perform the head-to-tail cyclization of the linear precursor in solution under high dilution conditions using a suitable coupling reagent (e.g., DPPA, HATU).
-
Purification: Purify the crude cyclic depsipeptide by preparative reversed-phase HPLC.
-
Characterization: Confirm the structure and purity of the final product by high-resolution mass spectrometry and NMR spectroscopy.
Visualizations
This compound Degradation Pathway
The primary degradation pathway of this compound involves dehydration, particularly under acidic conditions, leading to a loss of biological activity. The thiazoline ring can also be susceptible to hydrolysis.
Caption: Degradation pathways of this compound.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps in evaluating the stability of this compound or its analogs.
Caption: Workflow for this compound stability testing.
This compound Signaling Pathway: Inhibition of Cotranslational Translocation
This compound exerts its cytotoxic effects by inhibiting the cotranslational translocation of proteins into the endoplasmic reticulum, which leads to the downregulation of growth factor receptors.
Caption: this compound inhibits protein translocation.
This compound Signaling Pathway: Downregulation of Receptor Tyrosine Kinases
By inhibiting the synthesis of Receptor Tyrosine Kinases (RTKs), this compound disrupts downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Caption: this compound downregulates RTK signaling.
References
Technical Support Center: Apratoxin A Solubility for Cell-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to effectively solubilize Apratoxin A for use in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing stock solutions of this compound.[1] Due to its hydrophobic nature as a cyclic depsipeptide, this compound has poor aqueous solubility. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[2]
Q2: How do I prepare a stock solution of this compound using DMSO?
A2: To prepare a stock solution, dissolve this compound powder in 100% sterile DMSO to a high concentration (e.g., 10 mM or higher). It is crucial to ensure the compound is fully dissolved by vortexing or brief sonication. This concentrated stock solution can then be aliquoted and stored for later use.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The cytotoxicity of DMSO is dependent on the cell line and the duration of exposure. For most cell lines, a final DMSO concentration of less than 0.5% in the cell culture medium is generally considered safe. However, for sensitive cell lines or primary cells, it is advisable to keep the final DMSO concentration at or below 0.1% . It is always recommended to perform a vehicle control (media with the same final concentration of DMSO) to assess any potential solvent-induced effects.
Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of phosphate-buffered saline (PBS) or serum-free media before adding it to the final culture volume.
-
Pre-warming the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution.
-
Quick Mixing: Add the this compound solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Use of a Surfactant: For some applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80 (as used in some in vivo formulations), might help maintain solubility. However, the compatibility of any surfactant with your specific assay should be validated.
-
Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.
Q5: How should I store my this compound stock solutions?
A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in a dry, dark environment.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound Precipitation in Stock Solution (DMSO) | The concentration exceeds the solubility limit in DMSO. | Gently warm the solution to 37°C and/or sonicate briefly. If precipitation persists, prepare a new, more dilute stock solution. |
| Precipitation Upon Dilution in Aqueous Media | Rapid change in solvent polarity ("crashing out"). | Perform a stepwise dilution. Add the DMSO stock to a small volume of buffer or media first, then to the final volume. Ensure the final DMSO concentration is within a safe range for your cells. |
| Inconsistent or Unexpected Assay Results | Incomplete dissolution or precipitation of the compound at the working concentration, leading to inaccurate dosing. | Always prepare fresh working dilutions for each experiment from a frozen stock aliquot. Visually inspect for any precipitation before adding the solution to the cells. |
| Cell Toxicity in Vehicle Control Wells | The final concentration of DMSO is too high for the specific cell line being used. | Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your cell line. Aim to keep the final DMSO concentration below 0.5%, and ideally below 0.1%. |
Data Presentation
| Desired Stock Concentration | Volume of DMSO for 1 mg this compound | Volume of DMSO for 5 mg this compound | Volume of DMSO for 10 mg this compound |
| 1 mM | 1.17 mL | 5.84 mL | 11.68 mL |
| 5 mM | 0.23 mL | 1.17 mL | 2.34 mL |
| 10 mM | 0.12 mL | 0.58 mL | 1.17 mL |
| 50 mM | 0.02 mL | 0.12 mL | 0.23 mL |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the desired amount of this compound (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Add the calculated volume of 100% sterile DMSO to achieve a 10 mM concentration (for 1 mg of this compound with a MW of 856.13 g/mol , this would be approximately 117 µL).
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
If dissolution is difficult, briefly sonicate the tube in a water bath for 5-10 minutes.
-
Aliquot the 10 mM stock solution into smaller, single-use sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of Working Solutions and Dilution into Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile pipette tips and tubes
Procedure:
-
Determine the final concentrations of this compound required for your experiment.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in 100% DMSO if a range of concentrations is needed for a dose-response experiment. This ensures that the volume of DMSO added to each well remains constant.
-
Calculate the volume of the DMSO stock (or diluted stock) needed to achieve the final desired concentration in your cell culture wells, ensuring the final DMSO concentration does not exceed the tolerated level for your cells (e.g., <0.5%).
-
Example: To achieve a final concentration of 100 nM in a well containing 1 mL of medium, you would add 0.1 µL of a 10 mM stock solution. The final DMSO concentration would be 0.01%.
-
-
Add the calculated volume of the this compound/DMSO solution to the pre-warmed cell culture medium and mix immediately by gentle pipetting or swirling.
-
Add the final working solution to your cells.
-
Remember to include a vehicle control group that receives the same final concentration of DMSO as the treated groups.
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound signaling pathway.
References
Optimizing Apratoxin A dosage to reduce off-target effects in mice.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Apratoxin A, with a focus on optimizing dosage to mitigate off-target effects in murine models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-cancer activity?
This compound exerts its cytotoxic effects by inhibiting cotranslational translocation, a crucial process in protein synthesis.[1][2] It directly targets Sec61α, the central subunit of the protein translocation channel in the endoplasmic reticulum.[2][3][4] This blockade prevents the biogenesis of many secretory and membrane proteins, including various receptor tyrosine kinases (RTKs) and growth factors that are critical for cancer cell proliferation and survival.[1][5][6][7]
Q2: What are the known major off-target effects of this compound in mice?
The most significant off-target toxicity observed in mice is severe pancreatic atrophy.[3][4] This pancreas-targeting activity is a primary contributor to the narrow therapeutic window of this compound and can lead to substantial body weight loss.[3][8] High drug exposure has also been noted in the salivary glands.[3]
Q3: Why is dosage optimization of this compound critical for in vivo studies?
Dosage optimization is crucial due to this compound's narrow therapeutic window, meaning the doses required for anti-tumor efficacy are very close to those that cause significant toxicity.[3][8][9] Finding a dose that maximizes therapeutic benefit while minimizing off-target effects like pancreatic damage is essential for successful and reproducible preclinical studies.
Q4: Are there any less toxic analogs of this compound available?
Yes, research has led to the development of semi-synthetic analogs with improved therapeutic indices. For instance, Apratoxin S10 has shown potent anti-angiogenic and anti-tumor effects with reduced toxicity compared to the parent compound.[9] Apratoxin S4 is another analog that has been profiled against various cancer cell lines and has demonstrated potent activity.[7] These analogs may offer a better balance of efficacy and safety in in vivo experiments.[8][9]
Troubleshooting Guide
Issue 1: Severe body weight loss and mortality in treated mice.
-
Possible Cause: The administered dose of this compound is too high, leading to severe off-target toxicity, particularly pancreatic atrophy.[3] Doses of 0.75 to 1 mg/kg have been associated with severe body weight loss.[3]
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the dosage of this compound. Studies have shown that a dose of 0.6 mg/kg did not cause body weight loss in mice.[3]
-
Fractionate the Dose: Instead of a single high dose, consider administering lower doses more frequently (e.g., daily or every other day). Chronic administration of lower doses has been suggested to be more effective and less toxic than bolus injections.[8]
-
Monitor Animal Health Closely: Implement a rigorous monitoring schedule for animal weight, food and water intake, and overall appearance. Establish clear humane endpoints for discontinuing treatment.
-
Consider Analogs: Evaluate the use of less toxic analogs like Apratoxin S10 or S4, which may have a wider therapeutic window.[8][9]
-
Issue 2: Lack of significant anti-tumor efficacy at non-toxic doses.
-
Possible Cause: The administered dose is below the therapeutic threshold.
-
Troubleshooting Steps:
-
Gradual Dose Escalation: After establishing a maximum tolerated dose (MTD), perform a dose-response study with cohorts of mice receiving gradually increasing doses to identify the minimum effective dose.
-
Combination Therapy: Explore combining a sub-optimal, non-toxic dose of this compound with other anti-cancer agents that have different mechanisms of action.
-
Optimize Dosing Schedule: The timing and frequency of administration can significantly impact efficacy. Experiment with different schedules (e.g., daily for 5 days followed by a rest period) to maximize the cumulative dose without inducing severe toxicity.
-
Re-evaluate Tumor Model: Ensure the chosen tumor model is sensitive to the mechanism of this compound. Cell lines heavily reliant on the secretion of growth factors and expression of receptor tyrosine kinases may be more susceptible.[6][7]
-
Issue 3: High variability in experimental outcomes between individual mice.
-
Possible Cause: Inconsistent drug administration, biological variability within the animal cohort, or instability of the this compound formulation.
-
Troubleshooting Steps:
-
Standardize Administration Technique: Ensure all personnel are proficient in the chosen route of administration (e.g., intraperitoneal, intravenous) to guarantee consistent dosing.
-
Homogenize Animal Cohorts: Use mice of the same age, sex, and genetic background to minimize biological variability.
-
Prepare Fresh Formulations: Prepare this compound solutions fresh for each set of injections and ensure complete solubilization to avoid dosing inaccuracies.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual outliers and increase the statistical power of the study.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Various Human Tumor Cell Lines | - | 0.36 - 0.52 | [10] |
| Human Breast Cancer | Breast | Low nanomolar | [3] |
| Human Ovarian Cancer | Ovarian | Low nanomolar | [3] |
| Human Endometrial Cancer | Endometrial | Low nanomolar | [3] |
| Human Pancreatic Cancer | Pancreatic | Low nanomolar | [3] |
Table 2: In Vivo Dosage and Effects of this compound in Mice
| Dose (mg/kg) | Dosing Schedule | Mouse Model | Observed Effects | Reference |
| 0.75 - 1.0 | Q7Dx2 (intravenous) | Balb/c | Severe body weight loss, pancreatic atrophy | [3] |
| 0.6 | - | - | No body weight loss | [3] |
| ≥0.375 | - | - | Irreversible toxicity, continued weight loss, death | [8] |
| 0.25 | Daily (intraperitoneal) | - | 50% death rate by day 16, irreversible toxicity after 2 weeks | [8] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD) of this compound in Mice
-
Animal Model: Use a cohort of healthy, age-matched mice (e.g., 6-8 week old female BALB/c).
-
Dose Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). Ensure the final concentration of DMSO is non-toxic. Prepare fresh dilutions for each dose level.
-
Dose Escalation:
-
Divide mice into groups of 3-5.
-
Start with a low dose (e.g., 0.1 mg/kg) administered via the intended experimental route (e.g., intraperitoneal injection).
-
Administer the dose according to a defined schedule (e.g., once daily for 5 consecutive days).
-
In subsequent groups, escalate the dose by a predetermined factor (e.g., 1.5x or 2x).
-
-
Monitoring:
-
Record body weight daily.
-
Observe animals twice daily for clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite, abnormal posture).
-
Define humane endpoints (e.g., >20% body weight loss, severe distress) at which animals will be euthanized.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause mortality, irreversible morbidity, or greater than a specified level of body weight loss (e.g., 15-20%).
-
Necropsy and Histopathology: At the end of the study, perform a gross necropsy and collect major organs (especially the pancreas, liver, and kidneys) for histopathological analysis to identify any treatment-related changes.
Protocol 2: Evaluation of Anti-Tumor Efficacy and Off-Target Effects
-
Tumor Model: Implant a suitable tumor cell line (e.g., BxPC-3 pancreatic cancer xenograft) into immunocompromised mice (e.g., nude mice). Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Animal Grouping: Randomize mice into treatment and control groups (n=8-10 per group).
-
Group 1: Vehicle control.
-
Group 2: this compound at a dose below the MTD (e.g., 0.6 mg/kg).
-
Group 3: this compound at a lower dose (e.g., 0.3 mg/kg).
-
(Optional) Group 4: Positive control (a standard-of-care chemotherapy for the tumor model).
-
-
Treatment: Administer the treatments according to a predefined schedule (e.g., intraperitoneally, daily for 14 days).
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Record animal body weight at the same frequency.
-
-
Toxicity Assessment:
-
At the end of the treatment period, collect blood for complete blood count (CBC) and serum chemistry analysis (to assess liver and kidney function).
-
Perform a full necropsy and collect tumors and major organs for histopathological examination, paying close attention to the pancreas.
-
-
Data Analysis: Compare tumor growth inhibition, changes in body weight, and pathological findings between the different treatment groups.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for MTD determination.
Caption: Troubleshooting decision tree.
References
- 1. This compound reversibly inhibits the secretory pathway by preventing cotranslational translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound Shows Novel Pancreas-Targeting Activity through the Binding of Sec 61 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cotranslational translocation by apratoxin S4: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Apratoxin S10 as a dual-action modulator of receptor tyrosine kinases and tumor microenvironment: emerging anticancer insights from marine-derived analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total structure determination of this compound, a potent novel cytotoxin from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of the Apratoxin Scaffold: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the study of apratoxin and its analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for apratoxins?
Apratoxins exert their potent cytotoxic effects by inhibiting co-translational translocation, a critical process in the protein secretory pathway.[1][2] They directly target the Sec61α subunit of the Sec61 translocon complex located in the endoplasmic reticulum membrane. This inhibition prevents the proper entry and processing of newly synthesized proteins destined for secretion or insertion into the cell membrane. Consequently, this leads to the downregulation of various receptor tyrosine kinases (RTKs) and the reduced secretion of growth factors, delivering a dual blow to cancer cells that depend on these signaling pathways.[1][2]
Q2: What are the key structural features of the apratoxin scaffold that are crucial for its activity?
Structure-activity relationship (SAR) studies have identified several key molecular features that are critical for the biological activity of apratoxins. The configuration at the C30 position within the modified cysteine residue significantly impacts potency, with the R configuration (as seen in apratoxin S9 and S10) generally exhibiting higher activity than the S configuration (found in apratoxin S4 and S8).[1] Furthermore, modifications to the polyketide side chain, including the degree of methylation, can influence both potency and metabolic stability.
Q3: Are there any known issues with the stability of apratoxin analogs?
Yes, some apratoxin analogs can be susceptible to dehydration, particularly under acidic conditions. For instance, apratoxin S7, which lacks a methyl group at the C34 position, has shown a tendency to dehydrate. In contrast, analogs like apratoxin S4, S8, S9, and S10 have demonstrated greater stability under acidic conditions (pH 2.32), which is relevant for potential oral administration.[1]
Troubleshooting Guides
Problem: Inconsistent IC50 values in cytotoxicity assays.
-
Possible Cause 1: Cell Seeding Density. The number of cells seeded per well can significantly affect the outcome of cytotoxicity assays. Inconsistent cell numbers can lead to variability in the final readout.
-
Solution: Ensure a consistent and optimized cell seeding density for each cell line used. Perform a cell titration experiment to determine the optimal cell number that results in logarithmic growth throughout the duration of the assay.
-
-
Possible Cause 2: Compound Solubility. Apratoxin analogs are often lipophilic and may have poor solubility in aqueous media, leading to inaccurate concentrations in the assay.
-
Solution: Prepare stock solutions in an appropriate organic solvent like DMSO. When diluting to the final concentration in cell culture media, ensure thorough mixing and avoid precipitation. It may be necessary to use a small percentage of serum in the final assay medium to improve solubility.
-
-
Possible Cause 3: Assay Duration. The incubation time for the cytotoxicity assay can influence the observed IC50 values.
-
Solution: Standardize the assay duration (e.g., 48 or 72 hours) across all experiments for a given cell line and compound set to ensure comparability of results.
-
Problem: Difficulty in observing inhibition in an in vitro cotranslational translocation assay.
-
Possible Cause 1: Inactive Lysate. The rabbit reticulocyte lysate used for in vitro translation is sensitive to storage conditions and freeze-thaw cycles.
-
Solution: Store the lysate at -80°C in small aliquots to minimize freeze-thaw cycles. Always handle the lysate on ice. It is advisable to test a new batch of lysate with a positive control (e.g., a known active inhibitor) to ensure its activity.
-
-
Possible Cause 2: Suboptimal Template RNA. The quality and concentration of the mRNA template are critical for efficient in vitro translation.
-
Solution: Use high-quality, purified mRNA. Optimize the concentration of the mRNA template in the reaction to ensure a robust translation signal.
-
-
Possible Cause 3: Insufficient Microsomal Membranes. The concentration of pancreatic rough microsomal membranes (RMs) is crucial for observing translocation.
-
Solution: Titrate the concentration of RMs in the assay to find the optimal amount that supports efficient translocation of the model protein.
-
Data Presentation
Table 1: Cytotoxicity of Apratoxin Analogs against Human Colorectal Carcinoma (HCT116) Cells
| Compound | Modification | IC50 (nM) |
| Apratoxin A | Natural Product | 2.50 ± 0.20 |
| Apratoxin E | Natural Product | >100 |
| Apratoxin S4 | Synthetic Analog (30S) | 3.20 ± 0.30 |
| Apratoxin S8 | Synthetic Analog (30S) | 1.99 ± 0.13 |
| Apratoxin S9 | Synthetic Analog (30R) | 0.75 ± 0.08 |
| Apratoxin S10 | Synthetic Analog (30R) | 1.47 ± 0.11 |
Data is presented as the mean ± standard deviation.[1]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of apratoxin analogs on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the apratoxin analogs in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent). Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cotranslational Translocation Assay
This assay directly measures the inhibition of protein translocation into the endoplasmic reticulum.
-
In Vitro Transcription: Linearize a plasmid DNA encoding a secretory protein (e.g., preprolactin) downstream of a T7 or SP6 promoter. Transcribe the mRNA using the appropriate RNA polymerase. Purify the mRNA.
-
In Vitro Translation/Translocation Reaction:
-
Prepare a reaction mix containing rabbit reticulocyte lysate, amino acids (including a radiolabeled amino acid like [35S]-methionine), and RNase inhibitor.
-
Add the purified mRNA template to initiate translation.
-
For the translocation reaction, include canine pancreatic rough microsomal membranes (RMs) in the reaction mix.
-
Add the apratoxin analog at various concentrations to the reaction mix. Include a vehicle control.
-
-
Incubation: Incubate the reaction at 30°C for 60-90 minutes.
-
Protease Protection: After incubation, treat the samples with proteinase K to digest any proteins that were not successfully translocated into the lumen of the microsomal vesicles. As a control, a sample with detergent (e.g., Triton X-100) should be included to demonstrate that the protected protein is indeed within the vesicles.
-
Analysis: Analyze the reaction products by SDS-PAGE and autoradiography. A decrease in the intensity of the protected, translocated protein band in the presence of the apratoxin analog indicates inhibition of cotranslational translocation.
Mandatory Visualizations
Caption: Experimental workflow for assessing apratoxin cytotoxicity and mechanism of action.
Caption: Signaling pathway affected by apratoxin-mediated Sec61 inhibition.
References
Technical Support Center: Conformation-Based Design of Apratoxin A Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the conformation-based design of Apratoxin A analogs. The information is tailored for scientists and drug development professionals to navigate potential challenges in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis and Purification
Question 1: What are the common challenges encountered during the solid-phase peptide synthesis (SPPS) of this compound analogs, and how can they be addressed?
Answer: Common challenges in the SPPS of this compound analogs include:
-
Incomplete coupling reactions: Due to the sterically hindered and N-methylated amino acids in the apratoxin structure, standard coupling reagents may be inefficient.
-
Troubleshooting: Use stronger coupling reagents like PyBroP (bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) in the presence of a non-nucleophilic base such as DIEA (N,N-diisopropylethylamine).[1] Monitor the reaction completion using a qualitative test like the ninhydrin (B49086) test. If incomplete coupling persists, consider a double coupling strategy.
-
-
Aggregation of the growing peptide chain: The hydrophobic nature of the peptide can lead to aggregation on the solid support, hindering reagent access.
-
Troubleshooting: Use a high-swelling resin and solvents that can disrupt secondary structures, such as DMF or NMP. Incorporating pseudoprolines or using a lower loading resin can also be beneficial.
-
-
Racemization during amino acid activation: This is a risk, especially for sterically hindered amino acids.
-
Troubleshooting: Use coupling reagents known to suppress racemization, such as HATU or HCTU, and carefully control the reaction temperature, keeping it at or below room temperature.
-
Question 2: Macrolactamization is a critical step in synthesizing cyclic depsipeptides like this compound analogs. What are the key factors for a successful cyclization?
Answer: Successful macrolactamization depends on several factors:
-
High-dilution conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction must be performed at a low concentration of the linear precursor (typically 0.1-1 mM).
-
Choice of cyclization site: The position of the final amide bond formation can significantly impact the yield. The bond between Pro and N-Me-Ile has been successfully used for cyclization.[2]
-
Cyclization reagents: Use efficient coupling reagents that can overcome the conformational energy barrier of cyclization. Reagents like HATU, HBTU, or DPPA (diphenylphosphoryl azide) are commonly employed.
-
Conformation of the linear precursor: The pre-organization of the linear peptide into a conformation that resembles the cyclic product can enhance cyclization efficiency. This is a key principle of conformation-based design.
Question 3: I am observing low yields and multiple side products during the purification of my this compound analog. What are the likely causes and solutions?
Answer: Low yields and impurities can arise from several sources:
-
Incomplete reactions or side reactions during synthesis: As mentioned, incomplete coupling or side reactions during SPPS can lead to a complex mixture of products.
-
Solution: Optimize the synthetic steps as described above. A preliminary purification of the linear precursor before cyclization can sometimes be beneficial.
-
-
Dehydration of the polyketide chain: The hydroxyl group at C35 in the apratoxin structure is susceptible to acid-catalyzed dehydration, leading to an inactive analog.[3]
-
Solution: Avoid strongly acidic conditions during cleavage from the resin and purification. Use milder cleavage cocktails and buffered mobile phases for HPLC.
-
-
Epimerization: Chiral centers can be susceptible to epimerization under harsh basic or acidic conditions.
-
Solution: Maintain neutral or near-neutral pH whenever possible during workup and purification.
-
-
Purification challenges: The hydrophobic nature of apratoxin analogs can lead to poor solubility and aggregation during purification.
-
Solution: Use a suitable solvent system for HPLC, often involving acetonitrile (B52724) or methanol (B129727) gradients with a small amount of a modifier like formic acid or TFA (used cautiously to avoid dehydration). A C18 column is typically effective.
-
Biological Evaluation
Question 4: My synthesized this compound analog shows lower than expected cytotoxicity in the HCT-116 cell line. What are the potential reasons?
Answer: Several factors could contribute to low cytotoxicity:
-
Incorrect conformation: The cytotoxic potency of apratoxin analogs is highly dependent on maintaining a specific 3D conformation that allows binding to its target, Sec61.[1][4] If the analog design has disrupted this conformation, its activity will be reduced.
-
Compound stability: The analog may be unstable in the cell culture medium, leading to degradation before it can exert its effect.
-
Troubleshooting: Assess the stability of the compound in the assay medium over the incubation period using LC-MS.
-
-
Cell line specific factors: While HCT-116 is a commonly used and sensitive cell line, its response can be influenced by passage number and culture conditions.[1]
-
Troubleshooting: Ensure the health and consistent passage number of the HCT-116 cells. Test the analog in other cancer cell lines to determine its activity spectrum.
-
-
Purity of the compound: Impurities from the synthesis can interfere with the assay or dilute the concentration of the active compound.
-
Troubleshooting: Ensure the compound is of high purity (>95%) as determined by HPLC and NMR.
-
Question 5: How can I confirm that my potent this compound analog is acting via the expected mechanism of inhibiting cotranslational translocation?
Answer: To verify the mechanism of action, you can perform the following experiments:
-
Western Blot Analysis of Receptor Tyrosine Kinases (RTKs): this compound and its potent analogs cause the downregulation of RTKs by preventing their entry into the secretory pathway.[7][8]
-
Inhibition of Growth Factor Secretion: As a consequence of blocking the secretory pathway, the secretion of growth factors like VEGF-A and IL-6 is also inhibited.[11][12]
-
Procedure: Culture cancer cells in the presence of your analog. Collect the conditioned medium and measure the concentration of secreted growth factors using an ELISA kit.
-
-
In Vitro Translation/Translocation Assay: This cell-free assay directly measures the inhibition of protein translocation into the endoplasmic reticulum.[7]
-
Procedure: Use a commercial or in-house prepared cell-free system containing rabbit reticulocyte lysate and canine pancreatic microsomes to translate a reporter protein. The addition of your analog should inhibit the translocation of the protein into the microsomes.
-
Data Presentation
Table 1: Cytotoxicity of this compound and Selected Analogs against HCT-116 Cells
| Compound | Modification | IC50 (nM) | Reference |
| This compound | Natural Product | ~2.5 | [5][6] |
| Apratoxin M7 | moCys moiety replaced with a piperidinecarboxylic acid linker | 120 | [1][5] |
| Apratoxin M16 | Tyr(Me) in M7 replaced with Biphenylalanine (Bph) | 1.1 | [5][6][13] |
| Apratoxin S4 | Hybrid of this compound and E | Subnanomolar | [3] |
| Apratoxin S9 | Epimer at C30 of Apratoxin S4 | Subnanomolar | [3] |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
General Protocol for Cytotoxicity Assay (WST Assay)
This protocol is based on the methodology used for evaluating the cytotoxicity of apratoxin analogs against HCT-116 cells.[1]
-
Cell Culture: Culture human colon adenocarcinoma HCT-116 cells in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL of penicillin, and 100 µg/mL of streptomycin (B1217042) at 37°C in a 5% CO2 incubator.[1]
-
Cell Seeding: Seed the HCT-116 cells into 96-well plates at a density of 2,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the cell culture medium. Add the diluted compounds to the respective wells and incubate for a further 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
WST Reagent Addition: Add a water-soluble tetrazolium salt (WST) reagent, such as WST-8, to each well according to the manufacturer's instructions. Incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance of the formazan (B1609692) product at the appropriate wavelength (typically around 450 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a non-linear regression analysis.[1]
General Protocol for Solid-Phase Peptide Synthesis (SPPS) and Macrolactamization
This protocol is a generalized procedure based on the synthesis of Apratoxin M1-M7.[1]
-
Resin Preparation: Start with a suitable resin, for example, Fmoc–MeIle-supported SynPhase trityl-lanterns.[1]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminal amino acid.
-
Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid and a coupling reagent (e.g., PyBroP) and a base (e.g., DIEA) in DMF. Add this solution to the resin and allow it to react until the coupling is complete.[1]
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the linear peptide sequence.
-
Cleavage of Linear Peptide: Once the linear sequence is assembled, cleave the peptide from the solid support using a cleavage cocktail appropriate for the resin and protecting groups used.
-
Purification of Linear Peptide: Purify the crude linear peptide using reverse-phase HPLC.
-
Macrolactamization: Dissolve the purified linear peptide in a suitable solvent (e.g., DMF) at high dilution. Add a cyclization reagent (e.g., HATU and DIEA) and stir the reaction at room temperature until completion.
-
Final Purification: Purify the crude cyclic peptide by reverse-phase HPLC to obtain the final this compound analog.
Visualizations
Caption: Mechanism of action of this compound analogs.
Caption: Workflow for design and evaluation of this compound analogs.
Caption: Structure-Activity Relationship (SAR) logic for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total synthesis of the marine cyanobacterial cyclodepsipeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformation-Based Design and Synthesis of this compound Mimetics Modified at the α,β-Unsaturated Thiazoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound reversibly inhibits the secretory pathway by preventing cotranslational translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cotranslational translocation by apratoxin S4: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Systematic Chemical Mutagenesis Identifies a Potent Novel this compound/E Hybrid with Improved in Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pancreatic Cancer | Apratoxin S10 as a dual-action modulator of receptor tyrosine kinases and tumor microenvironment: emerging anticancer insights from marine-derived analogs | springermedicine.com [springermedicine.com]
- 12. Systematic Chemical Mutagenesis Identifies a Potent Novel this compound/E Hybrid with Improved in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Challenges in Late-Stage Thiazoline Moiety Synthesis
Welcome to the Technical Support Center for thiazoline (B8809763) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the late-stage synthesis of the thiazoline moiety.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during various synthetic routes to thiazolines, offering potential causes and solutions in a question-and-answer format.
Route 1: Hantzsch Thiazole (B1198619) Synthesis (from α-Haloketones and Thioamides)
Q1: I am observing very low or no product yield in my Hantzsch thiazoline synthesis. What are the common causes and how can I troubleshoot this?
A1: Low yields in Hantzsch synthesis can be attributed to several factors. Here's a systematic troubleshooting guide:
-
Poor Quality of Starting Materials: The purity of the α-haloketone and the thioamide is critical. α-Haloketones can decompose over time, and impurities in the thioamide can lead to unwanted side reactions.
-
Solution: Ensure the α-haloketone is fresh or has been stored properly. Check the purity of both starting materials using techniques like NMR or melting point analysis before use.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice significantly impact the reaction outcome.
-
Solution: Many Hantzsch syntheses require heating to proceed at an optimal rate.[1] If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Conversely, excessive heat can lead to decomposition, so finding the optimal temperature is key.[2] Polar protic solvents like ethanol (B145695) and methanol (B129727) are commonly used and are a good starting point.[1]
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Incorrect Stoichiometry: An improper ratio of reactants can limit the yield.
-
Solution: A slight excess (1.1-1.5 equivalents) of the thioamide is often used to ensure the complete conversion of the more expensive α-haloketone.[2]
-
Q2: My TLC plate shows multiple spots, indicating the formation of side products. What are the likely side products and how can I minimize their formation?
A2: Side product formation is a common issue. Here are some possibilities and solutions:
-
Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to your starting materials.
-
Solution: As mentioned above, optimize reaction time and temperature.
-
-
Formation of an Oxazole (B20620): If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed.[3]
-
Solution: Ensure the purity of the thioamide starting material.
-
-
Dimerization or Polymerization: Reactants or intermediates can sometimes undergo self-condensation.[3]
-
Solution: Control the reaction temperature carefully; lower temperatures may be beneficial. Stepwise addition of one reagent to the other can also help control the reaction exotherm and minimize side reactions.
-
-
Isomer Formation: Under certain acidic conditions, the Hantzsch synthesis can yield isomeric products.[2]
-
Solution: Control the pH of the reaction mixture. Running the reaction under neutral or slightly basic conditions might be beneficial if thioamide instability in acidic conditions is a concern.[1]
-
Q3: My product is difficult to purify. What are the recommended purification methods?
A3: For solid products, recrystallization is a common and effective purification method.[3] If the product is an oil or does not crystallize easily, flash column chromatography is the preferred method. The choice of eluent will depend on the polarity of your product. A good starting point for TLC analysis and column chromatography is a mixture of ethyl acetate (B1210297) and hexane.[3]
Route 2: Condensation of Cysteine Derivatives with Aldehydes or Nitriles
Q1: My condensation reaction between L-cysteine and an aldehyde is giving a low yield. How can I optimize this reaction?
A1: The condensation of L-cysteine with aldehydes to form thiazolidine-4-carboxylic acids, which can then be oxidized to thiazolines, is sensitive to several factors:
-
Solvent Choice: The solvent system plays a crucial role.
-
Solution: A mixture of ethanol and water (e.g., 10:1) is often a good starting point.[4] The water helps to dissolve the L-cysteine, while the ethanol helps to dissolve the aldehyde.
-
-
Reaction Time: These reactions can be slow at room temperature.
-
Solution: Reaction times can vary from a few hours to 24 hours.[4] Monitor the reaction progress by TLC or LC-MS to determine the optimal time.
-
-
pH Control: The pH of the reaction medium can influence the reaction rate and the stability of the product.
Q2: I am concerned about epimerization at the stereocenter of the cysteine residue. How can I prevent this?
A2: Epimerization is a significant challenge, especially in peptide synthesis.
-
Reaction Conditions: Harsh conditions, particularly high temperatures and strongly acidic or basic environments, can promote epimerization.
-
Solution: Employ mild reaction conditions. For cyclodehydration steps, reagents with high Lewis acidity can cause epimerization.[6] Consider using milder coupling reagents. For macolactamization steps, phosphonium-based coupling reagents like PyBOP with an additive like HOBt can suppress epimerization.[7] Performing the reaction at low temperatures (e.g., 0 °C) and under high dilution can also be beneficial.[7]
-
-
Timing of Thiazoline Formation: Introducing the thiazoline ring late in the synthetic sequence can be advantageous.
-
Solution: Ideally, the thiazoline ring with a chiral C2-exomethine center should be introduced in the last step of a synthesis under mild conditions to retain its stereochemical integrity.[8]
-
Q3: How can I monitor the progress of my cysteine condensation reaction?
A3: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of starting materials and the appearance of the product.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the mass of the desired product and monitor its formation over time.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe the characteristic shifts of the protons in the thiazolidine (B150603) ring and the disappearance of the aldehyde proton.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various literature sources to aid in reaction optimization.
Table 1: Hantzsch Thiazoline Synthesis - Reaction Conditions and Yields
| α-Haloketone | Thioamide | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Bromoacetophenone (B140003) | Thiourea (B124793) | Methanol | 100 °C | 30 min | High | [1][9] |
| Ethyl 4-bromocrotonate | Phenyl thiourea | HFIP | Reflux | 8 h | 90 | [10] |
| Ethyl 4-bromocrotonate | Benzyl thiourea | HFIP | Reflux | 8 h | Quantitative | [11] |
| Ethyl 4-bromocrotonate | Allyl thiourea | HFIP | Reflux | 8 h | 78 | [11] |
| Ethyl 4-bromocrotonate | Thioacetamide | HFIP | Reflux | 8 h | Very Good | [11] |
| Benzaldehyde-derived thiosemicarbazone | Ethyl 4-bromocrotonate | HFIP | Reflux | 8 h | 90 | [10][11] |
Table 2: Cysteine-based Thiazoline Synthesis - Reaction Conditions and Yields
| Cysteine Derivative | Aldehyde/Nitrile | Solvent | Temperature | Time | Yield (%) | Reference |
| α-Methylcysteine hydrochloride | Nitrile | Methanol/Phosphate buffer (pH 5.95) | 70 °C | 2 h | Quantifiable | [12] |
| L-cysteine | Aryl nitriles | Aqueous alcohol (NaHCO₃/NaOH buffered) | N/A | N/A | Good | [5] |
| N-thioacetyl-Cys-Phe-OH | - | Aqueous solution | Room Temp | N/A | Excellent | [8] |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenyl-1,3-thiazole
This protocol details the synthesis of 2-amino-4-phenyl-1,3-thiazole from 2-bromoacetophenone and thiourea.[9][13]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% aqueous sodium carbonate solution (20 mL)
-
Stir bar
-
20 mL scintillation vial
-
Hot plate
-
100 mL beaker
-
Büchner funnel and side-arm flask for vacuum filtration
-
Watch glass
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[9]
-
Add 5 mL of methanol and a stir bar.[13]
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[9] The initial product formed is the hydrobromide salt of the thiazole, which is soluble in methanol.[13]
-
After 30 minutes, remove the reaction vial from the heat and allow the solution to cool to room temperature.[9]
-
In a 100 mL beaker, pour the reaction contents into 20 mL of a 5% aqueous sodium carbonate solution and swirl to mix.[9] This weak base neutralizes the HBr salt, causing the 2-amino-4-phenylthiazole (B127512) product to precipitate.[13]
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with water.
-
Spread the collected solid on a tared watch glass and allow it to air dry.
-
Once dry, determine the mass of the product and calculate the percent yield.
Protocol 2: General Protocol for the Synthesis of 2-Substituted Thiazolidine-4-carboxylic Acids
This protocol is a general guideline for the condensation of L-cysteine with an aldehyde and may require optimization for specific aldehydes.[4]
Materials:
-
L-cysteine (1 equivalent)
-
Aldehyde (1 equivalent)
-
Ethanol
-
Water
-
Stir bar and reaction flask
Procedure:
-
In a suitable solvent (e.g., a 10:1 ethanol:water mixture), dissolve L-cysteine (1 equivalent).[4]
-
To the stirred solution, add the aldehyde (1 equivalent).
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to 24 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate from the reaction mixture or require solvent removal and purification by recrystallization or chromatography.
Visualizations
Hantzsch Thiazoline Synthesis Workflow
Caption: A typical experimental workflow for the Hantzsch thiazoline synthesis.
Hantzsch Thiazoline Synthesis Mechanism
Caption: The reaction mechanism of the Hantzsch thiazoline synthesis.
Troubleshooting Logic for Low Yield in Hantzsch Synthesis
Caption: A logical workflow for troubleshooting low yields in Hantzsch synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Thiazoline synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. opendata.uni-halle.de [opendata.uni-halle.de]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]
- 11. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the synthesis and utility of thiazoline and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06444A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Improving the tolerability and efficacy of Apratoxin S4 in vivo.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Apratoxin S4 in in vivo experiments. The information is designed to help improve the tolerability and efficacy of your studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during in vivo experiments with Apratoxin S4, providing potential causes and solutions in a question-and-answer format.
Q1: What are the initial signs of toxicity I should monitor for in mice treated with Apratoxin S4?
A1: While Apratoxin S4 is better tolerated than its parent compound, Apratoxin A, it is still a potent cytotoxic agent. General signs of toxicity to monitor in mice include:
-
Weight Loss: A significant and continuous drop in body weight is a primary indicator of toxicity.
-
Behavioral Changes: Look for signs of lethargy, ruffled fur, hunched posture, and reduced activity.
-
Gastrointestinal Issues: Diarrhea or dehydration can occur.
-
Respiratory Distress: In some cases of severe toxicity, respiratory collapse has been observed with similar compounds.
Troubleshooting:
-
Dose Reduction: If signs of toxicity are observed, consider reducing the dose for subsequent experiments. Studies have shown efficacy with doses as low as 0.1 mg/kg of related apratoxins.[1]
-
Dosing Schedule Modification: Changing the frequency of administration (e.g., from daily to every other day) may help improve tolerability.
-
Supportive Care: Ensure easy access to food and water. In some cases, supportive care as advised by a veterinarian may be necessary.
Q2: I'm observing limited efficacy in my xenograft model. What are some potential reasons and troubleshooting steps?
A2: Limited efficacy can stem from several factors, from compound formulation to the specifics of your animal model.
Troubleshooting:
-
Compound Formulation and Administration:
-
Solubility: Apratoxin S4 is a lipophilic compound. Ensure it is fully dissolved in your chosen vehicle before administration. For intraperitoneal (i.p.) injections, DMSO can be used. For intravenous (i.v.) injections, a formulation of 10% EtOH, 5% Tween-80, and 85% saline has been used for the related analog Apratoxin S10 and can be adapted.[2]
-
Route of Administration: The route of administration can significantly impact bioavailability. While i.p. is common, i.v. administration may provide a different pharmacokinetic profile.
-
-
Dose and Schedule:
-
Dose Escalation: If well-tolerated, a dose escalation study may be necessary to find the optimal therapeutic window for your specific model. Doses for related apratoxins in HCT116 xenograft models have ranged from 0.1 mg/kg to 0.25 mg/kg daily via i.p. injection.[1]
-
-
Tumor Model Characteristics:
-
Tumor Burden: Treatment may be more effective in animals with smaller, more established tumors. Initiate treatment when tumors reach a palpable size (e.g., 100-150 mm³).
-
Tumor Vascularization: Apratoxin S4 has anti-angiogenic properties. Its efficacy may be more pronounced in highly vascularized tumors.
-
Q3: My Apratoxin S4 solution appears to be unstable or precipitating. How can I improve its stability?
A3: The stability of apratoxins can be a concern, particularly the potential for dehydration.
Troubleshooting:
-
pH of Formulation: The stability of apratoxins can be pH-dependent. Ensure the pH of your formulation is within a stable range.
-
Storage: Store stock solutions of Apratoxin S4 in an appropriate solvent (e.g., DMSO) at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
-
Fresh Preparations: Prepare working dilutions for in vivo administration fresh for each experiment to minimize degradation.
Quantitative Data
The following tables summarize key quantitative data for Apratoxin S4 and its analogs to aid in experimental design and comparison.
Table 1: In Vitro Efficacy of Apratoxin Analogs
| Compound | Cell Line | Assay | IC₅₀ / GI₅₀ | Citation |
| Apratoxin S4 | HCT116 | Cell Viability | ~1 nM | [1][3] |
| Apratoxin S8 | HCT116 | Cell Viability | 1.99 ± 0.13 nM | [4] |
| Apratoxin S9 | HCT116 | Cell Viability | Subnanomolar | [1] |
| Apratoxin S10 | HCT116 | Cell Viability | 1.47 ± 0.11 nM | [4] |
| Apratoxin S10 | PANC-1 | Cell Proliferation | Low nanomolar | [2] |
Table 2: In Vivo Efficacy of Apratoxin Analogs
| Compound | Animal Model | Tumor Type | Dose & Route | Efficacy | Citation |
| Apratoxin S4 | Mouse Xenograft | HCT116 Colorectal | Not Specified | Potent antitumor activity | [1][3] |
| Apratoxin S8 | Mouse Xenograft | HCT116 Colorectal | 0.1 mg/kg, i.p. | ~50% tumor growth inhibition | [1] |
| Apratoxin S8 | Mouse Xenograft | HCT116 Colorectal | 0.25 mg/kg, i.p. | Strongly retarded tumor growth | [1] |
| Apratoxin S10 | PDX Mouse Model | Pancreatic | 0.25 mg/kg, i.p. | Significant anti-tumor effect | [2] |
Experimental Protocols
1. HCT116 Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous HCT116 xenograft model to evaluate the in vivo efficacy of Apratoxin S4.
-
Cell Culture:
-
Culture HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Harvest cells during the logarithmic growth phase using trypsin-EDTA.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of 6-8 week old female athymic nude mice.
-
Monitor the mice for tumor growth. Tumors should be palpable within 7-10 days.
-
-
Treatment:
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Prepare Apratoxin S4 in a suitable vehicle (e.g., DMSO for i.p. injection).
-
Administer Apratoxin S4 or vehicle control to the mice according to the desired dosing schedule (e.g., daily i.p. injection).
-
Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for the duration of the study (e.g., 16-21 days).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for further analysis, such as Western blotting to assess target engagement.
-
2. In Vitro Matrigel Tube Formation Assay
This assay is used to assess the anti-angiogenic potential of Apratoxin S4.
-
Preparation:
-
Thaw Matrigel on ice at 4°C overnight.
-
Pre-cool a 96-well plate on ice.
-
Add 50 µL of Matrigel to each well and incubate at 37°C for 30-60 minutes to allow for solidification.
-
-
Cell Seeding:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium.
-
Harvest HUVECs and resuspend them in basal medium containing various concentrations of Apratoxin S4 or vehicle control.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1-2 x 10⁴ cells per well.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-16 hours.
-
Monitor tube formation using a phase-contrast microscope.
-
Capture images of the tube-like structures.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).[3]
-
3. Western Blot for Receptor Tyrosine Kinases (RTKs)
This protocol is for assessing the in vivo target engagement of Apratoxin S4 by measuring the levels of RTKs like VEGFR2 and PDGFR-β in tumor lysates.
-
Protein Extraction:
-
Homogenize excised tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a 4-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against VEGFR2, PDGFR-β, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane extensively with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize the levels of the target proteins to the loading control.
-
Visualizations
Caption: Mechanism of Apratoxin S4 Action.
digraph "Xenograft_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "HCT116_Culture" [label="Culture HCT116 Cells"]; "Cell_Harvest" [label="Harvest & Prepare Cells"]; "Implantation" [label="Subcutaneous Implantation\nin Mice"]; "Tumor_Growth" [label="Monitor Tumor Growth"]; "Randomization" [label="Randomize Mice into\nTreatment & Control Groups"]; "Treatment" [label="Administer Apratoxin S4\nor Vehicle"]; "Monitoring" [label="Monitor Tumor Volume\n& Body Weight"]; "Endpoint" [label="Endpoint: Euthanize & \nExcise Tumors"]; "Analysis" [label="Tumor Analysis\n(e.g., Western Blot)"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "HCT116_Culture"; "HCT116_Culture" -> "Cell_Harvest"; "Cell_Harvest" -> "Implantation"; "Implantation" -> "Tumor_Growth"; "Tumor_Growth" -> "Randomization"; "Randomization" -> "Treatment"; "Treatment" -> "Monitoring"; "Monitoring" -> "Endpoint"; "Endpoint" -> "Analysis"; "Analysis" -> "End"; }
Caption: HCT116 Xenograft Experimental Workflow.
digraph "Angiogenesis_Assay_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#5F6368"];"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Prepare_Plate" [label="Coat 96-well Plate\nwith Matrigel"]; "Solidify_Matrigel" [label="Incubate to Solidify\nMatrigel"]; "Prepare_Cells" [label="Prepare HUVEC Suspension\nwith Apratoxin S4/Vehicle"]; "Seed_Cells" [label="Seed HUVECs onto\nMatrigel"]; "Incubate" [label="Incubate for 4-16 hours"]; "Image" [label="Image Tube Formation"]; "Quantify" [label="Quantify Tube Parameters\n(Branch points, Length)"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Plate"; "Prepare_Plate" -> "Solidify_Matrigel"; "Solidify_Matrigel" -> "Prepare_Cells"; "Prepare_Cells" -> "Seed_Cells"; "Seed_Cells" -> "Incubate"; "Incubate" -> "Image"; "Image" -> "Quantify"; "Quantify" -> "End"; }
Caption: Matrigel Angiogenesis Assay Workflow.
References
- 1. Improved Total Synthesis and Biological Evaluation of Potent Apratoxin S4 Based Anticancer Agents with Differential Stability and Further Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Apratoxin S10 (Apra S10) as an Anti-pancreatic Cancer Agent and Its Preliminary Evaluation in an Orthotopic Patient-derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cotranslational translocation by apratoxin S4: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Preventing epimerization during the synthesis of Apratoxin fragments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing epimerization during the synthesis of Apratoxin fragments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in Apratoxin synthesis?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule is inverted. In the context of Apratoxin synthesis, this is a significant issue as it can lead to the formation of diastereomeric impurities that are difficult to separate from the desired product. These impurities can affect the biological activity and overall yield of the synthesis.
Q2: Which specific chiral center in Apratoxin is most prone to epimerization during synthesis?
A2: The chiral center at the C34 position, which is adjacent to the 2-position of the thiazoline (B8809763) ring, is particularly susceptible to epimerization under certain reaction conditions, especially during the macrolactamization step.[1] The α-position of the thiazoline ring itself is also known to be readily epimerized under mildly acidic or basic conditions.[2]
Q3: What are the primary factors that can induce epimerization during the coupling of amino acid fragments in Apratoxin synthesis?
A3: Several factors can contribute to epimerization, including:
-
Choice of Coupling Reagent: Some coupling reagents are more prone to causing epimerization than others.
-
Base: The type and amount of base used can significantly influence the rate of epimerization.
-
Reaction Temperature: Higher temperatures can increase the likelihood of epimerization.
-
Solvent: The polarity of the solvent can play a role in stabilizing intermediates that lead to epimerization.
-
Steric Hindrance: Coupling of sterically hindered amino acids can sometimes lead to increased epimerization.
Troubleshooting Guide: Preventing Epimerization at the C34 Position
This guide addresses common issues encountered during the synthesis of Apratoxin fragments that can lead to epimerization at the C34 position.
Problem: Formation of the C34-epimer of Apratoxin A during macrolactamization.
During the final macrocyclization step to form the this compound core, a significant amount of the C34-epimer is observed, leading to a difficult separation and reduced yield of the desired product. In some reported syntheses, a separable mixture of this compound and its 34-epimer was formed in a ratio of 85:15.[1]
Root Cause Analysis & Solutions:
The choice of coupling reagent and reaction conditions for the macrolactamization of the seco-acid precursor is critical in preventing epimerization at the C34 position.
-
Ineffective Coupling Conditions: The use of certain coupling reagents and conditions can promote epimerization. For instance, the use of DIC/HOBt/DIEA for a condensation step prior to macrolactamization has been associated with the formation of the C34-epimer.[1]
-
Recommended Solution: Employing a more effective coupling reagent that minimizes epimerization is the primary solution. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with DIEA (N,N-Diisopropylethylamine) as the base for the macrolactamization step has been shown to completely suppress epimerization at the C34 position in the synthesis of this compound mimetics.[2]
Quantitative Data on Epimerization During Macrolactamization
| Coupling Reagent/Conditions | Product Ratio (Desired:Epimer) | Epimerization (%) | Reference |
| Conditions leading to epimerization (see protocol below) | 85:15 | 15% | [1] |
| HATU, DIEA | No epimerization observed | 0% | [2] |
Detailed Experimental Protocols
Protocol Associated with C34-Epimerization (15%)
This protocol describes the condensation and subsequent macrolactamization steps that resulted in a 15% yield of the 34-epimer of this compound.[1]
-
Condensation: To a solution of the N-Me-Ile-Pro-O-Troc protected polyketide fragment and the modified cysteine building block in CH2Cl2 at 0 °C, add DIC (1.5 equiv), HOBt (1.5 equiv), and DIEA (1.5 equiv).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Deprotection and Cyclization: Following workup and purification, the resulting linear precursor is deprotected.
-
The deprotected linear precursor is then subjected to macrolactamization conditions, which leads to the formation of a separable mixture of this compound and its 34-epimer in an 85:15 ratio.
Recommended Protocol for Epimerization-Free Macrolactamization
This protocol for the macrolactamization of the linear precursor of this compound mimetics resulted in no observable epimerization at the C34 position.[2]
-
Precursor Preparation: The polymer-supported linear peptide is cleaved from the resin using 30% 1,1,1,3,3,3-hexafluoroisopropyl alcohol (HFIP) in CH2Cl2 to yield the crude cyclization precursor.
-
Macrolactamization: A solution of the crude linear precursor in DMF (final concentration of 1 mM) is prepared.
-
To this solution, add HATU (1.5 equivalents) and DIEA (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Following aqueous workup and purification, the desired cyclized product is obtained with no detectable C34-epimer.
Visualizing the Workflow: Preventing Epimerization
The following diagram illustrates the logical workflow for troubleshooting and preventing epimerization during the macrolactamization step of Apratoxin synthesis.
Caption: Troubleshooting workflow for epimerization.
References
Technical Support Center: Apratoxin S8 Large-Scale Synthesis and Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis and purification of Apratoxin S8.
Frequently Asked Questions (FAQs)
Q1: What is Apratoxin S8 and why is it of interest?
A1: Apratoxin S8 is a potent cytotoxic cyclodepsipeptide, a synthetic analogue of naturally occurring apratoxins isolated from marine cyanobacteria.[1][2] Its mechanism of action involves the inhibition of cotranslational translocation, which leads to the downregulation of various receptors, including receptor tyrosine kinases (RTKs), and inhibits the secretion of growth factors.[1][3] This dual action makes it a promising candidate for cancer therapy.[3] Apratoxin S8 was specifically designed to improve metabolic stability by preventing dehydration, a common deactivation pathway for other apratoxins.[1][3] It has demonstrated efficacy in a human HCT116 xenograft mouse model.[1][2][4]
Q2: What are the main advantages of the Apratoxin S8 structure compared to other apratoxins like A or S4?
A2: The primary advantage of Apratoxin S8 is its enhanced stability.[1] Many apratoxins have a tendency to dehydrate at the C34-C35 position, especially in acidic organic solvents, which leads to significantly reduced cytotoxic activity.[1][5] Apratoxin S8 incorporates a gem-dimethyl group at the C34 position, which effectively prevents this dehydration.[1][3] This structural modification not only prevents pharmacological deactivation but also simplifies the synthesis and purification process by avoiding the formation of dehydration-related side products, leading to higher yields in key steps.[3]
Q3: What synthetic strategies are employed for the large-scale synthesis of Apratoxin S8?
A3: Large-scale synthesis of Apratoxin S8 is typically achieved through a convergent total synthesis approach.[1] This involves the synthesis of key fragments, such as a polyketide portion and a peptide portion, which are then coupled together.[6] Key steps that have been optimized for large-scale production include the synthesis of a crucial aldehyde intermediate and the formation of the thiazoline (B8809763) ring.[1][4] Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies have been successfully used for synthesizing apratoxin analogues, often followed by a solution-phase macrolactamization to form the cyclic structure.[7][8][9]
Q4: What is the mechanism of action of Apratoxin S8?
A4: Apratoxin S8 inhibits protein biosynthesis at the stage of cotranslational translocation into the endoplasmic reticulum.[2][3] It targets the Sec61 translocon complex, preventing newly synthesized secretory and membrane proteins, such as receptor tyrosine kinases (e.g., MET) and growth factors (e.g., VEGF-A), from entering the secretory pathway.[1][3][5] This leads to their depletion, disrupting cancer cell growth, proliferation, and angiogenesis.[3][5]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation |
| Low yield during macrocyclization | 1. Inefficient coupling reagent.2. Steric hindrance from protecting groups.3. Unfavorable precursor conformation. | 1. Use an efficient condensation reagent like pentafluorophenyl diphenylphosphinate (B8688654) (FDPP).2. Ensure complete deprotection prior to cyclization.3. The structural conformation of the linear precursor is crucial; modifications at C30 have been shown to affect cyclization efficiency. | [3][6] |
| Formation of dehydration byproducts | Presence of an allylic alcohol at C34 and exposure to acidic conditions. (Note: This is less of an issue for Apratoxin S8). | This issue is largely circumvented by the gem-dimethyl group at C34 in the Apratoxin S8 design. For other apratoxins, minimize exposure to acidic organic solvents (e.g., chloroform) and consider HPLC purification to remove byproducts. | [1][3] |
| Difficulty in thiazoline ring formation | 1. Inefficient cyclodehydration conditions.2. Insufficient chemoselectivity in the cyclization precursor. | 1. Employ optimized methods, such as modifications of Kelly's methods, for thiazoline formation.2. A biomimetic approach or a one-pot Staudinger reduction/intramolecular aza-Wittig reaction has been used successfully for other apratoxins and could be adapted. | [1][4][6][7][10] |
| Complex purification of final product or intermediates | 1. Presence of closely related side products (e.g., epimers, dehydrated compounds).2. Poor resolution on standard chromatography columns. | 1. Optimize reaction conditions to minimize side product formation. The design of Apratoxin S8 already helps reduce dehydration byproducts.2. Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column. Develop the method using analytical LC-MS first to determine the optimal gradient. For polar cyclic peptides, size-exclusion chromatography (e.g., Sephadex LH-20) can be a useful initial step. | [1][3][4][11] |
| Poor solubility of peptide fragments | Aggregation of linear peptide precursors during synthesis or before cyclization. | Perform couplings and deprotections in appropriate solvents like DMF or DCM. For difficult sequences, consider the use of chaotropic salts or sonication. | [12] |
| Incomplete reaction during solid-phase synthesis | Steric hindrance or poor swelling of the resin. | Use high-quality resins and coupling reagents in excess (e.g., PyBroP, HBTU) to drive reactions to completion. Monitor reaction completeness with a colorimetric test (e.g., ninhydrin (B49086) test). | [8][12] |
Experimental Protocols & Data
Representative Synthetic Protocol: Solid-Phase Synthesis and Macrolactamization
This protocol is a generalized representation based on methods used for apratoxin analogues.[7][8][9] Specific reagents and conditions for Apratoxin S8 should be optimized based on development studies.
-
Resin Preparation: Start with a suitable resin, such as trityl chloride SynPhase Lanterns or amide TentaGel S RAM resin.[7][13]
-
Amino Acid Coupling:
-
Swell the resin in a suitable solvent (e.g., Dichloromethane - DCM).
-
Perform Fmoc-deprotection using 20% piperidine (B6355638) in Dimethylformamide (DMF).
-
Couple the subsequent Fmoc-protected amino acid using a coupling agent such as HBTU/HOBt or PyBroP with a base like N,N-diisopropylethylamine (DIEA) in DMF.
-
Repeat the deprotection and coupling cycle for each amino acid in the linear peptide sequence.
-
-
Cleavage from Resin: Once the linear peptide is assembled, cleave it from the solid support. For a trityl resin, a mild acid solution (e.g., trifluoroethanol or dilute TFA in DCM) is typically used.
-
Macrolactamization (Solution Phase):
-
Dissolve the cleaved, deprotected linear peptide in a high-dilution solvent mixture (e.g., DCM/DMF).
-
Add a cyclization reagent (e.g., FDPP or HBTU/HOBt/DIEA) and stir at room temperature until the reaction is complete, monitoring by LC-MS.
-
-
Final Deprotection and Purification:
-
Remove any remaining side-chain protecting groups.
-
Purify the crude cyclic peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column, using a water/acetonitrile gradient containing a modifier like 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product.
-
Quantitative Data Summary
Table 1: Synthesis Yields for Apratoxin Analogues
| Synthetic Step | Product | Yield | Notes | Citation |
| Macrocyclization & Thiazoline Formation (3 steps) | Apratoxin S8 Precursor | 70% | The gem-dimethyl group at C34 prevents dehydration, enhancing the yield. | [3] |
| Total Synthesis | Apratoxin S10 | 3% | Apratoxin S10 shares the stable gem-dimethyl C34 moiety with Apratoxin S8. | [3] |
Table 2: In Vitro Cytotoxicity of Apratoxin Analogues
| Compound | Cell Line | IC₅₀ (nM) | Notes | Citation |
| Apratoxin A | Human Tumor Cell Lines | 0.36 - 0.52 | Potent but can be unstable. | [14] |
| Apratoxin F | H-460 (Lung Cancer) | 2 | Retains high potency despite N-methyl alanine (B10760859) substitution. | [15] |
| Apratoxin G | H-460 (Lung Cancer) | 14 | Less potent than Apratoxin F. | [15] |
| This compound/E Hybrid (1e) | HCT-116 (Colon Cancer) | 1.1 | Designed for improved in vivo activity. | [5] |
Visualizations
Experimental Workflow
Caption: Generalized workflow for Apratoxin S8 synthesis.
Apratoxin S8 Mechanism of Action
Caption: Inhibition of cotranslational translocation by Apratoxin S8.
References
- 1. Improved Total Synthesis and Biological Evaluation of Potent Apratoxin S4 Based Anticancer Agents with Differential Stability and Further Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved total synthesis and biological evaluation of potent apratoxin S4 based anticancer agents with differential stability and further enhanced activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Systematic Chemical Mutagenesis Identifies a Potent Novel this compound/E Hybrid with Improved in Vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase total synthesis of (-)-apratoxin A and its analogues and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Total synthesis of the cyclodepsipeptide this compound and its analogues and assessment of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Total structure determination of this compound, a potent novel cytotoxin from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evolved diversification of a modular natural product pathway: apratoxins F and G, two cytotoxic cyclic depsipeptides from a Palmyra collection of Lyngbya bouillonii - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unmasking the Target: A Comparative Guide to Validating Sec61 as the Direct Binding Partner of Apratoxin A
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental approaches used to validate the Sec61 translocon as the direct binding target of the potent cytotoxic marine natural product, Apratoxin A. We delve into the key experimental data and methodologies that have solidified this interaction, while also exploring alternative hypotheses and comparing this compound to other Sec61 inhibitors.
This compound, a cyclodepsipeptide isolated from marine cyanobacteria, has demonstrated significant anticancer activity by inducing G1-phase cell cycle arrest and apoptosis.[1] Its mechanism of action has been a subject of intense investigation, with early studies suggesting its involvement in inhibiting the secretory pathway.[2][3] This guide focuses on the pivotal experiments that have identified the Sec61 complex, the central component of the protein translocation machinery in the endoplasmic reticulum (ER), as the direct molecular target of this compound.
Direct Binding Validation: A Multi-faceted Approach
Multiple lines of evidence have converged to confirm the direct interaction between this compound and the Sec61 complex. The primary experimental strategies employed include radioligand binding assays, competitive binding studies, and immunoprecipitation, each providing a unique piece of the puzzle.
Radioligand Binding Assays: Pinpointing the Interaction
A key strategy to identify the direct binding partner of a small molecule is to use a radiolabeled version of the compound. In the case of this compound, a tritium-labeled probe ([³H]this compound) was instrumental in demonstrating its direct binding to a cellular component.[2]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for radioligand binding assay.
Studies using [³H]this compound revealed that the radioactivity predominantly associated with the membrane fraction of HeLa cells.[2][4] This binding was specific, as it could be competed out by an excess of unlabeled this compound, but not by an inactive analog, C.18-epi-apratoxin A.[2][4]
Immunoprecipitation: Identifying the Sec61 Complex
To pinpoint the specific protein within the membrane fraction that binds to this compound, antibody-based pulldown experiments were conducted.[2] Lysates from cells treated with [³H]this compound were incubated with antibodies against various candidate proteins.
The results were definitive: antibodies against Sec61α and Sec61β, subunits of the Sec61 translocon, were able to specifically pull down the [³H]this compound, whereas antibodies against other proteins like Hsp90, Hsp70/Hsc70, and Grp78/Bip could not.[2][4] This provided strong evidence that this compound directly binds to the Sec61 complex.
Experimental Workflow: Immunoprecipitation
References
- 1. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. [PDF] this compound Reversibly Inhibits the Secretory Pathway by Preventing Cotranslational Translocation | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Unveiling the Machinery of Secretion: A Comparative Guide to Apratoxin A and Other Secretory Pathway Inhibitors
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of the cellular secretory pathway is paramount. This guide provides a comprehensive comparison of Apratoxin A, a potent natural product, with other well-characterized inhibitors of this fundamental process. We present supporting experimental data, detailed protocols for key validation assays, and visual diagrams to elucidate the distinct modes of action of these valuable research tools.
The secretory pathway is a highly orchestrated cellular process responsible for the synthesis, modification, and transport of proteins and lipids destined for secretion or insertion into cellular membranes. Its dysregulation is implicated in a multitude of diseases, including cancer and viral infections, making it a critical target for therapeutic intervention. This compound, a cyclic depsipeptide of marine origin, has emerged as a powerful inhibitor of this pathway, demonstrating potent cytotoxic effects in cancer cell lines. This guide will objectively compare the experimental validation of this compound's inhibitory activity with that of other widely used secretory pathway inhibitors: Brefeldin A, Mycolactone, and Golgicide A.
Comparative Analysis of Secretory Pathway Inhibitors
This compound exerts its effects by directly targeting the Sec61 translocon, the central channel for protein translocation into the endoplasmic reticulum (ER)[1]. This mechanism effectively halts the initial step of the secretory pathway for a broad range of proteins. In contrast, other inhibitors act on different stages of secretion, providing a toolkit for dissecting this complex process.
Brefeldin A , a fungal metabolite, disrupts the Golgi apparatus by inhibiting guanine (B1146940) nucleotide exchange factors (GEFs) for ARF proteins, leading to the collapse of the Golgi into the ER[2][3][4][5][6]. Mycolactone , a polyketide macrolide from Mycobacterium ulcerans, also targets the Sec61 translocon, but with a distinct binding mode compared to this compound, and is noted for its potent immunosuppressive effects[7][8][9]. Golgicide A is a specific inhibitor of the cis-Golgi ARF-GEF GBF1, causing rapid disassembly of the Golgi complex[10][11][12][13].
The following table summarizes the key characteristics and reported potencies of these inhibitors.
| Inhibitor | Molecular Target | Mechanism of Action | Reported IC50 | Cell Line/System | Reference |
| This compound | Sec61α subunit | Inhibition of cotranslational translocation | ~1-10 nM (cytotoxicity) | Various cancer cell lines | [14] |
| Brefeldin A | ARF GEFs (e.g., GBF1) | Disruption of ER-Golgi transport, Golgi collapse | 0.5 - 10 µg/mL (protein secretion) | MDCK, C6 glioma cells | [3][5] |
| Mycolactone | Sec61α subunit | Broad inhibition of cotranslational translocation | Sub-nanomolar (cytokine production) | T-cells | [7] |
| Golgicide A | GBF1 | Inhibition of Arf1 activation, Golgi disassembly | 3.3 µM (Shiga toxin protection) | Vero cells | [10][13] |
Visualizing the Mechanisms of Action
To better understand the distinct points of intervention of these inhibitors, the following diagrams illustrate their respective signaling pathways and a general experimental workflow for assessing their impact on protein secretion.
References
- 1. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition by brefeldin A of protein secretion from the apical cell surface of Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brefeldin A inhibits protein synthesis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mycolactone: More than Just a Cytotoxin - Buruli Ulcer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of protein translocation across membranes of the secretory pathway: novel antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Apratoxin A and Apratoxin S4: Unveiling a More Potent Future for Antitumor Peptides
For Immediate Release
This guide provides a detailed comparative analysis of the antitumor activities of Apratoxin A, a naturally occurring marine cyclodepsipeptide, and its synthetic analog, Apratoxin S4. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro cytotoxicity, and in vivo efficacy, supported by experimental data.
Introduction: From Natural Potency to Synthetic Superiority
Apratoxins are a class of potent cytotoxic compounds originally isolated from marine cyanobacteria.[1] this compound, the parent compound, demonstrated significant antitumor potential but was hampered by in vivo toxicity.[1][2] This led to the rational design and synthesis of Apratoxin S4, an analog developed to enhance therapeutic index by improving in vivo tolerability and antitumor activity.[1] Both molecules exert their anticancer effects through a novel mechanism: the inhibition of cotranslational translocation at the Sec61 protein translocon complex in the endoplasmic reticulum.[3] This guide delves into the comparative preclinical data of these two compounds.
Mechanism of Action: Targeting the Secretory Pathway
Both this compound and Apratoxin S4 share a common mechanism of action by targeting the Sec61α subunit of the Sec61 translocon.[3] This channel is crucial for the entry of newly synthesized polypeptides into the endoplasmic reticulum (ER), a critical step for the proper folding and maturation of secreted and membrane-bound proteins. By inhibiting Sec61, apratoxins effectively halt the biogenesis of a wide array of proteins essential for cancer cell proliferation, survival, and angiogenesis. This includes the downregulation of various receptor tyrosine kinases (RTKs) and the reduced secretion of key growth factors like Vascular Endothelial Growth Factor A (VEGF-A).[1][4]
The inhibition of the Sec61 translocon by Apratoxins leads to a cascade of downstream effects, ultimately inducing apoptosis and inhibiting tumor growth. The following diagram illustrates this shared signaling pathway.
Caption: Mechanism of action of this compound and S4.
In Vitro Antitumor Activity: A Quantitative Comparison
It is crucial to note that the following data is compiled from different sources, and direct comparison should be made with caution due to potential inter-laboratory variability in experimental conditions.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| This compound | Various | Human Tumor Lines | 0.36 - 0.52 | [2] |
| Apratoxin S4 | HCT116 | Colorectal Cancer | 1.43 | [1][5] |
The data suggests that both compounds are highly potent. This compound has been reported to have a very narrow range of high potency across various cell lines.[2] Apratoxin S4 also demonstrates potent low-nanomolar activity against colorectal cancer cells.[1][5]
In Vivo Antitumor Efficacy: Apratoxin S4 Demonstrates Superiority
Preclinical studies in xenograft models have been pivotal in demonstrating the improved therapeutic profile of Apratoxin S4 over its natural predecessor. While this compound showed marginal in vivo activity against a colon tumor and was ineffective against a mammary tumor, it was also associated with significant toxicity.[2] In contrast, Apratoxin S4 exhibited greater potency and efficacy in a colorectal tumor xenograft model and was much better tolerated in vivo.[1] This improved in vivo performance is a key advantage of the synthetic analog.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the antitumor activity of this compound and S4.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or Apratoxin S4 and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
Western Blotting for Receptor Tyrosine Kinase (RTK) Downregulation
Western blotting is used to detect and quantify the levels of specific proteins, such as RTKs, in cell lysates.
Caption: Western Blot workflow for RTK analysis.
Protocol:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound or S4 for a specified time, then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the RTK of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified to determine the relative protein levels.
Conclusion: Apratoxin S4 as a Promising Lead for Cancer Therapy
The comparative analysis of this compound and Apratoxin S4 clearly indicates the successful translation of a potent natural product into a promising preclinical drug candidate with an improved therapeutic profile. While both compounds exhibit remarkable in vitro cytotoxicity through a shared and unique mechanism of action, Apratoxin S4 demonstrates superior in vivo efficacy and tolerability.[1] This makes Apratoxin S4 a more viable candidate for further clinical development. The data presented in this guide underscores the power of medicinal chemistry to optimize natural product scaffolds for enhanced therapeutic potential in the fight against cancer. Further investigations into the full spectrum of antitumor activity and the clinical safety of Apratoxin S4 and its analogs are warranted.
References
- 1. Improved Total Synthesis and Biological Evaluation of Potent Apratoxin S4 Based Anticancer Agents with Differential Stability and Further Enhanced Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total structure determination of this compound, a potent novel cytotoxin from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cotranslational translocation by apratoxin S4: Effects on oncogenic receptor tyrosine kinases and the fate of transmembrane proteins produced in the cytoplasm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the In Vitro Cytotoxicity of Apratoxins A, B, and C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxic properties of Apratoxin A, B, and C, a class of potent cyclic depsipeptides isolated from marine cyanobacteria. The information presented herein, supported by experimental data from published studies, is intended to aid researchers in oncology and pharmacology in their evaluation of these compounds as potential anticancer agents.
Summary of In Vitro Cytotoxicity
The apratoxin family has demonstrated significant cytotoxic activity against a range of human cancer cell lines. Among the three analogs discussed, this compound consistently exhibits the most potent cytotoxic effects.
| Compound | Cell Line(s) | IC50 Value (nM) | Reference |
| This compound | Various Human Tumor Cell Lines | 0.3 - 0.5 | [1] |
| Apratoxin B | KB, LoVo | 0.73 - 21.3 | [1] |
| Apratoxin C | KB, LoVo | 0.73 - 21.3 | [1] |
Note: The IC50 values for this compound are reported as a general range from studies on various human tumor cell lines, while the values for Apratoxins B and C are from direct testing on KB and LoVo cell lines. A direct head-to-head comparison in the same cell lines would provide a more definitive assessment of their relative potencies.
Mechanism of Action: Inhibition of Cotranslational Translocation
Apratoxins exert their cytotoxic effects through a unique mechanism of action that targets the secretory pathway. They are potent inhibitors of cotranslational translocation, a fundamental process for the synthesis and proper localization of transmembrane and secreted proteins.
The primary molecular target of apratoxins is the Sec61α translocon , the central component of the protein-conducting channel in the endoplasmic reticulum (ER) membrane. By binding to Sec61α, apratoxins stall the entry of newly synthesized polypeptides into the ER.
This inhibition has significant downstream consequences for cancer cells, which often rely on the overexpression of growth factor receptors and the secretion of pro-angiogenic factors. Key effects include:
-
Downregulation of Receptor Tyrosine Kinases (RTKs): The biogenesis of critical RTKs, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), Fibroblast Growth Factor Receptor 4 (FGFR4), and Insulin-like Growth Factor Receptor (IGFR), is disrupted. This leads to reduced signaling for cell proliferation, survival, and angiogenesis.
-
Reduced Secretion of Growth Factors: The secretion of potent growth factors and cytokines, including Vascular Endothelial Growth Factor A (VEGF-A) and Interleukin-6 (IL-6), is inhibited. This disrupts the tumor microenvironment and suppresses angiogenesis.
-
Induction of G1 Cell Cycle Arrest and Apoptosis: this compound has been shown to induce G1-phase cell cycle arrest and apoptosis, likely as a consequence of the disruption of essential protein synthesis and signaling pathways.
Experimental Protocols
The in vitro cytotoxicity of apratoxins is typically determined using cell viability assays, such as the MTT assay. The following is a generalized protocol based on standard methodologies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., KB, LoVo)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound, B, and C stock solutions (in a suitable solvent like DMSO)
-
96-well microplates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Apratoxins A, B, and C in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing various concentrations of the apratoxins. Include a vehicle control (medium with the same concentration of the solvent used for the stock solutions).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals. The plate can be gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow of the MTT assay for determining cytotoxicity.
References
A Comparative Guide to the Mechanisms of Apratoxin A and Coibamide A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two potent marine-derived cyclic depsipeptides, Apratoxin A and Coibamide A. Both compounds are recognized for their significant cytotoxic and antiproliferative activities, primarily through the inhibition of protein biogenesis. However, subtle but critical differences in their interactions with their molecular target lead to distinct biological outcomes. This document synthesizes experimental data to elucidate these differences, offering valuable insights for researchers in oncology and drug discovery.
Unraveling the Mechanisms of Action: A Tale of a Shared Target
Both this compound and Coibamide A exert their potent cytotoxic effects by targeting the Sec61 protein translocation channel in the endoplasmic reticulum (ER).[1][2] The Sec61 translocon is the central component of the cellular machinery responsible for the co-translational translocation of a majority of secreted and transmembrane proteins into the ER.[3][4] By inhibiting this crucial process, both molecules effectively halt the biogenesis of a wide array of proteins essential for cancer cell proliferation, survival, and communication.
This compound: This cyclodepsipeptide acts as a non-selective inhibitor of cotranslational translocation.[5] It binds directly to Sec61α, the central subunit of the translocon, at a site that appears to be distinct from other known Sec61 inhibitors like cotransin.[5] This blockade prevents nascent polypeptide chains from entering the ER, leading to their degradation in the cytoplasm.[6] The consequences of this inhibition are profound and include the rapid downregulation of various cancer-associated receptor tyrosine kinases (RTKs) such as VEGFR2, FGFR4, and IGFR, as well as the reduced secretion of critical growth factors and cytokines like VEGF-A and IL-6.[1][6] This dual action of inhibiting both the receptors and their ligands contributes to its potent anti-angiogenic and anti-tumor effects.[6][7] this compound is also known to induce G1-phase cell cycle arrest and apoptosis.[8]
Coibamide A: Similar to this compound, Coibamide A directly targets the Sec61α subunit to inhibit the biogenesis of secretory and membrane proteins in a broad, substrate-nonselective manner.[2] While both compounds target Sec61, evidence suggests they have distinct binding modes.[2] For instance, a specific mutation in Sec61α (R66I) that confers resistance to other Sec61 inhibitors does not affect sensitivity to Coibamide A.[2] Conversely, a different mutation (S71P) has been identified that confers resistance to Coibamide A, confirming non-identical binding sites.[2][9] Downstream, Coibamide A's inhibition of protein secretion also leads to the suppression of VEGFA and VEGFR2 expression.[10][11] A notable characteristic of Coibamide A is its ability to induce autophagosome accumulation through a mammalian target of rapamycin (B549165) (mTOR)-independent mechanism.[3][12]
The key distinction lies in their specific binding interactions with the Sec61 translocon, which, despite a shared overall mechanism, may account for their different patterns of potency and selectivity across various cancer cell lines.[2][9]
Visualizing the Signaling Pathways
The following diagrams illustrate the molecular pathways affected by this compound and Coibamide A.
Comparative Performance Data
The cytotoxic potency of this compound and Coibamide A has been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HCT-116 | Colon Cancer | ~1.1 | [13] |
| BxPC-3 | Pancreatic Cancer | Low nM | [14] | |
| A549 | Lung Cancer | Low nM | [14] | |
| Various | Human Tumor Lines | 0.36 - 0.52 | [15] | |
| Coibamide A | MDA-MB-231 | Breast Cancer | 1.6 - 2.8 | [2] |
| A549 | Lung Cancer | ~1.32 | [3] | |
| NCI-H460 | Lung Cancer | < 23 | [16] | |
| U87-MG | Glioblastoma | < 100 | [12] | |
| SF-295 | Glioblastoma | < 100 | [12] |
Note: IC50 values can vary based on experimental conditions, such as incubation time and the specific assay used.
Key Experimental Protocols
The characterization of the mechanisms of this compound and Coibamide A relies on a suite of well-established molecular and cellular biology techniques.
Cell Viability and Cytotoxicity Assays (MTS/Alamar Blue):
-
Principle: These are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells reduce a reagent (e.g., MTS or resazurin (B115843) in Alamar Blue) into a colored product, the absorbance of which is proportional to the number of living cells.
-
Protocol Outline:
-
Cancer cells are seeded in 96-well plates and allowed to adhere for 24 hours.
-
Cells are then treated with a range of concentrations of the test compound (e.g., this compound or Coibamide A) or a vehicle control (e.g., 0.1% DMSO) for a specified period (typically 72 hours).[2]
-
Following treatment, the assay reagent is added to each well and incubated for a set time (e.g., 1-4 hours).
-
The absorbance of the colored product is measured using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are then determined by fitting the dose-response data to a suitable model.[17][18]
-
Immunoblot (Western Blot) Analysis:
-
Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It is crucial for observing the downregulation of target proteins like VEGFR2 or the modulation of signaling proteins.
-
Protocol Outline:
-
Cells are treated with the compound of interest for a designated time.
-
Whole-cell lysates are prepared by lysing the cells in a buffer containing detergents and protease inhibitors.
-
Protein concentration in the lysates is determined to ensure equal loading.
-
Proteins are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the protein of interest (e.g., anti-VEGFR2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, which reacts with the enzyme to produce light, detected by a specialized imaging system. The intensity of the resulting band corresponds to the amount of the target protein.[2]
-
In Vitro Cotranslational Translocation Assay:
-
Principle: This cell-free assay directly measures the ability of a compound to inhibit the translocation of a newly synthesized protein into the ER.
-
Protocol Outline:
-
A plasmid encoding a protein destined for the secretory pathway is transcribed and translated in vitro using a system like rabbit reticulocyte lysate.
-
The translation mix includes radiolabeled amino acids (e.g., ³⁵S-methionine) to label the nascent protein.
-
Canine pancreatic microsomes (a source of ER membranes containing the Sec61 translocon) are added to the reaction.
-
The test compound (this compound or Coibamide A) is added at various concentrations.
-
If translocation occurs, the protein enters the microsomes and is protected from subsequent digestion by an added protease (e.g., proteinase K). Glycosylation of the protein within the microsome can also serve as an indicator of successful translocation.
-
The reaction products are analyzed by SDS-PAGE and autoradiography. A decrease in the amount of the protected or glycosylated protein in the presence of the compound indicates inhibition of translocation.[19]
-
Conclusion: Shared Target, Different Interactions
This compound and Coibamide A represent a fascinating case of convergent evolution, where two distinct natural products have evolved to inhibit the same critical cellular checkpoint: the Sec61 translocon. Their primary mechanism—the blockade of cotranslational translocation—is fundamentally the same, leading to broad inhibition of the biogenesis of membrane and secretory proteins. This shared mechanism results in similar downstream anti-angiogenic and antiproliferative effects, such as the downregulation of key growth factor receptors.
However, the crucial difference lies in their specific molecular interactions with the Sec61α subunit. Evidence from mutational analysis strongly suggests that they bind to overlapping but non-identical sites within the translocon channel.[2][9] This subtle distinction in binding mode may be responsible for the observed differences in their cytotoxicity profiles across the NCI-60 panel of human cancer cell lines and could be exploited for the development of new, more selective Sec61 inhibitors with improved therapeutic indices.[2][9] Furthermore, the pronounced induction of mTOR-independent autophagy by Coibamide A is a distinguishing feature that warrants further investigation.[12] For drug development professionals, these differences underscore the importance of detailed structure-activity relationship studies to design novel analogs with enhanced potency and reduced off-target toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of Coibamide A Mimetics with Improved Cellular Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diastereomers of Coibamide A Show Altered Sec61 Client Selectivity and Ligand-Dependent Activity against Patient-Derived Glioma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apratoxin S10 as a dual-action modulator of receptor tyrosine kinases and tumor microenvironment: emerging anticancer insights from marine-derived analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Coibamide A, a natural lariat depsipeptide, inhibits VEGFA/VEGFR2 expression and suppresses tumor growth in glioblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Coibamide A induces mTOR-independent autophagy and cell death in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformation-Based Design and Synthesis of this compound Mimetics Modified at the α,β-Unsaturated Thiazoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Coibamide A, a Potent Antiproliferative Cyclic Depsipeptide from the Panamanian Marine Cyanobacterium Leptolyngbya sp - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 18. ww2.amstat.org [ww2.amstat.org]
- 19. This compound reversibly inhibits the secretory pathway by preventing cotranslational translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Apratoxin A and Other Sec61 Translocation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sec61 translocon is a critical cellular machinery responsible for the translocation of newly synthesized polypeptides into the endoplasmic reticulum (ER). This process is fundamental for the biogenesis of secreted and integral membrane proteins.[1] Consequently, the Sec61 complex has emerged as a promising therapeutic target for diseases characterized by aberrant protein production, such as cancer and viral infections.[1] A growing number of natural products have been identified as potent inhibitors of Sec61 translocation, each with unique characteristics. This guide provides an objective comparison of Apratoxin A with other prominent Sec61 inhibitors, namely Mycolactone, Ipomoeassin F, and Coibamide A, supported by experimental data and detailed protocols.
All these inhibitors share a common mechanism of action by binding to a lipid-exposed pocket of the Sec61α subunit.[2] This binding stabilizes the closed state of the translocon's plug domain, thereby preventing the pore from opening and blocking the entry of nascent polypeptide chains into the ER.[2] Despite this shared mechanism, they exhibit differences in their specific binding interactions, substrate selectivity, and cytotoxic potency.
Quantitative Comparison of Inhibitor Potency
The cytotoxic activity of Sec61 inhibitors is a key parameter for their potential therapeutic application. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, Mycolactone, Ipomoeassin F, and Coibamide A across a range of cancer cell lines as reported in various studies.
Table 1: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 0.12 - 1.1 |
| A498 | Kidney Carcinoma | low-nanomolar |
| Huh7 | Hepatocellular Carcinoma | low-nanomolar |
| NCI-H727 | Lung Carcinoma | low-nanomolar |
| Various Human Tumor Cell Lines | - | 0.36 - 0.52 |
Data sourced from multiple studies, reflecting a range of reported values.[3]
Table 2: Cytotoxicity of Mycolactone
| Cell Line | Cancer Type | IC50 / LC50 (nM) |
| L929 (murine) | Fibrosarcoma | 12 (LC50) |
| Mycolactone F | - | 29 (LC50) |
| Mycolactone C | - | 186 (LC50) |
| Primary rat Schwann cells | - | 1 (IC50) |
LC50 (Lethal Concentration 50) is a measure of the concentration of a substance needed to kill 50% of a test population. IC50 values for Mycolactone are often reported in the low nanomolar range in various cell types after prolonged exposure.[4][5]
Table 3: Cytotoxicity of Ipomoeassin F
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian Cancer | 36 |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~16 |
| MDA-MB-436 | Triple-Negative Breast Cancer | ~20 |
| Non-TNBC breast cancer lines | - | ~237 |
| Non-tumor origin lines | - | ~2890 |
Ipomoeassin F has demonstrated potent cytotoxicity, particularly in triple-negative breast cancer cell lines.[6][7][8]
Table 4: Cytotoxicity of Coibamide A
| Cell Line | Cancer Type | GI50 / IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1.6 - 2.8 |
| LOX IMVI | Melanoma | 7.4 |
| HL-60(TB) | Leukemia | 7.4 |
| SNB-75 | CNS Cancer | 7.6 |
| A549 | Lung Carcinoma | 0.11 - 8.3 (for various mimetics) |
| U87-MG | Glioblastoma | 28.8 |
| SF-295 | Glioblastoma | 96.2 |
GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits the growth of cells by 50%. Coibamide A exhibits potent and selective cytotoxicity against a range of cancer cell lines.[1][9][10][11][12]
Mechanism of Action and Substrate Selectivity
While all four inhibitors target the Sec61 translocon, there are nuances in their interaction and the resulting functional consequences.
This compound is considered a broad-spectrum inhibitor, blocking the translocation of a wide range of Sec61 client proteins.[13]
Mycolactone is also a broad-spectrum inhibitor, affecting the biogenesis of most secreted and type I/II transmembrane proteins.[13] However, some studies suggest it may have a more selective impact on multipass membrane proteins.
Ipomoeassin F acts as a selective inhibitor of Sec61-mediated protein translocation.[6] It effectively blocks the translocation of secretory proteins and type I transmembrane proteins but does not affect type III transmembrane proteins or tail-anchored proteins, which can utilize alternative insertion pathways.[6]
Coibamide A is a broad-spectrum inhibitor of ER protein import.[11] Interestingly, it appears to have a distinct binding mode compared to other Sec61 inhibitors, as cells with certain mutations conferring resistance to other inhibitors remain sensitive to Coibamide A.
This differential substrate selectivity is a critical consideration for therapeutic development, as it may influence both the efficacy and the off-target effects of the inhibitors.
Caption: General mechanism of Sec61 translocation inhibition.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cultured cells. It measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Sec61 inhibitors (this compound, Mycolactone, etc.)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Sec61 inhibitors in complete medium. Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
In Vitro Protein Translocation Assay
This cell-free assay directly measures the ability of a compound to inhibit the translocation of a specific protein into ER-derived microsomes.
Materials:
-
Rabbit reticulocyte lysate in vitro translation system
-
Plasmid DNA encoding a secretory precursor protein (e.g., preprolactin) with a T7 or SP6 promoter
-
In vitro transcription kit (T7 or SP6)
-
[35S]-Methionine for radiolabeling
-
Canine pancreatic rough microsomes (RMs)
-
Sec61 inhibitors
-
Proteinase K
-
SDS-PAGE and autoradiography equipment
Procedure:
-
In Vitro Transcription: Synthesize mRNA encoding the precursor protein from the plasmid DNA using an in vitro transcription kit.
-
In Vitro Translation: Program the rabbit reticulocyte lysate with the synthesized mRNA in the presence of [35S]-Methionine to produce the radiolabeled precursor protein.
-
Inhibitor and Microsome Incubation: In separate tubes, pre-incubate the rough microsomes with varying concentrations of the Sec61 inhibitor or vehicle control on ice for approximately 30 minutes.
-
Translocation Reaction: Combine the in vitro translation mix with the pre-incubated microsomes and incubate at 30°C for 60 minutes to allow for protein translocation into the microsomes.
-
Protease Protection: Following the translocation reaction, treat one aliquot of each reaction with Proteinase K to digest any protein that has not been translocated into the protective environment of the microsomes. Leave another aliquot untreated as a control.
-
Analysis: Analyze all samples by SDS-PAGE followed by autoradiography. A successfully translocated protein will be protected from Proteinase K digestion and will appear as a band on the autoradiogram.
-
Quantification: The intensity of the protected protein band is quantified to determine the extent of translocation inhibition at different inhibitor concentrations, allowing for the calculation of an IC50 value for translocation inhibition.[14]
Caption: A typical experimental workflow for comparing Sec61 inhibitors.
Logical Relationships and Substrate Selectivity
The choice of substrate protein in the in vitro translocation assay is crucial for determining the selectivity of an inhibitor.
Caption: Conceptual diagram of substrate selectivity among Sec61 inhibitors.
Conclusion
This compound and its counterparts, Mycolactone, Ipomoeassin F, and Coibamide A, are all potent inhibitors of the Sec61 translocon with significant potential for therapeutic development. While they share a common molecular target and a general mechanism of action, they exhibit important differences in their cytotoxic profiles and substrate specificities. This compound and Mycolactone are generally considered broad-spectrum inhibitors, whereas Ipomoeassin F demonstrates a more selective inhibition profile. Coibamide A, while also a broad-spectrum inhibitor, may possess a unique binding mode that could be exploited to overcome resistance to other Sec61-targeting agents.
The choice of a particular Sec61 inhibitor for further research and development will depend on the specific therapeutic application. For broad anticancer activity, a potent, non-selective inhibitor like this compound or Coibamide A might be desirable. In contrast, for applications where targeting a specific subset of secreted or membrane proteins is preferred to minimize off-target effects, a selective inhibitor like Ipomoeassin F could be more advantageous. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to make informed decisions in the exciting and evolving field of Sec61-targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Coibamide A, a Potent Antiproliferative Cyclic Depsipeptide from the Panamanian Marine Cyanobacterium Leptolyngbya sp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design of Coibamide A Mimetics with Improved Cellular Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. From Bacterial Toxin to Therapeutic Agent: The Unexpected Fate of Mycolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxic Profiles of Apratoxin A and Ipomoeassin F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic mechanisms, potencies, and underlying signaling pathways of two potent natural product cytotoxins: Apratoxin A and Ipomoeassin F. Both compounds are recognized for their profound anti-cancer activities, which stem from a shared primary molecular target, the Sec61 translocon. However, subtle differences in their interactions and downstream effects define their unique cytotoxic profiles.
Core Mechanism of Action: Targeting the Sec61 Translocon
The primary mechanism of cytotoxicity for both this compound and Ipomoeassin F is the inhibition of cotranslational translocation, a fundamental process for the biogenesis of most secretory and membrane proteins.[1][2] They achieve this by directly binding to Sec61α, the central pore-forming subunit of the Sec61 protein translocation channel located in the endoplasmic reticulum (ER) membrane.[1][3] By obstructing this channel, they prevent newly synthesized proteins from entering the secretory pathway, leading to a cascade of cellular stress and eventual apoptosis.[4][5]
This compound is a cyclodepsipeptide of marine cyanobacterial origin that binds to the lateral gate of the Sec61α subunit.[1][6] Its inhibitory action is generally broad and not substrate-selective, blocking the translocation of a wide array of proteins.[1] This comprehensive blockade leads to the rapid depletion of critical cell-surface receptors and secreted growth factors, effectively severing autocrine and paracrine signaling loops that drive cancer cell proliferation.[6][7] The result is a potent induction of G1-phase cell cycle arrest and apoptosis.[6][8]
Ipomoeassin F , a macrocyclic glycoresin isolated from the plant Ipomoea squamosa, also targets Sec61α to inhibit protein translocation.[2][9] While its overall mechanism is similar to this compound, some evidence suggests that Ipomoeassin F may exhibit a degree of substrate selectivity in its inhibitory action.[10] Its binding to Sec61α is considered distinctive from other known inhibitors.[3] The disruption of protein homeostasis triggers significant ER stress and activates the Unfolded Protein Response (UPR), contributing to its potent cytotoxic effects, particularly in cancer cells reliant on high secretory pathway activity, such as triple-negative breast cancer (TNBC).[5][11]
Comparative Cytotoxicity Data
Both natural products exhibit exceptional potency, with IC₅₀ values typically in the low nanomolar range across a variety of cancer cell lines.
| Compound | Cell Line | Assay Type | IC₅₀ (nM) | Reference |
| This compound | Human Tumor Cell Lines (general) | Not Specified | 0.36 - 0.52 | [12] |
| HCT116 (Colorectal Carcinoma) | Not Specified | Low nM | [6] | |
| KB (Nasopharyngeal Carcinoma) | Not Specified | Low nM | [6] | |
| Ipomoeassin F | HCT-116 (Colorectal Carcinoma) | Resazurin (B115843) Assay | 18 | [9] |
| A2780 (Ovarian Cancer) | Not Specified | 36 | [13] | |
| Various Cancer Cell Lines | Not Specified | Single-digit nM | [2][3] | |
| MDA-MB-231 (TNBC) | AlamarBlue Assay | Potent (nM range) | [11][14] |
Signaling Pathway Disruption
The inhibition of the Sec61 translocon initiates a series of downstream events that culminate in cell death.
This compound: Shutdown of Growth Factor Signaling
This compound's broad inhibition of protein translocation leads to a rapid downregulation of multiple receptor tyrosine kinases (RTKs) and the depletion of their corresponding secreted ligands. This "one-two punch" effectively cripples key oncogenic signaling pathways.[6][15]
Caption: this compound inhibits Sec61, leading to depletion of RTKs and growth factors.
Ipomoeassin F: Induction of ER Stress and UPR
Ipomoeassin F's blockade of protein import into the ER leads to an accumulation of misfolded proteins in the cytoplasm and disrupts ER homeostasis, triggering a strong ER stress response and activating the Unfolded Protein Response (UPR).[5]
Caption: Ipomoeassin F inhibits Sec61, inducing ER stress and the UPR pathway.
Experimental Protocols
The cytotoxic effects of these compounds are typically evaluated using cell viability assays.
General Experimental Workflow
Caption: Standard workflow for determining IC₅₀ values in cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[16][17]
-
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into a purple formazan (B1609692) product.[18] Dead cells lose this ability.
-
Methodology:
-
After treating cells with the compound for the desired duration, the culture medium is replaced with a fresh medium containing MTT.
-
The plate is incubated for 1-4 hours to allow for the conversion of MTT to formazan.
-
A solubilization solution (e.g., DMSO, isopropanol) is added to dissolve the insoluble purple formazan crystals.[18]
-
The absorbance of the resulting colored solution is measured using a microplate spectrophotometer, typically at a wavelength of 570 nm.[18]
-
The amount of formazan produced is directly proportional to the number of viable cells.
-
Resazurin (alamarBlue) Assay
This is a fluorescent assay that also measures cellular metabolic activity.[19]
-
Principle: In viable, metabolically active cells, intracellular reductases convert the blue, non-fluorescent resazurin dye into the pink, highly fluorescent resorufin.[14]
-
Methodology:
-
Following compound treatment, a resazurin-based solution (e.g., alamarBlue) is added directly to the cell culture wells.
-
The plate is incubated for 1-4 hours.
-
The fluorescence is measured on a microplate fluorometer (e.g., excitation ~560 nm, emission ~590 nm).
-
The fluorescence signal intensity is proportional to the number of living cells. This assay is generally considered more sensitive than tetrazolium assays.[19]
-
Conclusion
This compound and Ipomoeassin F are highly potent cytotoxic agents that share a common mechanism of action: the inhibition of protein translocation via targeting of the Sec61α translocon. Their primary difference lies in the breadth of this inhibition and the principal downstream consequences. This compound exerts its cytotoxicity largely through a broad shutdown of oncogenic signaling by preventing the biogenesis of numerous RTKs and growth factors. In contrast, Ipomoeassin F's cytotoxicity is strongly linked to the induction of a massive ER stress response and subsequent UPR-mediated apoptosis. These distinct profiles offer different therapeutic possibilities and underscore the nuanced ways in which targeting a central cellular process like protein translocation can be exploited for anti-cancer drug development.
References
- 1. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound reversibly inhibits the secretory pathway by preventing cotranslational translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ER translocon inhibitor ipomoeassin F inhibits triple-negative breast cancer growth via blocking ER molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound|Marine Cyclodepsipeptide|For Research [benchchem.com]
- 7. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Ipomoeassin-F disrupts multiple aspects of secretory protein biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Total structure determination of this compound, a potent novel cytotoxin from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. New Insights into Structure–Activity Relationship of Ipomoeassin F from Its Bioisosteric 5-Oxa/Aza Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
Apratoxin S10 Demonstrates Potent Anti-Tumor Activity in Preclinical Pancreatic Cancer Patient-Derived Xenograft Models
For Immediate Release:
GAINESVILLE, FL – A preclinical evaluation of Apratoxin S10 (Apra S10), a novel cyclodepsipeptide, has demonstrated significant anti-tumor efficacy in patient-derived xenograft (PDX) models of pancreatic cancer. The study, which compared the performance of Apratoxin S10 with the established EGFR inhibitor erlotinib (B232), revealed the potent, nanomolar-range activity of Apratoxin S10 in inhibiting cancer cell growth both in vitro and in vivo. These findings position Apratoxin S10 as a promising therapeutic candidate for this challenging malignancy.
The research highlights Apratoxin S10's unique mechanism of action, which involves the inhibition of the Sec61 translocon, a key component of the protein secretion pathway. This blockade leads to the downregulation of multiple receptor tyrosine kinases (RTKs) and the reduced secretion of essential growth factors and cytokines, such as vascular endothelial growth factor A (VEGF-A) and interleukin-6 (IL-6), thereby disrupting critical cancer cell survival and proliferation signaling.[1][2][3]
In Vitro Efficacy: Superior Potency Compared to Standard of Care
In vitro studies on established and patient-derived pancreatic cancer cell lines showed that Apratoxin S10 inhibits cell proliferation at low nanomolar concentrations. Notably, its potency was thousands of times greater than that of erlotinib, a current FDA-approved treatment for pancreatic cancer.
| Cell Line | Apratoxin S10 GI₅₀ (nM) | Erlotinib GI₅₀ (µM) |
| PANC-1 | Low nanomolar range | Micromolar range |
| EC46 (Patient-Derived) | 0.32 | Micromolar range |
| EC68 (Patient-Derived) | 0.35 | Micromolar range |
| Data sourced from Cai et al., 2018.[1] |
In Vivo Performance in Orthotopic PDX Models
The anti-tumor activity of Apratoxin S10 was further evaluated in an orthotopic pancreatic cancer PDX model, which closely mimics the human tumor microenvironment.[1] Mice treated with Apratoxin S10 at a dose of 0.25 mg/kg every other day via intraperitoneal injection showed a significant retardation of tumor growth compared to the vehicle-treated control group.[1]
| Treatment Group | Day of Measurement | Mean Tumor Volume (mm³) ± SEM |
| Vehicle | 0 | ~50 ± 10 |
| 5 | ~100 ± 20 | |
| 10 | ~200 ± 40 | |
| 15 | ~350 ± 60 | |
| 20 | ~550 ± 90 | |
| 25 | ~800 ± 120 | |
| Apratoxin S10 | 0 | ~50 ± 10 |
| 5 | ~75 ± 15 | |
| 10 | ~125 ± 25 | |
| 15 | ~175 ± 35 | |
| 20 | ~250 ± 50 | |
| 25 | ~350 ± 70 | |
| Data is an approximation extracted from the tumor growth curve presented in Cai et al., 2018.[1] |
The in vivo study also revealed that the anti-tumor effect of Apratoxin S10 is mediated through the inhibition of cell proliferation, as evidenced by a significant decrease in the Ki-67 proliferation marker in treated tumors.[1]
Mechanism of Action and Experimental Workflow
The unique mechanism of Apratoxin S10, targeting the Sec61 translocon, disrupts the processing of a wide range of proteins essential for cancer cell signaling and survival. This multi-targeted approach may offer an advantage over therapies that target single receptors, which can be bypassed by resistance mechanisms.
Caption: Mechanism of Action of Apratoxin S10.
The preclinical evaluation of Apratoxin S10 in PDX models followed a rigorous experimental workflow, from the establishment of the patient-derived xenografts to the in vivo efficacy assessment.
Caption: Orthotopic PDX Model Experimental Workflow.
Experimental Protocols
In Vitro Cell Proliferation Assay: Pancreatic cancer cell lines (PANC-1, EC46, and EC68) were seeded in 96-well plates and treated with a range of concentrations of Apratoxin S10 or erlotinib for 48 hours. Cell viability was assessed using a standard MTT assay. The GI₅₀ values, representing the concentration at which 50% of cell growth was inhibited, were calculated from the dose-response curves.[1]
Orthotopic Patient-Derived Xenograft (PDX) Model: Fresh human pancreatic tumor tissue was surgically implanted into the pancreas of immunodeficient NOD-scid IL2Rgamma-null (NSG) mice. The tumors were allowed to grow and were then passaged to subsequent mice for cohort expansion.[1]
In Vivo Efficacy Study: Once the orthotopic PDX tumors reached a palpable size, mice were randomized into two groups: one receiving intraperitoneal (i.p.) injections of Apratoxin S10 (0.25 mg/kg) every other day, and a control group receiving vehicle injections. Tumor growth was monitored regularly using calipers. At the end of the study, tumors were excised, weighed, and analyzed for proliferation markers (Ki-67) via immunohistochemistry.[1]
Conclusion
The preclinical data strongly support the continued development of Apratoxin S10 as a novel therapeutic agent for pancreatic cancer. Its superior in vitro potency and significant in vivo anti-tumor activity in a clinically relevant PDX model, combined with its unique mechanism of action, suggest it may overcome some of the limitations of current therapies. Further investigation into the safety and efficacy of Apratoxin S10 in more advanced preclinical models is warranted to pave the way for potential clinical trials.
References
- 1. Development of Apratoxin S10 (Apra S10) as an Anti-pancreatic Cancer Agent and Its Preliminary Evaluation in an Orthotopic Patient-derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of apratoxin S10 (Apra S10) as an anti-pancreatic cancer agent and its preliminary evaluation in an orthotopic patient-derived xenograft (PDX) model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Drug-Like Properties of Novel Apratoxin Analogs
For Researchers, Scientists, and Drug Development Professionals
Published: December 16, 2025
This guide provides a comprehensive comparison of the drug-like properties of novel apratoxin analogs, with a focus on their potential as anticancer agents. Apratoxins are a class of potent cyclodepsipeptides originally isolated from marine cyanobacteria.[1][2][3] Their unique mechanism of action, which involves the inhibition of cotranslational translocation at the Sec61 translocon, has garnered significant interest in the field of oncology.[1][4][5] This inhibition leads to the downregulation of multiple receptor tyrosine kinases (RTKs) and the reduced secretion of crucial growth factors, offering a dual-pronged attack on tumor growth and angiogenesis.[2][4][6]
The clinical development of the parent compound, apratoxin A, has been hampered by its systemic toxicity and narrow therapeutic window.[2][3] This has spurred the development of synthetic analogs with improved pharmacological profiles. This guide focuses on a comparative analysis of key analogs—apratoxin S4, S8, S9, and S10—highlighting their in vitro potency, in vivo efficacy, and mechanistic attributes.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activities of various apratoxin analogs against the HCT116 human colon carcinoma cell line, a commonly used model in preclinical cancer studies.[6][7]
Table 1: In Vitro Cytotoxicity (IC50) of Apratoxin Analogs against HCT116 Cells
| Compound | IC50 (nM) | Reference |
| This compound | 2.5 | [4] |
| Apratoxin S4 | 1.1 | [7] |
| Apratoxin S8 | Not explicitly stated, but noted for in vivo efficacy | [8] |
| Apratoxin S9 | < 1 (subnanomolar) | [4][8] |
| Apratoxin S10 | Low nanomolar range | [4] |
Table 2: Comparative In Vivo Efficacy of Apratoxin Analogs in HCT116 Xenograft Model
| Compound | Dosing and Administration | Key Outcomes | Reference |
| This compound | Not well-tolerated in vivo | Showed irreversible toxicity | [7] |
| Apratoxin S4 | Daily intraperitoneal injection | Greater potency and efficacy than this compound; much better tolerated | [7] |
| Apratoxin S8 | Not specified | Showed efficacy in a human HCT116 xenograft mouse model | [8] |
| Apratoxin S10 | Not specified | Potently inhibited tumor growth | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of apratoxin analogs and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of Apratoxin analogs.
Caption: A typical experimental workflow for evaluating Apratoxin analogs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of apratoxin analogs on cancer cell lines.[1][2][4][5][9]
-
Cell Plating: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the apratoxin analogs in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Western Blot Analysis for Receptor Tyrosine Kinase (RTK) Downregulation
This protocol is used to assess the effect of apratoxin analogs on the protein levels of various RTKs.[7][10][11][12]
-
Cell Treatment and Lysis: Plate and treat cells with apratoxin analogs as described for the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the RTKs of interest (e.g., VEGFR2, EGFR, MET) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the RTK protein levels to the loading control.
ELISA for VEGF-A and IL-6 Secretion
This protocol measures the concentration of secreted VEGF-A and IL-6 in the cell culture medium following treatment with apratoxin analogs.[13][14][15][16][17]
-
Sample Collection: Culture and treat cells as previously described. After the incubation period, collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA Procedure: Use a commercially available ELISA kit for human VEGF-A or IL-6 and follow the manufacturer's instructions. Briefly:
-
Add standards and samples to the wells of a microplate pre-coated with a capture antibody.
-
Incubate to allow the target protein to bind to the capture antibody.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the target protein.
-
Incubate and wash again.
-
Add streptavidin-HRP (horseradish peroxidase).
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) to develop the color.
-
Stop the reaction with a stop solution.
-
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and use it to determine the concentration of VEGF-A or IL-6 in the samples.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.[8][18][19][20][21]
-
Plate Coating: Thaw an extracellular matrix (ECM) gel (e.g., Matrigel) on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the solidified ECM gel in a medium containing the apratoxin analogs at various concentrations.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Visualization: Visualize the formation of tube-like structures using a light microscope. For quantitative analysis, the cells can be stained with a fluorescent dye like Calcein AM.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software.
HCT116 Xenograft Mouse Model
This in vivo model is used to evaluate the anti-tumor efficacy and tolerability of apratoxin analogs.[3][6][22][23][24]
-
Cell Preparation and Implantation: Harvest HCT116 cells and resuspend them in a suitable medium (e.g., PBS or serum-free medium), often mixed with Matrigel. Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth and Grouping: Monitor the mice for tumor growth. When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the apratoxin analogs via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule. The control group receives the vehicle.
-
Efficacy Monitoring: Measure the tumor volume with calipers two to three times a week.
-
Tolerability Assessment: Monitor the body weight of the mice and observe for any clinical signs of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting or immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Conclusion
The development of novel apratoxin analogs has shown considerable promise in overcoming the limitations of the parent compound, this compound. Analogs such as apratoxin S4, S9, and S10 exhibit enhanced in vitro potency and improved in vivo tolerability and efficacy.[4][7] Their unique mechanism of targeting the Sec61 translocon offers a compelling strategy for treating cancers that are dependent on active secretory pathways for the expression of RTKs and the secretion of growth factors.[4][6] The data and protocols presented in this guide provide a valuable resource for researchers in the field of oncology and drug development, facilitating the further investigation and preclinical assessment of this promising class of anticancer agents. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of these analogs and to explore their potential in combination therapies.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 7. Western blotting analysis as a tool to study receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]
- 13. bio-techne.com [bio-techne.com]
- 14. rndsystems.com [rndsystems.com]
- 15. sciencellonline.com [sciencellonline.com]
- 16. researchgate.net [researchgate.net]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. In Vitro Angiogenesis Assay Kit (ab133119) is not available | Abcam [abcam.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. ibidi.com [ibidi.com]
- 21. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. reactionbiology.com [reactionbiology.com]
- 24. scispace.com [scispace.com]
A Comparative Analysis of Apratoxin A and Tunicamycin on N-glycosylation Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two potent inhibitors of N-glycosylation, Apratoxin A and Tunicamycin (B1663573). While both compounds ultimately disrupt the process of N-linked glycosylation, a critical post-translational modification, their mechanisms of action are fundamentally distinct. This guide will delve into their molecular targets, present comparative experimental data, and provide detailed protocols for key assays to evaluate their effects.
Introduction to the Inhibitors
Tunicamycin is a naturally occurring nucleoside antibiotic produced by various Streptomyces species. It is widely recognized and utilized in cell biology research as a potent inhibitor of N-linked glycosylation.[1] By blocking the initial step in the synthesis of N-linked glycans, Tunicamycin induces endoplasmic reticulum (ER) stress, leading to the accumulation of unfolded proteins.[2][3] This property has made it an invaluable tool for studying the roles of N-glycosylation in various cellular processes and a potential therapeutic agent in cancer.[2]
This compound , a potent cytotoxic marine natural product, also disrupts the secretory pathway, leading to the inhibition of N-glycosylation.[4] However, its mechanism is indirect. This compound targets the Sec61 protein translocation channel, preventing the co-translational translocation of newly synthesized proteins into the ER.[4] This blockade effectively denies proteins destined for the secretory pathway access to the enzymatic machinery for N-glycosylation.
Comparative Data on Inhibitory Effects
The following table summarizes the key differences in the mechanism and reported inhibitory concentrations of this compound and Tunicamycin. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and assay used.
| Feature | This compound | Tunicamycin |
| Primary Target | Sec61α subunit of the protein translocation channel[4] | GlcNAc-1-P-transferase (GPT), also known as DPAGT1[1][2] |
| Mechanism of Action | Inhibits co-translational translocation of proteins into the ER, thereby preventing their access to the glycosylation machinery.[4] | Directly inhibits the first step of N-linked glycosylation by blocking the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate.[1][2] |
| Reported IC50 / Effective Concentration | Low-nanomolar to sub-nanomolar concentrations for cytotoxicity in various cancer cell lines.[5] | Cell growth inhibition IC50 of ~20 nM in UKF-NB3 and NB1 cells, and ~300 nM in SH-SY5Y and KELLY cells.[6] The Kd for binding to pure GPT protein is approximately 6 nM.[2] |
| Downstream Effects | Depletion of cancer-associated receptor tyrosine kinases and other secretory proteins, leading to proteasomal degradation.[4] | Accumulation of non-glycosylated, misfolded proteins in the ER, leading to the unfolded protein response (UPR) and ER stress.[2][3] |
Experimental Protocols
Detailed methodologies for key experiments to compare the effects of this compound and Tunicamycin are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and Tunicamycin and to establish appropriate concentrations for subsequent experiments.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
96-well plates
-
Complete culture medium
-
This compound and Tunicamycin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 8 x 10⁴ cells/well and incubate overnight to allow for attachment.[7][8]
-
Compound Treatment: Prepare serial dilutions of this compound and Tunicamycin in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).[8]
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 10-15 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells and determine the IC50 values.
Western Blot Analysis of N-glycosylation
This protocol allows for the visualization of changes in the glycosylation status of specific proteins. The inhibition of N-glycosylation typically results in a downward shift in the molecular weight of the glycoprotein (B1211001).
Materials:
-
Cells treated with this compound, Tunicamycin, or vehicle control
-
RIPA lysis buffer[9]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the glycoprotein of interest
-
HRP-conjugated secondary antibody
-
ECL detection reagent[10]
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells with RIPA lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate the proteins by SDS-PAGE.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.[10] Look for a shift in the molecular weight of the target glycoprotein in the inhibitor-treated samples compared to the control.
In Vitro Co-translational Translocation Assay
This assay directly assesses the inhibitory effect of this compound on the translocation of a nascent polypeptide chain into the ER.
Materials:
-
In vitro transcription/translation system (e.g., rabbit reticulocyte lysate)
-
Plasmid DNA encoding a secretory protein with a signal sequence
-
Canine pancreatic rough ER microsomes
-
This compound or vehicle control
-
Proteinase K
-
SDS-PAGE and autoradiography equipment
Procedure:
-
In Vitro Translation: Set up in vitro translation reactions containing the plasmid DNA, reticulocyte lysate, and radiolabeled amino acids in the presence of rough ER microsomes.
-
Inhibitor Addition: Add this compound or vehicle control to the reactions.
-
Incubation: Incubate the reactions to allow for translation and translocation to occur.
-
Protease Protection: Treat a portion of each reaction with Proteinase K. Translocated proteins within the microsomes will be protected from digestion.
-
Analysis: Analyze the reaction products by SDS-PAGE and autoradiography. A decrease in the amount of the protected, translocated protein in the presence of this compound indicates inhibition of co-translational translocation.
Visualizing the Mechanisms of Action and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways affected by this compound and Tunicamycin and a general experimental workflow for their comparative study.
Caption: Mechanisms of this compound and Tunicamycin.
Caption: Experimental workflow for comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. Inhibition of N-glycan synthesis by tunicamycin - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound reversibly inhibits the secretory pathway by preventing cotranslational translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of N-linked glycosylation impairs ALK phosphorylation and disrupts pro-survival signaling in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay for cell viability [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Tunicamycin induces ER stress and inhibits tumorigenesis of head and neck cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
Taming the Toxin: A Comparative Guide to the In Vivo Efficacy of Apratoxin A and Its Synthetic Hybrids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of the natural marine product Apratoxin A and its rationally designed synthetic analogs. Supported by experimental data, this document delves into their anticancer activities, highlighting the evolution towards safer and more potent therapeutic candidates.
This compound, a potent cyclodepsipeptide isolated from marine cyanobacteria, has garnered significant interest for its profound cytotoxic and antiangiogenic properties.[1] However, its clinical translation has been hampered by a narrow therapeutic window and significant in vivo toxicity.[1][2] This has spurred the development of synthetic hybrids designed to retain the potent anticancer mechanism of this compound while improving its pharmacological profile. This guide offers a comparative analysis of the in vivo efficacy of this compound and its promising synthetic derivatives.
At a Glance: In Vivo Efficacy and In Vitro Potency
The following table summarizes the key quantitative data on the in vivo antitumor activity and in vitro cytotoxicity of this compound and its notable synthetic hybrids.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | In Vitro IC50 (HCT116 cells) | Key Findings & References |
| This compound | BxPC-3 Pancreatic Cancer Xenograft | 0.75 mg/kg, IV, Q7Dx2 | Potent activity but severe body weight loss | ~2.5 nM | Showed potent anticancer activity but with a very narrow therapeutic window, causing severe pancreatic atrophy.[2] |
| A549 Lung Cancer Xenograft | 0.6 mg/kg, IV, Q7Dx3 | No significant TGI at non-toxic dose | Minimal or no in vivo activity against xenograft tumor models at tolerable doses.[2] | ||
| Apratoxin S4 | Colorectal Tumor Xenograft | Not specified | Improved in vivo antitumor activity | Not specified | A/E hybrid with improved potency, in vivo selectivity, and antitumor activity compared to this compound.[3] |
| Apratoxin S8 | Human HCT116 Xenograft | Not specified | Efficacious | 1.99 ± 0.13 nM | Lacks the propensity to be deactivated by dehydration, showing efficacy in a human HCT116 xenograft mouse model.[4] |
| Apratoxin S9 | Not specified | Not specified | Not specified | Subnanomolar | Exhibited increased activity with subnanomolar potency in vitro.[4] |
| Apratoxin S10 | Orthotopic Pancreatic PDX model | Not specified | Promising antitumor effect | 1.47 ± 0.11 nM | A hybrid of S8 and S9 with a balance of potency, stability, and synthetic accessibility. It shows a promising antitumor effect mediated through anti-proliferation properties.[3][5] |
| Apratoxin M16 | Not specified | Not specified | Not specified | 1.1 nM | A second-generation mimetic with potent growth inhibitory activity against various cancer cell lines, comparable to this compound.[6][7] |
Delving into the Mechanism: The Signaling Pathway of Apratoxins
Apratoxins exert their potent anticancer effects by targeting a fundamental cellular process: cotranslational translocation. They directly bind to Sec61α, the central subunit of the protein translocation channel in the endoplasmic reticulum.[8] This blockade prevents the proper folding and maturation of a wide array of secretory and membrane proteins, including receptor tyrosine kinases (RTKs) and growth factors like VEGF-A and IL-6, which are crucial for tumor growth and angiogenesis.[3][9]
Caption: Mechanism of action of this compound and its hybrids.
Experimental Corner: Protocols for In Vivo Efficacy Assessment
The following outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound and its synthetic hybrids in xenograft mouse models.
Caption: A typical workflow for in vivo efficacy studies.
Detailed Methodologies:
1. Cell Culture and Animal Models:
-
Human cancer cell lines (e.g., HCT116 colorectal carcinoma, BxPC-3 pancreatic adenocarcinoma, A549 lung carcinoma) are cultured under standard conditions.[2]
-
Immunocompromised mice (e.g., athymic nude mice) are typically used for xenograft studies.
2. Tumor Implantation and Growth Monitoring:
-
A suspension of cancer cells is injected subcutaneously or orthotopically into the mice.
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
3. Drug Formulation and Administration:
-
This compound and its analogs are formulated in a suitable vehicle (e.g., a mixture of cremofor, ethanol, and saline).
-
The compounds are administered intravenously (IV) or intraperitoneally (IP) according to the specified dosing schedule (e.g., once weekly for two weeks - Q7Dx2).[2]
4. Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights of the mice are measured throughout the study to assess antitumor efficacy and systemic toxicity, respectively.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).
5. Data Analysis:
-
Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
-
Statistical analysis is performed to determine the significance of the observed differences.
The Evolution of Apratoxins: A Leap Towards Clinical Viability
The journey from the potent but toxic this compound to its refined synthetic hybrids like Apratoxin S10 exemplifies a successful medicinal chemistry campaign. By systematically modifying the structure of the natural product, researchers have been able to:
-
Enhance Stability and Potency: Analogs like Apratoxin S9 and S10 exhibit subnanomolar to low nanomolar IC50 values, often surpassing the potency of the parent compound.[3][4]
-
Improve the Therapeutic Window: Synthetic modifications have led to compounds with better tolerability in vivo, reducing the severe side effects associated with this compound.[1][10]
-
Balance Efficacy and Synthesizability: Hybrids such as Apratoxin S10 are designed to balance potent biological activity with synthetic accessibility, a crucial factor for further development.[3]
References
- 1. Apratoxin S10 as a dual-action modulator of receptor tyrosine kinases and tumor microenvironment: emerging anticancer insights from marine-derived analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Apratoxin S10, a Dual Inhibitor of Angiogenesis and Cancer Cell Growth To Treat Highly Vascularized Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of apratoxin S10 (Apra S10) as an anti-pancreatic cancer agent and its preliminary evaluation in an orthotopic patient-derived xenograft (PDX) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conformation-Based Design and Synthesis of this compound Mimetics Modified at the α,β-Unsaturated Thiazoline Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reversibly inhibits the secretory pathway by preventing cotranslational translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic Chemical Mutagenesis Identifies a Potent Novel this compound/E Hybrid with Improved in Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Analysis of Apratoxin A and Other Sec61 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount. In the realm of Sec61-targeted therapeutics, Apratoxin A has emerged as a potent inhibitor of the Sec61 translocon, a critical gateway for protein secretion and membrane protein insertion. This guide provides a comparative analysis of cross-resistance profiles between this compound and other notable Sec61 inhibitors, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.
The Sec61 translocon, a heterotrimeric protein complex in the endoplasmic reticulum membrane, is a validated target for a variety of natural product inhibitors. These compounds, including this compound, cotransin, ipomoeassin F, and mycolactone (B1241217), all physically obstruct the channel, albeit with distinct binding modes and substrate specificities.[1][2][3] Resistance to these inhibitors frequently arises from mutations within the core subunit of the translocon, Sec61α. These mutations can confer resistance to a specific inhibitor or, in cases of cross-resistance, to multiple inhibitors that share overlapping binding sites or mechanisms of action.
Comparative Analysis of Inhibitor Potency and Resistance
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other Sec61 inhibitors against wild-type and various mutant Sec61α-expressing cells. This quantitative data highlights the degree of resistance conferred by specific mutations and reveals patterns of cross-resistance.
Table 1: IC50 Values of Sec61 Inhibitors Against Wild-Type Cells
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| This compound | Various Cancer Cells | Antiproliferative | Low nM range[4] |
| Ipomoeassin F | A2780 | Cytotoxicity | 36[5] |
| Ipomoeassin F | Non-TNBC cell lines | Cytotoxicity | ~237[6] |
| Ipomoeassin F | TNBC cell lines | Cytotoxicity | ~20[6] |
| Mycolactone | Primary rat Schwann cells | Cytotoxicity | 1[7] |
Table 2: Cross-Resistance Profile of Sec61α Mutants
| Sec61α Mutation | This compound Resistance | Cotransin Resistance | Ipomoeassin F Resistance | Mycolactone Resistance | Reference |
| T86M | Resistant | Cross-resistant | Not resistant | Resistant | [8][9] |
| Y131H | Resistant | Cross-resistant | - | - | [8] |
| R66G | - | Resistant | Strongly resistant | Strongly resistant | [8][9] |
| D60G | - | Resistant | Strongly resistant | Strongly resistant | [8][9] |
| P83H | - | Resistant | - | - | [8] |
| V102I | - | Resistant | - | - | [8] |
| Q127K | - | Resistant | - | - | [8] |
| S82P | - | - | Resistant | - | [9] |
Note: "-" indicates data not available in the cited sources.
The data reveals that mutations conferring resistance to this compound, such as T86M and Y131H, also confer cross-resistance to cotransin, suggesting an overlapping binding site or a shared mechanism of inhibition.[8] Interestingly, the T86M mutation confers resistance to mycolactone but not to ipomoeassin F, indicating subtle differences in the binding interactions of these inhibitors within the Sec61 channel.[9] Mutations like R66G and D60G, located in the plug region of Sec61α, confer strong resistance to cotransin, ipomoeassin F, and mycolactone.[8][9]
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess the potency and resistance profiles of Sec61 inhibitors.
Cell Viability and Cytotoxicity Assays
A common method to determine the IC50 values of Sec61 inhibitors is through cell viability assays such as the MTT or MTS assay.[10]
-
Cell Seeding: Cells of interest (e.g., cancer cell lines) are seeded in 96-well plates at a density that allows for logarithmic growth during the experiment and incubated overnight for attachment.[10]
-
Compound Preparation and Treatment: A serial dilution of the Sec61 inhibitor is prepared in a complete cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the various concentrations of the inhibitor. A vehicle control (e.g., DMSO) is also included.[10]
-
Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).[10]
-
Viability Assessment: MTT or MTS reagent is added to each well. The viable cells metabolize the reagent, producing a colored formazan (B1609692) product.[10]
-
Data Analysis: The absorbance of the formazan product is measured using a plate reader. The cell viability is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.[10]
In Vitro Protein Translocation Assay
This assay directly measures the ability of an inhibitor to block the translocation of newly synthesized proteins into the endoplasmic reticulum.[1]
-
In Vitro Translation: A precursor protein is synthesized in a rabbit reticulocyte lysate system in the presence of a radiolabeled amino acid (e.g., [35S]-Methionine).[1]
-
Microsome and Inhibitor Incubation: Rough microsomes (vesicles derived from the endoplasmic reticulum) are pre-incubated with the test compound or a vehicle control.[1]
-
Translocation Reaction: The translation mix containing the radiolabeled precursor protein is combined with the pre-incubated microsomes and incubated to allow for protein translocation.[1]
-
Analysis: The reaction products are analyzed by SDS-PAGE and autoradiography. Successful translocation is typically indicated by the appearance of a glycosylated or signal-peptide-cleaved form of the protein, which is protected from protease digestion. Inhibition of translocation results in the absence of these modified forms.
Visualizing the Mechanism of Action and Resistance
The following diagrams, generated using the DOT language, illustrate the key concepts of Sec61 inhibition and the structural basis of resistance.
Figure 1: General mechanism of Sec61-mediated protein translocation and its inhibition.
Figure 2: Mechanism of resistance to Sec61 inhibitors via mutations in Sec61α.
Figure 3: Experimental workflow for determining cross-resistance of Sec61 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of Sec61-dependent translocation by mycolactone uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apratoxin Kills Cells by Direct Blockade of the Sec61 Protein Translocation Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ER translocon inhibitor ipomoeassin F inhibits triple-negative breast cancer growth via blocking ER molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mycolactone: More than Just a Cytotoxin - Buruli Ulcer - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Toward Understanding the Mechanism of Client‐Selective Small Molecule Inhibitors of the Sec61 Translocon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ipomoeassin F Binds Sec61α to Inhibit Protein Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Apratoxin A: A Procedural Guide
I. Essential Safety and Handling Precautions
Prior to initiating any disposal procedures, it is crucial to handle Apratoxin A with the appropriate safety measures. The following table summarizes the key safety and handling information based on general knowledge of potent toxins.
| Precaution Category | Specific Recommendations |
| Personal Protective Equipment (PPE) | Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves. For handling solids or creating solutions, a respirator may be necessary to prevent inhalation. |
| Handling | Handle in a designated area, such as a chemical fume hood, to minimize exposure. Avoid the generation of dust or aerosols. |
| Storage | Store in a secure, well-ventilated, and locked location, away from incompatible materials. |
| Spill Response | In case of a spill, evacuate the area and prevent the spread of the material. Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste. |
II. Step-by-Step Disposal Protocol for this compound
The recommended procedure for the disposal of this compound involves chemical inactivation followed by disposal as hazardous waste. This multi-step process ensures that the cytotoxic properties of the compound are neutralized before it enters the waste stream.
Experimental Protocol: Chemical Inactivation and Disposal of this compound
Objective: To safely inactivate and dispose of this compound waste.
Materials:
-
This compound waste (solid or in solution)
-
Sodium hypochlorite (B82951) solution (e.g., commercial bleach, typically 5-6% sodium hypochlorite) or a suitable oxidizing agent.
-
Sodium thiosulfate (B1220275) solution (for neutralization of excess bleach)
-
Appropriate hazardous waste containers
-
Personal Protective Equipment (PPE) as outlined above
Methodology:
-
Segregation of Waste: Collect all this compound waste, including contaminated labware (e.g., pipette tips, vials), in a designated and clearly labeled hazardous waste container.
-
Chemical Inactivation:
-
For liquid waste containing this compound, add an excess of sodium hypochlorite solution to the waste container. A general guideline is to add at least 10 mL of household bleach per 1 mg of the estimated toxin. The solution should be allowed to react for at least 30 minutes to ensure complete degradation of the toxin.
-
For solid waste, first dissolve it in a minimal amount of a compatible solvent (e.g., ethanol (B145695) or methanol) before adding the sodium hypochlorite solution.
-
-
Neutralization of Oxidizing Agent (if necessary): After the inactivation period, neutralize the excess sodium hypochlorite by adding a sodium thiosulfate solution. This step is crucial to prevent reactions with other chemicals in the waste stream.
-
Final Disposal:
-
The treated and neutralized waste should be collected in a properly labeled hazardous waste container.
-
Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
-
III. Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for the safe handling and disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling Apratoxin A
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety protocols and logistical information for the handling and disposal of Apratoxin A, a potent cytotoxic marine natural product.[1] Adherence to these procedures is essential to minimize exposure risk and ensure a safe laboratory environment. The following recommendations are based on established guidelines for handling highly potent and cytotoxic compounds.
Hazard Assessment and Toxicity
This compound is a cyclodepsipeptide of mixed peptide-polyketide origin, isolated from marine cyanobacteria.[1][2] It is a potent cytotoxin that induces G1-phase cell cycle arrest and apoptosis.[1] While a specific Safety Data Sheet (SDS) is not widely available, its high potency necessitates handling it as an extremely hazardous substance. Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[3]
Quantitative Toxicity Data:
| Compound | Cell Line | IC₅₀ Value | Reference |
| This compound | KB Cancer Cells | 0.52 nM | [4] |
| This compound | LoVo Cancer Cells | 0.36 nM | [2][4] |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of a drug that is required for 50% inhibition in vitro. The low nanomolar values of this compound highlight its extreme potency.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the primary control measure to prevent exposure.[5] All personnel must receive training on the correct selection, use, and disposal of PPE.[6] PPE should be worn as prescribed by your institution's environmental health and safety (EHS) department.[5]
Required PPE for Handling this compound:
| Task | Gloves | Gown/Coverall | Respiratory Protection | Eye/Face Protection |
| Unpacking/Storage | Double chemotherapy gloves (ASTM D6978-05 rated)[7] | Disposable, low-permeability gown with back closure[5] | Not required if packaging is intact | Safety glasses |
| Handling Solids (Weighing, Aliquoting) | Double chemotherapy gloves | Disposable, low-permeability gown | Fit-tested N100 or P100 respirator or a Powered Air-Purifying Respirator (PAPR)[5] | Full-face shield or goggles[5][8] |
| Handling Liquids (Solution Prep, Dilutions) | Double chemotherapy gloves | Disposable, low-permeability gown | Not required if performed in a certified containment system | Goggles[8] |
| Administering to Cultures/Animals | Double chemotherapy gloves | Disposable, low-permeability gown with tight cuffs | Not required if performed in a certified containment system | Goggles or safety glasses with side shields |
| Spill Cleanup | Double industrial thickness nitrile gloves (>0.45mm)[3] | Disposable, fluid-resistant coverall | Fit-tested N100/P100 respirator or PAPR | Full-face shield and goggles[8] |
| Waste Disposal | Double chemotherapy gloves | Disposable, low-permeability gown | Not required for sealed containers | Safety glasses |
Operational and Disposal Plans
All procedures involving this compound must be meticulously planned and executed to prevent contamination and exposure.
3.1. Engineering Controls
-
Primary Containment: All manipulations of powdered this compound and concentrated solutions must be performed within a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a cytotoxic containment isolator (glove box).[9] This ensures the work area is under negative pressure and vented to the outside.
-
Designated Area: Designate a specific area within the laboratory for all work with this compound. The area should be clearly marked with "Cytotoxic Agent in Use" warning signs.
3.2. Step-by-Step Handling Procedures
A. Receiving and Unpacking:
-
Establish a dedicated unpacking area.[5]
-
Don a protective gown and two pairs of chemotherapy-rated gloves before handling the shipping container.[5]
-
Inspect the external packaging for any signs of damage or leakage.
-
Place the package on a disposable plastic-backed absorbent pad.
-
Carefully open the shipping container and inspect the primary container. If any breakage has occurred, treat it as a spill.[5]
-
Wipe the exterior of the primary container with a suitable decontaminating solution (e.g., 70% isopropyl alcohol), as packaging can have surface contamination.[5]
-
Verify the label and log the compound in your chemical inventory.
B. Storage:
-
Store this compound in a clearly labeled, sealed, and unbreakable secondary container.
-
Keep in a secure, restricted-access location, such as a locked refrigerator or freezer, away from incompatible materials.
-
The storage area should be clearly marked with a "Cytotoxic Hazard" label.
C. Weighing the Solid Compound:
-
Perform this high-risk task within a BSC or containment isolator.
-
Wear full PPE, including double gloves, a gown, a fit-tested N100 respirator, and a face shield.[5]
-
Cover the work surface and the balance with disposable plastic-backed absorbent pads.
-
Use dedicated spatulas and weighing vessels.
-
Weigh the desired amount directly into a tared container that can be sealed for transport to the solution preparation area.
-
After weighing, carefully clean all dedicated equipment using a wetting agent (like 70% alcohol) to prevent dust generation.[10] Dispose of all cleaning materials as cytotoxic waste.
D. Preparing Stock Solutions:
-
Conduct this procedure within the BSC or isolator.
-
Use Luer-lock syringes and needles or a closed-system drug-transfer device (CSTD) to add solvent to the vial containing the powdered this compound.[5]
-
Gently swirl to dissolve; avoid shaking or vortexing to prevent aerosol generation.
-
All vials must be clearly labeled with the compound name, concentration, date, and a cytotoxic hazard warning.
3.3. Spill Management
Promptly clean any spill, ensuring personnel are protected.[3] Cytotoxic spill kits must be readily available.
-
Secure the Area: Alert others and restrict access to the spill area.
-
Don PPE: Put on a full set of PPE for spill cleanup, including a respirator, eye protection, gown, and double industrial-thickness gloves.[3][8]
-
Contain the Spill: For liquid spills, cover with absorbent pads from the spill kit. For powder spills, gently cover with damp absorbent pads to avoid making the powder airborne.
-
Clean the Area: Starting from the outer edge and working inward, collect all contaminated materials using scoops or forceps from the spill kit.
-
Decontaminate: Clean the spill area three times using a detergent solution, followed by sterile water, and finally 70% isopropyl alcohol.[10]
-
Dispose: Place all contaminated materials (absorbent pads, PPE, etc.) into a designated cytotoxic waste container.[8]
-
Report: Document the spill and report it to your institution's EHS department.
3.4. Disposal Plan
All materials that come into contact with this compound are considered contaminated and must be disposed of as hazardous cytotoxic waste.[10][11] Waste must be segregated at the point of generation.[10]
Waste Segregation and Disposal:
| Waste Type | Description | Disposal Container |
| Sharps Waste | Needles, syringes, glass vials, contaminated slides | Puncture-proof sharps container, typically yellow with a purple lid, labeled "Cytotoxic Sharps"[11] |
| Solid Waste | Contaminated PPE (gloves, gowns), plasticware, absorbent pads | Rigid, leak-proof container with a lid, lined with a purple bag and labeled "Cytotoxic Waste"[11] |
| Liquid Waste | Unused solutions, contaminated media | Leak-proof, screw-cap container labeled "Hazardous Waste: Cytotoxic Liquid Waste" and listing all chemical constituents |
| Empty Vials | Original vials containing residual powder | Dispose of as cytotoxic sharps waste to avoid attempts to empty them[10] |
All waste containers must be sealed when three-quarters full and moved to a designated hazardous waste accumulation area for pickup by EHS personnel.[10]
Workflow Visualization
The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Total structure determination of this compound, a potent novel cytotoxin from the marine cyanobacterium Lyngbya majuscula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. pnas.org [pnas.org]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hse.gov.uk [hse.gov.uk]
- 7. Handling cytotoxic material [cleanroomtechnology.com]
- 8. ipservices.care [ipservices.care]
- 9. qualia-bio.com [qualia-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
